PROCOLLAGEN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
156715-50-3 |
|---|---|
Formule moléculaire |
C47H46BClN6OP2Ru |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Procollagen Biosynthesis Pathway in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen is the most abundant protein in mammals, providing essential structural integrity to connective tissues.[1] Its synthesis is a complex, multi-step process primarily occurring in fibroblasts. This guide provides a detailed technical overview of the procollagen biosynthesis pathway, from gene transcription to extracellular maturation. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Core Pathway: From Gene to Secreted this compound
The synthesis of this compound is a highly regulated process that can be broadly divided into intracellular and extracellular events. The intracellular pathway involves the transcription of collagen genes, translation of mRNA, extensive post-translational modifications within the endoplasmic reticulum (ER) and Golgi apparatus, and finally, secretion of the this compound molecule.
Intracellular Events
-
Transcription and Translation: The process begins with the transcription of collagen genes (e.g., COL1A1, COL1A2 for type I collagen) into mRNA in the nucleus.[1] The mRNA is then translated on ribosomes, and the nascent polypeptide chains, known as prepro-α-chains, are co-translationally translocated into the lumen of the rough endoplasmic reticulum (rER).[1][2]
-
Post-Translational Modifications in the Endoplasmic Reticulum:
-
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved, yielding a pro-α-chain.[1][2]
-
Hydroxylation: Specific proline and lysine residues are hydroxylated by prolyl and lysyl hydroxylases, respectively.[1][2][3] This is a critical step for the stability of the collagen triple helix and for subsequent cross-linking. These enzymes require Fe²⁺, α-ketoglutarate, O₂, and ascorbic acid (Vitamin C) as co-factors.[1][3]
-
Prolyl 4-hydroxylase (P4H): Catalyzes the formation of 4-hydroxyproline, which is essential for the thermal stability of the triple helix.
-
Lysyl hydroxylase (LH): Catalyzes the formation of hydroxylysine, which serves as an attachment site for carbohydrates and is involved in cross-link formation.[3] There are three isoforms of lysyl hydroxylase (LH1-3) in humans.[4]
-
-
Glycosylation: Specific hydroxylysine residues are glycosylated with galactose or a glucose-galactose disaccharide.[1][5] The C-terminal propeptide of fibrillar procollagens also contains a conserved N-linked glycosylation site that is important for protein folding and quality control, especially under cellular stress.[5][6]
-
Disulfide Bond Formation: Intrachain and interchain disulfide bonds are formed in the C-terminal propeptides, which is crucial for the correct alignment of the three pro-α-chains.[2][7] Protein disulfide isomerase (PDI) plays a key role in this process.[8]
-
Triple Helix Formation: Three pro-α-chains associate via their C-terminal propeptides and fold into a right-handed triple helix in a zipper-like fashion from the C- to the N-terminus.[2][9] This process is facilitated by molecular chaperones, most notably Heat Shock Protein 47 (HSP47).[8][10] HSP47 specifically recognizes and stabilizes the folded triple-helical conformation of this compound.[11]
-
-
Transport from ER to Golgi: this compound molecules are transported from the ER to the Golgi apparatus. Due to their large size (approximately 300 nm in length), this transport is thought to involve specialized, large COPII-dependent carriers, although the exact mechanism is still under investigation.[12][13][14]
-
Golgi Processing and Secretion: In the Golgi apparatus, this compound undergoes further modifications, including oligosaccharide processing.[1] It is then packaged into secretory vesicles and transported to the plasma membrane for secretion into the extracellular space via exocytosis.[7][8]
Extracellular Events
-
Cleavage of Propeptides: Once in the extracellular space, the N- and C-terminal propeptides are cleaved by specific metalloproteinases, this compound N-proteinase (ADAMTS-2, -3, and -14) and this compound C-proteinase (BMP-1/tolloid-like proteinases), respectively.[2] This cleavage converts this compound into tropocollagen.
-
Fibrillogenesis: The removal of the globular propeptides allows the rod-like tropocollagen molecules to self-assemble into highly ordered collagen fibrils.[8][15]
-
Cross-linking: The newly formed fibrils are stabilized by covalent intermolecular cross-links. This process is initiated by the enzyme lysyl oxidase (LOX), a copper-dependent enzyme that oxidatively deaminates specific lysine and hydroxylysine residues in the telopeptides to form reactive aldehydes.[1] These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form stable cross-links, which are essential for the tensile strength of the collagen fibers.
Quantitative Data on this compound Biosynthesis
| Parameter | Value | Cell Type/Conditions | Reference |
| This compound Production Rate | 0.23 pmol/µg DNA/h | Confluent IMR-90 lung fibroblasts | [16] |
| Optimal Ascorbate Concentration | 0.15 mM | Human skin fibroblasts | [17] |
| Optimal β-aminopropionitrile Concentration | 0.078 mM | Human skin fibroblasts | [17] |
| This compound in Medium vs. Cell Pellet | 94% in medium, 6% in cell pellet | Human skin fibroblasts | [17] |
| Collagen as % of Total Protein (Optimal Conditions) | 24% in medium, 14% in whole culture | Human skin fibroblasts | [17] |
| This compound Secretion Time | Detected in medium after 60 minutes of labeling | Human diploid fibroblasts | [18][19] |
| This compound I Accumulation in Medium | Linear rate for 18 hours | Human skin fibroblasts | [17] |
Key Enzymes and Chaperones: Kinetic Properties
| Enzyme/Chaperone | Substrate/Ligand | Kₘ | kcat | Notes | Reference |
| Prolyl 4-hydroxylase | This compound | - | - | The kcat/Km ratio is unusually high at 3 x 10⁹ M⁻¹s⁻¹. | |
| α-ketoglutarate | ~40 µM | For prolyl 4-hydroxylase. | |||
| Lysyl hydroxylase | α-ketoglutarate | ~150 µM | Km is about 4 times that of prolyl 4-hydroxylase. | [8] | |
| Peptide substrate | - | - | Intersecting lines in double-reciprocal plots for pairs involving Fe²⁺, α-ketoglutarate, O₂, and the peptide substrate. | [8] | |
| HSP47 | This compound triple helix | High affinity | Binds specifically to the folded triple-helical conformation of this compound. | [10][20] | |
| Pro-α1(I)-N-propeptide | - | The addition of intact pro-α1(I)-N-propeptide at 25 µg/ml completely inhibited HSP47 binding to gelatin-Sepharose. | [21] |
Regulatory Signaling Pathways
The synthesis of this compound is tightly regulated by various signaling pathways that respond to growth factors, cytokines, and mechanical stimuli.
TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a potent stimulator of collagen synthesis.[2][15][22][23] The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase the expression of collagen genes.[22] TGF-β can also activate non-Smad pathways, such as the MAPK pathway, to regulate collagen expression.[2]
MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is also involved in the regulation of this compound gene expression.[1] Mechanical loading of cardiac fibroblasts has been shown to increase this compound α1(I) mRNA levels, a process that requires ERK1/2 activation.[1] Conversely, the p38 MAPK pathway can negatively regulate this compound gene expression in these cells.[1] In retinal pigment epithelial cells, TGF-β2-induced type I collagen synthesis is mediated by the p38 MAPK pathway.[24]
Integrin Signaling
Integrins are transmembrane receptors that mediate cell-matrix interactions and can influence collagen synthesis.[3][14][25][26] Integrin α1β1, a major collagen-binding receptor, appears to regulate collagen synthesis.[25] The interaction of integrin α1β1 with collagen can activate the Shc-mediated growth pathway, which involves the Ras-MAP kinase cascade.[25] Integrin signaling can also control the expression of matrix metalloproteinases (MMPs), which are involved in collagen degradation, thereby influencing the net accumulation of collagen.[14]
Experimental Protocols
Fibroblast Cell Culture for Collagen Synthesis Studies
Objective: To culture human dermal fibroblasts under conditions optimized for this compound synthesis.
Methodology:
-
Cell Seeding: Plate normal human dermal fibroblasts (NHDFn) in a 6-well plate at a density of 200,000 cells/well in DMEM high glucose medium containing 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2% L-glutamine.[27]
-
Incubation: Incubate the cells in a humidified atmosphere with 5% CO₂ at 37°C.[27]
-
Medium Change: After 24 hours, replace the culture medium with fresh medium. For experiments, use a medium optimized for collagen synthesis, which may include 10% dialyzed heat-inactivated fetal calf serum, 0.15 mM ascorbate, and 0.078 mM β-aminopropionitrile.[17]
-
Experimental Treatment: Add experimental compounds (e.g., TGF-β1, inhibitors) to the culture medium and incubate for the desired time period (e.g., 24-72 hours).
-
Harvesting: After incubation, collect the conditioned medium and the cell layer separately for analysis of secreted and cell-associated this compound.
Metabolic Labeling and Analysis of this compound
Objective: To quantify newly synthesized this compound using radioactive amino acid labeling followed by SDS-PAGE.
Methodology:
-
Preincubation: Preincubate fibroblast cultures in labeling media for 4 hours before adding the radioactive label to enhance synthesis.[17]
-
Labeling: Add [³H]proline to the culture medium (e.g., 5-20 µCi for approximately 10⁶ cells) and incubate for a defined period (e.g., up to 18 hours for linear accumulation).[16][17]
-
Sample Collection: Collect the culture medium and lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation (Optional): Immunoprecipitate this compound from the medium and cell lysate using a specific antibody (e.g., anti-procollagen type I).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography/Fluorography: Visualize the radiolabeled this compound bands by autoradiography or fluorography.
-
Quantification: Quantify the intensity of the this compound bands using densitometry.
Prolyl 4-Hydroxylase (P4H) Activity Assay
Objective: To measure the enzymatic activity of P4H.
Methodology (Succinate-Glo™ Hydroxylase Assay): [5][9]
-
Reaction Mixture Preparation: Prepare a reaction mixture in 10 mM HEPES buffer (pH 7.4) containing 10 mM NaCl, 200 nM human C-P4H1, 500 µM peptide substrate (e.g., (Pro-Pro-Gly)₁₀), 50 µM FeSO₄, 0.1 mg/mL catalase, 2 mM ascorbate, and 100 µM α-ketoglutarate.[9]
-
Initiate Reaction: Start the reaction by adding the enzyme or substrate.
-
Incubation: Incubate the reaction at room temperature for 1 hour.[9]
-
Succinate Detection: Add the Succinate-Glo™ reagent according to the manufacturer's instructions. This reagent contains enzymes that convert succinate into ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of succinate produced, and thus to the P4H activity.
Visualizations (Graphviz DOT Language)
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
TGF-β Signaling Pathway for Collagen Synthesis
Caption: TGF-β signaling pathway leading to collagen synthesis.
Experimental Workflow: Metabolic Labeling of this compound
Caption: Workflow for metabolic labeling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cellular signaling by collagen-binding integrins. | Semantic Scholar [semanticscholar.org]
- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 7. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hsp47: a molecular chaperone that interacts with and stabilizes correctly‐folded this compound | The EMBO Journal [link.springer.com]
- 11. scielo.br [scielo.br]
- 12. Molecular basis for the action of the collagen-specific chaperone Hsp47/SERPINH1 and its structure-specific client recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Fibroblast this compound production rates in vitro based on [3H]hydroxyproline production and this compound hydroxyproline specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secretion and extracellular processing of this compound by cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Secretion and Extracellular Processing of this compound by Cultured Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct in Vitro and in Vivo Evidence for Interaction between Hsp47 Protein and Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endoplasmic reticulum protein Hsp47 binds specifically to the N-terminal globular domain of the amino-propeptide of the this compound I alpha 1 (I)-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. youtube.com [youtube.com]
- 24. p38 MAPK mediates the expression of type I collagen induced by TGF-beta 2 in human retinal pigment epithelial cells ARPE-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Integrin α1β1 Mediates a Unique Collagen-dependent Proliferation Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
- 27. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
The Multifaceted Role of N-Terminal Propeptides of Procollagen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-terminal propeptides of procollagen (also known as P1NP or PINP for type I this compound), are cleaved from this compound molecules during the maturation of collagen. Once considered mere byproducts of collagen synthesis, these propeptides are now recognized as critical signaling molecules with diverse biological functions. This technical guide provides an in-depth exploration of the core functions of N-terminal propeptides, focusing on their roles in regulating collagen fibrillogenesis, providing feedback inhibition of collagen synthesis, and modulating cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in connective tissue biology and drug development.
Core Functions of N-Terminal Propeptides of this compound
The functions of N-terminal propeptides are intricate and essential for maintaining connective tissue homeostasis. Their primary roles can be categorized as follows:
-
Regulation of Collagen Fibril Assembly: The proteolytic removal of both N- and C-terminal propeptides is a prerequisite for the spontaneous self-assembly of collagen molecules into highly organized fibrils.[1][2] The presence of the N-terminal propeptide sterically hinders the lateral association of collagen molecules, thereby preventing premature and uncontrolled fibril formation.[3] This regulatory function ensures that collagen fibrillogenesis occurs at the appropriate time and location in the extracellular matrix (ECM). In conditions where the cleavage of the N-terminal propeptide is impaired, such as in dermatosparaxis (a type of Ehlers-Danlos syndrome) caused by a deficiency in the this compound N-proteinase ADAMTS2, collagen fibrils are improperly formed, leading to severe skin fragility and other connective tissue defects.[4][5]
-
Feedback Inhibition of Collagen Synthesis: The N-terminal propeptides of type I and type III this compound have been shown to exert a negative feedback control on collagen biosynthesis in fibroblasts.[6][7] This feedback mechanism is crucial for preventing the excessive deposition of collagen, a hallmark of fibrotic diseases. The globular domains of the propeptides are responsible for this biological activity.[6] Studies have demonstrated that these peptides can specifically inhibit the translation of this compound mRNA in cell-free systems.[7]
-
Modulation of Cellular Signaling Pathways: N-terminal propeptides are not passive regulators but actively engage with cellular signaling pathways. The N-terminal propeptide of type I this compound has been shown to interact with key growth factors, including Transforming Growth Factor-β1 (TGF-β1) and Bone Morphogenetic Protein 2 (BMP2).[8] This interaction can modulate the activity of these potent cytokines. For instance, by binding to TGF-β1, a major fibrogenic cytokine, the N-propeptide can influence the signaling cascade that stimulates the production of ECM components.[8] Furthermore, intracellular expression of the N-propeptide can lead to the phosphorylation of Akt and Smad3, key downstream effectors in cellular signaling, resulting in a reduction of this compound synthesis and impaired cell adhesion.[8]
Quantitative Data
While extensive qualitative data exists on the functions of N-terminal propeptides, precise quantitative data on their interactions and inhibitory activities are less commonly reported in readily accessible literature. The following tables summarize the available quantitative information.
| Parameter | Value | Cell/System | Reference |
| Normal Range (Human Serum PINP) | Median: 56 ng/mL (10th-90th centiles: 30-82 ng/mL) | Healthy Adults (n=57) | [9] |
| Hyperparathyroidism (Human Serum PINP) | Median: 168 ng/mL (10th-90th centiles: 44-450 ng/mL) | Patients with hypovitaminosis D | [9] |
| Osteoporotic Women (Human Serum P1NP) | 51.7 ng/mL (average) | Postmenopausal women | |
| Healthy Controls (Human Serum P1NP) | 38.9 ng/mL (average) | Postmenopausal women |
Table 1: Serum Concentrations of N-Terminal Propeptide of Type I this compound (PINP/P1NP)
| Parameter | Value | Assay | Reference |
| Detection Limit (Amniotic Fluid) | 62 pg/mL | ELISA | [9] |
| Detection Limit (Serum) | 41 pg/mL | ELISA | [9] |
| Inter-assay CV (Low Control) | 4.6% | ELISA | [9] |
| Inter-assay CV (High Control) | 5.3% | ELISA | [9] |
| Intra-assay CV (Low Control) | 2.9% | ELISA | [9] |
| Intra-assay CV (High Control) | 4.9% | ELISA | [9] |
Table 2: Performance Characteristics of a PINP ELISA
Note: Specific binding affinities (Kd) for PINP-TGF-β1/BMP2 interactions and IC50 values for feedback inhibition are not consistently reported in the reviewed literature and represent a key area for future investigation.
Signaling Pathways and Regulatory Mechanisms
The N-terminal propeptide of this compound exerts its functions through complex signaling and regulatory networks.
Figure 1: this compound processing and the role of the N-terminal propeptide in feedback inhibition.
Figure 2: Signaling pathways modulated by the N-terminal propeptide of this compound.
Experimental Protocols
Quantification of PINP in Biological Fluids by ELISA
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PINP in serum, plasma, and cell culture supernatants. A microtiter plate is pre-coated with a monoclonal antibody specific for PINP. Standards and samples are pipetted into the wells, and PINP present in the sample is bound by the immobilized antibody. After washing, a biotin-conjugated anti-PINP antibody is added. Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of PINP. The reaction is stopped, and the absorbance is measured at 450 nm.
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate pre-coated with anti-human PINP antibody
-
Wash Buffer (e.g., 1x PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Recombinant human PINP standard
-
Biotin-conjugated anti-human PINP antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Pipettes and tips
-
Distilled or deionized water
Protocol:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the manufacturer's instructions.
-
Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 2 hours at 37°C.
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the working dilution of biotin-conjugated anti-human PINP antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the aspiration/wash as in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of the working dilution of Streptavidin-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the aspiration/wash as in step 3.
-
Color Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
Data Analysis: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve-fit. Determine the concentration of PINP in the samples by interpolating their absorbance values from the standard curve.
Figure 3: Workflow for a typical PINP Sandwich ELISA.
In Vitro Collagen Fibrillogenesis Assay by Turbidimetry
Principle: This assay monitors the self-assembly of collagen molecules into fibrils by measuring the increase in turbidity of a collagen solution over time. The process typically exhibits a lag phase, a growth phase, and a plateau phase, which can be quantified to assess the kinetics of fibril formation.
Materials:
-
Purified Type I collagen solution (e.g., acid-solubilized from rat tail tendon)
-
10x Phosphate Buffered Saline (PBS)
-
1 M NaOH
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 313 nm or 405 nm
-
Chilled microcentrifuge tubes and pipette tips
Protocol:
-
Preparation of Collagen Solution: On ice, mix the required volume of stock collagen solution with 10x PBS and sterile water to achieve the desired final collagen concentration (e.g., 0.5-1.5 mg/mL) in 1x PBS.
-
Neutralization: Neutralize the acidic collagen solution by adding a calculated volume of 1 M NaOH while gently mixing. The final pH should be between 7.2 and 7.4. It is critical to keep the solution on ice to prevent premature fibril formation.
-
Initiation of Fibrillogenesis: Transfer the neutralized collagen solution to a pre-warmed cuvette or the wells of a microplate in the temperature-controlled spectrophotometer set to 37°C.
-
Turbidity Measurement: Immediately begin monitoring the absorbance at 313 nm or 405 nm at regular intervals (e.g., every 1-5 minutes) for a period sufficient to observe the complete sigmoidal curve of fibril formation (typically 1-2 hours).
Data Analysis: Plot absorbance versus time. The resulting curve can be analyzed to determine key kinetic parameters:
-
Lag phase (t_lag): The time before a significant increase in turbidity is observed.
-
Growth phase: The period of rapid increase in turbidity. The maximum slope of this phase (V_max) represents the maximum rate of fibril formation.
-
Plateau phase: The point at which the turbidity reaches a maximum and remains constant, indicating the completion of fibril assembly.
Figure 4: Workflow for an in vitro collagen fibrillogenesis assay.
Analysis of this compound Synthesis by Radiolabeling
Principle: This method quantifies the rate of new collagen synthesis by metabolic labeling of cells with a radioactive amino acid precursor, typically [³H]-proline, which is abundant in collagen. The amount of radioactivity incorporated into collagen is then measured.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Ascorbic acid
-
[³H]-proline
-
Lysis Buffer (e.g., 0.5 M acetic acid with pepsin)
-
Trichloroacetic acid (TCA)
-
Purified bacterial collagenase (free of non-specific proteases)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture fibroblasts to near confluency in standard growth medium.
-
Pre-incubation: Change the medium to a serum-free medium containing ascorbic acid (50 µg/mL) and incubate for 1 hour. Ascorbic acid is a necessary cofactor for prolyl hydroxylase.
-
Radiolabeling: Add [³H]-proline to the medium (e.g., 5 µCi/mL) and incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation:
-
Collect the medium and lyse the cell layer with lysis buffer.
-
Combine the medium and cell lysate.
-
Precipitate total protein by adding cold TCA to a final concentration of 10%. Incubate on ice for 30 minutes and then centrifuge to pellet the protein.
-
-
Collagenase Digestion:
-
Wash the protein pellet with cold ethanol to remove TCA.
-
Resuspend the pellet in a buffer suitable for collagenase activity.
-
Divide the sample into two aliquots. To one, add purified bacterial collagenase. To the other, add buffer only (control).
-
Incubate at 37°C for 90 minutes.
-
-
Quantification:
-
Stop the digestion by adding TCA to precipitate the undigested protein.
-
Centrifuge to pellet the undigested protein.
-
The supernatant of the collagenase-treated sample will contain the radioactive proline from the digested collagen. The supernatant of the control sample will contain radioactivity from non-collagenous proteins.
-
Transfer the supernatants to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the supernatant of the collagenase-treated sample minus the radioactivity in the control supernatant represents the amount of newly synthesized collagen.
-
Normalize this value to the total protein content or cell number.
-
Conclusion
The N-terminal propeptides of this compound are far more than simple cleavage products; they are integral players in the regulation of connective tissue structure and function. Their roles in controlling fibril assembly, providing feedback inhibition of collagen synthesis, and modulating key signaling pathways underscore their importance in both health and disease. A deeper understanding of their mechanisms of action, supported by robust quantitative data and standardized experimental protocols, will be crucial for the development of novel therapeutic strategies for a wide range of conditions, from fibrotic diseases to disorders of bone metabolism. This guide provides a foundational resource for researchers to further explore the multifaceted biology of these critical signaling molecules.
References
- 1. A quantitative in vitro collagen uptake assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Dose-Dependent Effects of TGF-β Inhibition on Osteoblast Differentiation and Wound Healing | Semantic Scholar [semanticscholar.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Human PINP(N-terminal propeptide of Collagen alpha-1(I) chain) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Inhibitors of this compound N-protease. Synthetic peptides with sequences similar to the cleavage site in the pro alpha 1(I) chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human PⅠNP(this compound Ⅰ N-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 9. biomanufacturing.org [biomanufacturing.org]
The Gatekeeper of Collagen's Strength: An In-depth Guide to the Role of C-Terminal Propeptides in Triple Helix Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable, correctly-aligned collagen triple helix is a fundamental process for the structural integrity of virtually all animal tissues. This complex assembly is not a spontaneous event but a highly orchestrated process occurring within the endoplasmic reticulum (ER), critically dependent on the C-terminal propeptide domains of procollagen molecules. These domains act as essential gatekeepers, ensuring the correct selection, alignment, and registration of three individual pro-alpha chains, thereby initiating the zipper-like folding of the iconic triple helix. Understanding this mechanism is paramount for developing therapies for a range of debilitating connective tissue disorders, including Osteogenesis Imperfecta (OI) and Ehlers-Danlos Syndrome (EDS), which frequently arise from mutations within these critical domains.
The Core Mechanism: From Chain Recognition to Helix Nucleation
The biosynthesis of fibrillar collagens begins with the synthesis of individual pro-α chains, which are co-translationally translocated into the lumen of the ER. Here, the journey towards a functional triple helix is initiated and directed by the C-terminal propeptide.
The primary functions of the C-terminal propeptide are:
-
Chain Recognition and Selection: For heterotrimeric collagens like type I (composed of two α1 chains and one α2 chain), the C-propeptides are responsible for selecting the correct constituent chains in the proper stoichiometry.[1] Specific recognition sequences within the C-propeptides mediate this selective association.[2]
-
Trimerization: Once the correct chains are selected, their C-propeptides associate to form a trimer. This trimerization is stabilized by the formation of both intrachain and interchain disulfide bonds, although the latter is not strictly essential for trimer formation itself but contributes to stability.[1][3][4]
-
Nucleation of Triple Helix Formation: The correct registration and alignment of the three chains by the C-propeptide trimer brings the C-terminal ends of the collagenous domains into close proximity, creating a nucleation site. From this point, the triple helix propagates in a C-to-N-terminal "zipper-like" fashion.[3][5] This directional folding is crucial for the correct alignment of the entire helical domain.[6][7]
Recent studies have refined this model, suggesting a partnership where both the C-propeptide and the C-terminal sequence of the triple-helical domain act in concert to guide productive folding and prevent undesirable assemblies.[8]
Quantitative Impact of C-Propeptides on Collagen Biogenesis
The function of the C-propeptide is not merely qualitative; it has a profound quantitative impact on the efficiency and stability of collagen production. Mutations that disrupt C-propeptide function lead to measurable defects in folding and processing.
| Parameter | Wild-Type this compound | This compound with C-Propeptide Defects | Reference |
| Folding Rate | Normal (Control considered 100% folded at 30 min) | Slow folding, delayed chain incorporation | [1][9] |
| Post-Translational Modification | Normal | Overmodification (due to prolonged exposure to ER enzymes) | [1][9][10] |
| Cellular Localization | ER membrane | Mislocalized to the ER lumen | [1][9] |
| Pericellular Processing | Efficient cleavage by C-proteinases | Impaired C-propeptide processing, accumulation of pC-collagen | [1][9] |
| Solubility | High (propeptides increase solubility by ~1000-fold) | Prone to intracellular aggregation | [2] |
The Consequences of Failure: C-Propeptide Mutations in Disease
Given their critical role, it is unsurprising that mutations within the C-propeptides are associated with severe connective tissue disorders.[11] In Osteogenesis Imperfecta, about 6.5% of cases are linked to mutations in the type I this compound C-propeptide.[1][9] These mutations can disrupt the hydrophobic core, interchain interactions, or disulfide bonding, leading to a cascade of cellular pathology.[10]
The consequences include:
-
Delayed Folding and ER Retention: Mutant this compound is retained in the ER, leading to prolonged interaction with molecular chaperones like HSP47.[6][12]
-
ER Stress: The accumulation of misfolded this compound can trigger the unfolded protein response (UPR), contributing to osteoblast dysfunction.
-
Defective Matrix: Procollagens with mutant C-propeptides that are eventually secreted show impaired processing.[1][9] This, along with the incorporation of overmodified collagen, leads to disorganized and functionally compromised collagen fibrils in tissues like bone and skin.[1]
Experimental Protocols for Studying C-Propeptide Function
Analyzing the role of C-propeptides requires specific biochemical and cell-based assays. The following are key methodologies adapted from foundational studies.
Protocol for Assessing Triple Helix Folding Rate
This assay distinguishes between the folded, protease-resistant triple-helical conformation and unfolded, protease-sensitive α-chains.
Principle: The collagen triple helix is resistant to digestion by non-specific proteases like trypsin and chymotrypsin, whereas unfolded pro-α chains are readily degraded. The rate of formation of the protease-resistant band on a gel corresponds to the folding rate.
Methodology:
-
Metabolic Labeling: Culture fibroblasts or other relevant cells to confluence. Incubate cells with serum-free medium containing a radiolabel, such as L-[2,3,4,5–3H]-proline (e.g., 260 μCi/ml), for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized procollagens.
-
Chase: Replace the labeling medium with a chase medium containing an excess of non-radioactive proline. Collect cell and media samples at various time points (e.g., 0, 15, 30, 60, 120 min).
-
Protease Digestion: Lyse cells and collect media in a buffer containing protease inhibitors. Treat an aliquot of each sample with a mixture of trypsin (100 μg/ml) and chymotrypsin (250 μg/ml) for a short duration (e.g., 2 minutes at 4°C).
-
Inactivation: Stop the digestion by adding a surplus of a protease inhibitor, such as soybean trypsin inhibitor (1 mg/ml).
-
Analysis by SDS-PAGE: Precipitate the proteins (e.g., with ammonium sulfate or TCA). Separate the samples on a 3–8% Tris-acetate or 6% SDS-urea-PAGE gel to resolve the large this compound chains.
-
Quantification: Visualize the radiolabeled bands by fluorography or phosphorimaging. Use densitometry software (e.g., ImageJ) to quantify the intensity of the protease-resistant bands corresponding to the folded triple helix. The amount of folded collagen at each time point is typically expressed as a percentage of the total collagen synthesized.[1]
In Vitro this compound Cleavage Assay
This assay assesses the efficiency of C-propeptide removal by its specific proteinase, Bone Morphogenetic Protein-1 (BMP-1).
Principle: Purified this compound is incubated with recombinant BMP-1, and the conversion of this compound or pC-collagen (collagen with C-propeptide still attached) to mature collagen is monitored over time.
Methodology:
-
Substrate Preparation: Purify radiolabeled this compound from the medium of cultured fibroblasts as described above.
-
Enzyme Reaction: Incubate the purified this compound substrate with recombinant human BMP-1 in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Inclusion of Enhancer (Optional): To test the role of enhancers, run parallel reactions including recombinant this compound C-Proteinase Enhancer 1 (PCPE-1).
-
Time Course: Remove aliquots from the reaction mixture at various time points and stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing a chelating agent like EDTA to inhibit the metalloproteinase BMP-1.
-
Analysis: Analyze the samples by SDS-PAGE and fluorography. The appearance of bands corresponding to mature α-chains and the disappearance of the pro-α chain bands indicate successful cleavage. Quantify the bands to determine the cleavage rate.[1][9]
Conclusion
The C-terminal propeptide is the master regulator of collagen triple helix assembly. Its functions—spanning chain selection, registration, and nucleation—are indispensable for the efficient formation of a stable and correctly aligned triple helix. Disruptions to its structure or function, often due to genetic mutations, have devastating consequences for tissue architecture and integrity. The methodologies outlined herein provide a framework for researchers to probe this critical process, paving the way for a deeper understanding of collagen-related diseases and the development of novel therapeutic strategies targeting collagen biosynthesis and proteostasis.
References
- 1. COL1A1 C-propeptide mutations cause ER mislocalization of this compound and impair C-terminal this compound processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and crystallization of the C-propeptide trimer from human this compound III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C‐propeptide domain of this compound can be replaced with a transmembrane domain without affecting trimer formation or collagen triple helix folding during biosynthesis | The EMBO Journal [link.springer.com]
- 4. Type-III this compound assembly in semi-intact cells: chain association, nucleation and triple-helix folding do not require formation of inter-chain disulphide bonds but triple-helix nucleation does require hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing collagens to shed light on the multi-scale structure–function mapping of matrix disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound folding and assembly: the role of endoplasmic reticulum enzymes and molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound folding and assembly: The role of endoplasmic reticulum enzymes and molecular chaperones [periodicos.capes.gov.br]
- 8. An outcome-defining role for the triple-helical domain in regulating collagen-I assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COL1A1 C-propeptide mutations cause ER mislocalization of this compound and impair C-terminal this compound processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of Fibrillar Collagen Trimerization and Related Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound folding and assembly: the role of endoplasmic reticulum enzymes and molecular chaperones. | Semantic Scholar [semanticscholar.org]
discovery of novel procollagen-modifying enzymes
An In-depth Technical Guide to the Discovery of Novel Procollagen-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of the extracellular matrix (ECM) in virtually all tissues.[1][2] The biosynthesis of functional collagen fibrils is a complex, multi-step process involving numerous post-translational modifications (PTMs) to the precursor molecule, this compound.[2][3][4] These modifications are catalyzed by a specific cohort of enzymes that ensure the proper folding, stability, secretion, and assembly of collagen molecules.[4][5][6] Deficiencies or dysregulation in these enzymes lead to a variety of debilitating connective tissue disorders, including Ehlers-Danlos syndrome, osteogenesis imperfecta, and various fibrotic diseases, highlighting their critical role in health and disease.[7][8][9][10][11] This technical guide provides a comprehensive overview of the core this compound-modifying enzymes, with a focus on their discovery, function, and the experimental methodologies used for their characterization.
Core this compound Modification Pathway
The journey from a newly synthesized this compound alpha-chain to a mature, cross-linked collagen fibril is orchestrated by several enzyme families acting in a sequential manner, primarily within the endoplasmic reticulum (ER) and the extracellular space.
Caption: Overview of the major enzymatic steps in the this compound biosynthetic pathway.
This compound Peptidases: The Processing Enzymes
For fibrillar collagens to self-assemble into functional fibrils, their N- and C-terminal propeptides must be proteolytically removed.[12][13] This processing is carried out by two distinct classes of metalloproteinases.
This compound N-Proteinases (PNPs)
The cleavage of N-propeptides is primarily performed by members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family.[12][13]
-
ADAMTS-2, ADAMTS-3, and ADAMTS-14: These are the key enzymes responsible for processing the N-propeptides of fibrillar procollagens.[12][13] ADAMTS-2 is the principal N-proteinase for procollagens I and III, and its deficiency, which results in the retention of the N-propeptide, causes the dermatosparaxis type of Ehlers-Danlos Syndrome (dEDS).[8][9] ADAMTS-3 is mainly expressed in cartilage and processes type II this compound, while ADAMTS-14 also displays this compound N-endopeptidase activity.[8][12]
This compound C-Proteinases (PCPs) and their Enhancers
The C-propeptides are cleaved by metalloproteinases of the bone morphogenetic protein 1 (BMP-1)/tolloid-like family.[7][14][15]
-
BMP-1/Tolloid-like Proteinases: These enzymes were discovered to be identical to the previously characterized this compound C-proteinase.[15] They are essential for processing fibrillar procollagens I, II, and III.[14]
-
This compound C-Proteinase Enhancers (PCPE-1, PCPE-2): These are extracellular glycoproteins that are not proteases themselves but can enhance the activity of PCPs by approximately 10-fold in vitro.[16][17] PCPE-1 achieves this by binding to the this compound C-propeptide trimer and unwinding the stalk region, making a single chain more accessible for cleavage by BMP-1.[18]
| Enzyme / Enhancer | Family | Primary Substrates | Function | Associated Pathology |
| ADAMTS-2 | ADAMTS Metalloproteinase | This compound Type I, III[7][9] | N-propeptide cleavage | Ehlers-Danlos Syndrome, Dermatosparaxis Type (dEDS)[8][9] |
| ADAMTS-3 | ADAMTS Metalloproteinase | This compound Type II[8] | N-propeptide cleavage | (Roles in development) |
| ADAMTS-14 | ADAMTS Metalloproteinase | This compound Type I, II, III[12] | N-propeptide cleavage | (Low in vitro activity)[12] |
| BMP-1 | Tolloid Metalloproteinase | This compound Type I, II, III[7][14] | C-propeptide cleavage | (Essential for development) |
| PCPE-1 | CUB/NTR domain glycoprotein | This compound Type I, II, III | Enhances C-proteinase activity[16][17] | Altered bone strength and ECM integrity[17] |
| PCPE-2 | CUB/NTR domain glycoprotein | This compound Type I, II, III | Enhances C-proteinase activity[17] | (Potential role in cartilage)[17] |
| Table 1: Summary of this compound Peptidases and Enhancers. |
Intracellular Modifying Enzymes
Within the lumen of the endoplasmic reticulum, this compound chains undergo critical hydroxylation and glycosylation events that are essential for the stability of the triple helix and for subsequent extracellular cross-linking.[3][6]
Prolyl Hydroxylases (P4Hs and P3Hs)
These enzymes catalyze the hydroxylation of proline residues, a modification critical for the thermal stability of the collagen triple helix.[19][20] They belong to the 2-oxoglutarate and iron-dependent dioxygenase family and require O₂, Fe²⁺, 2-oxoglutarate, and ascorbate (Vitamin C) as co-factors.[3][20][21]
-
Collagen Prolyl 4-Hydroxylases (C-P4Hs): These enzymes hydroxylate proline residues in the Y-position of the Gly-X-Y triplet.[6] In vertebrates, three C-P4H isoenzymes exist as α₂β₂ tetramers, differing in their catalytic α subunit.[20]
-
Prolyl 3-Hydroxylases (P3Hs): This family of enzymes hydroxylates specific proline residues in the X-position. P3H1, also known as LEPRE1, forms a complex with CRTAP and Cyclophilin B (CyPB) to hydroxylate Pro986 of the α1(I) chain.[11][22] Deficiency in any component of this complex leads to recessive forms of osteogenesis imperfecta.[11]
Lysyl Hydroxylases (LHs)
LHs catalyze the hydroxylation of specific lysine residues in the Y-position of Gly-X-Y sequences.[23] The resulting hydroxylysine residues serve as attachment sites for carbohydrates and are essential for the formation of stable, covalent cross-links.[10][23] Three isoforms are known in humans (LH1-3), encoded by the PLOD1-3 genes.[10]
-
LH1 (PLOD1): Primarily hydroxylates lysyl residues within the main triple helical domain. Mutations cause kyphoscoliotic Ehlers-Danlos syndrome (kEDS, formerly EDS VI).[10]
-
LH2 (PLOD2): An alternatively spliced form, LH2b, specifically hydroxylates lysyl residues in the N- and C-terminal telopeptides, which is critical for cross-link formation.[10] Mutations are associated with Bruck syndrome.[10]
-
LH3 (PLOD3): This is a multifunctional enzyme with both lysyl hydroxylase and collagen glycosyltransferase (galactosyl- and glucosyltransferase) activities.[10][24]
Collagen Glycosyltransferases
Following hydroxylation, specific hydroxylysine residues are glycosylated, a process that influences fibril assembly.[1][24]
-
Collagen Galactosyltransferases (COLGALT1, COLGALT2): These enzymes catalyze the first step, adding a galactose moiety to hydroxylysine to form galactosyl-hydroxylysine.[1][25]
-
Collagen Glucosyltransferase (LH3/PLOD3): LH3 catalyzes the subsequent addition of a glucose molecule to form glucosyl-galactosyl-hydroxylysine.[1][24] Recent studies have also uncovered glucosyltransferase activity in LH1 and LH2b isoforms.[24][26]
| Enzyme | Family | Substrate | Function | Associated Pathology |
| C-P4H (I, II, III) | Dioxygenase | Proline in Gly-X-Pro | Forms 4-hydroxyproline, stabilizes triple helix[20] | Scurvy (cofactor deficiency), Fibrosis[3][20] |
| P3H1 (LEPRE1) | Dioxygenase | Proline in Gly-Pro-4Hyp | Forms 3-hydroxyproline, role in fibril assembly[22][27] | Recessive Osteogenesis Imperfecta[11] |
| LH1 (PLOD1) | Dioxygenase | Lysine in Gly-X-Lys (helix) | Forms hydroxylysine for cross-linking/glycosylation[10] | Ehlers-Danlos Syndrome, Kyphoscoliotic type (kEDS)[10] |
| LH2 (PLOD2) | Dioxygenase | Lysine in Gly-X-Lys (telopeptide) | Forms hydroxylysine for cross-linking[10] | Bruck Syndrome[10] |
| LH3 (PLOD3) | Dioxygenase / Glycosyltransferase | Lysine, Galactosyl-Hyl | Hydroxylation and Glycosylation[10][24] | Connective tissue disorders[26] |
| COLGALT1/2 | Glycosyltransferase | Hydroxylysine | Adds galactose to hydroxylysine[1][25] | Connective tissue disorders |
| Table 2: Summary of Intracellular this compound-Modifying Enzymes. |
Extracellular Cross-linking Enzymes
The final step in conferring tensile strength to collagen fibrils is the formation of covalent intermolecular cross-links.
-
Lysyl Oxidase (LOX) Family: This family consists of five copper-dependent enzymes (LOX and LOXL1-4) that catalyze the oxidative deamination of lysine and hydroxylysine residues in the telopeptides.[28] This reaction forms reactive aldehydes (allysine and hydroxyallysine), which then spontaneously react with other lysine or hydroxylysine residues to form stable covalent cross-links that mature over time.[3][28]
Experimental Protocols for Enzyme Discovery and Characterization
The identification and functional characterization of novel this compound-modifying enzymes typically follow a multi-step workflow, integrating biochemical, molecular, and genetic approaches.
Caption: A typical workflow for the discovery and validation of a novel this compound-modifying enzyme.
Detailed Methodologies
1. Cloning and Recombinant Expression:
-
Objective: To produce a pure, active form of the candidate enzyme for biochemical assays.
-
Protocol:
-
The cDNA encoding the putative enzyme is identified and cloned from a suitable source (e.g., human fibroblast cDNA library).
-
The cDNA is subcloned into an appropriate expression vector (e.g., pcDNA for mammalian cells, pFastBac for baculovirus-insect cell systems) often with an affinity tag (e.g., His6, FLAG) for purification.
-
The vector is transfected/transduced into the host cells (e.g., HEK293, Sf9 insect cells).
-
The recombinant protein is expressed and purified from the cell lysate or conditioned medium using affinity chromatography, followed by other chromatographic steps like ion exchange or size exclusion for higher purity.
-
2. In Vitro Enzyme Activity Assays:
-
Objective: To determine if the recombinant protein can modify a this compound substrate.
-
Protocol for a Peptidase (e.g., ADAMTS-2):
-
This compound (e.g., Type I) is purified from the medium of cultured fibroblasts or produced recombinantly.
-
The purified recombinant enzyme is incubated with the this compound substrate in a suitable reaction buffer at 37°C for various time points. For hydroxylases and other dioxygenases, cofactors (Fe²⁺, 2-oxoglutarate, ascorbate) must be included.
-
The reaction is stopped by adding a chelating agent like EDTA (for metalloproteinases) or by boiling in SDS-PAGE sample buffer.
-
Reaction products are analyzed by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the this compound α-chains or the propeptides. A successful cleavage is indicated by the appearance of smaller bands corresponding to the processed pNα or pCα chains and mature α-chains.[7]
-
3. Mass Spectrometry for Modification Site Identification:
-
Objective: To precisely identify the amino acid residues modified by the enzyme.
-
Protocol:
-
The this compound substrate is treated with the enzyme as described above.
-
The reaction mixture is resolved by SDS-PAGE, and the band corresponding to the modified collagen chain is excised.
-
The protein is subjected to in-gel digestion with a protease of known specificity (e.g., trypsin, chymotrypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS spectra are searched against a protein database to identify peptides. A mass shift corresponding to the modification (e.g., +16 Da for hydroxylation, +162 Da for hexose addition) on a specific residue confirms the site and nature of the modification.
-
4. In Vivo Validation using Animal Models:
-
Objective: To confirm the physiological role of the enzyme in a living organism.
-
Protocol (Gene Knockout):
-
A mouse model with a null allele for the candidate enzyme's gene is generated using CRISPR/Cas9 or homologous recombination in embryonic stem cells.[17]
-
The resulting knockout mice are analyzed for developmental or adult phenotypes. This includes examination of skin fragility, bone density and strength, wound healing, and other connective tissue properties.[11][17]
-
Tissues (e.g., skin, tendon, bone) are harvested from wild-type and knockout animals.
-
Collagen is extracted from these tissues and analyzed biochemically. For a peptidase, this involves Western blotting to detect unprocessed this compound. For a hydroxylase or glycosyltransferase, it involves amino acid analysis or mass spectrometry to quantify the level of modification.[11][29]
-
Conclusion and Future Directions
The discovery and characterization of this compound-modifying enzymes have been pivotal in understanding collagen biology and the pathology of numerous genetic and acquired diseases. While the core enzymatic machinery is well-established, research continues to uncover new layers of complexity. Recent studies have expanded the substrate repertoire of known enzymes like ADAMTS2 beyond this compound, suggesting roles in angiogenesis and neurodevelopment.[8][9] Furthermore, the identification of glucosyltransferase activity in LH1 and LH2b challenges the long-held belief that LH3 is the sole enzyme for this function.[24][26]
Future research will likely focus on:
-
Identifying novel, minor modifying enzymes and understanding their specific roles in different tissue contexts.
-
Elucidating the regulatory networks that control the expression and activity of these enzymes during development, disease, and aging.
-
Developing specific inhibitors or activators of these enzymes as therapeutic agents for treating fibrosis, cancer, and genetic disorders. For example, inhibitors of prolyl 4-hydroxylase are being explored to reduce excessive collagen deposition in fibrotic diseases.[20][30]
The continued exploration of this enzymatic world is crucial for developing novel diagnostics and targeted therapies for a wide range of human diseases rooted in the biology of our most abundant protein.
References
- 1. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen - Wikipedia [en.wikipedia.org]
- 4. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl 4-hydroxylase is an essential this compound-modifying enzyme required for exoskeleton formation and the maintenance of body shape in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ADAMTS2: More than a this compound N-proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 11. Abnormal Type I Collagen Post-translational Modification and Crosslinking in a Cyclophilin B KO Mouse Model of Recessive Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. The this compound N-proteinases ADAMTS2, 3 and 14 in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound N-proteinase and this compound C-proteinase. Two unusual metalloproteinases that are essential for this compound processing probably have important roles in development and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The C-proteinase that processes procollagens to fibrillar collagens is identical to the protein previously identified as bone morphogenic protein-1. | Semantic Scholar [semanticscholar.org]
- 16. This compound C-proteinase enhancer-1 (PCPE-1), a potential biomarker and therapeutic target for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound C-Proteinase Enhancers: In vivo Roles - Daniel Greenspan [grantome.com]
- 18. Unraveling the Mechanism of this compound C-Proteinase Enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prolyl 3-hydroxylase 1, enzyme characterization and identification of a novel family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 24. mdpi.com [mdpi.com]
- 25. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural basis of collagen glucosyltransferase function and its serendipitous role in kojibiose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prolyl 4-Hydroxylase Is an Essential this compound-Modifying Enzyme Required for Exoskeleton Formation and the Maintenance of Body Shape in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New prolyl 4-hydroxylase inhibitor reduces this compound gene expression and enzyme-altered lesions in rat liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Procollagen Triple Helix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural analysis of the procollagen triple helix. It covers the fundamental molecular structure, the intricate biosynthesis and folding pathways, key experimental methodologies for its characterization, and its role in disease and therapeutic development.
Molecular Structure and Stability of the this compound Triple Helix
The defining feature of all collagen types is the triple helix, a unique quaternary structure formed by three parallel polypeptide chains, known as α-chains, coiled around a common axis.[1][2] Each α-chain adopts a left-handed, polyproline II-type (PPII) helical conformation. These three chains then wrap around each other in a right-handed manner.[1][3]
This structure is dictated by a repeating amino acid sequence, (Gly-X-Y)n, where Gly is glycine, and X and Y are frequently the imino acids proline and hydroxyproline, respectively.[1] Glycine's small size is essential as it occupies the sterically hindered space at the center of the triple helix.[4] The stability of the helix is maintained by a network of inter-chain hydrogen bonds, primarily between the amide hydrogen of a glycine residue and the carbonyl oxygen of an X-position residue in an adjacent chain.[1][5]
This compound, the precursor to mature collagen, consists of this central triple-helical domain flanked by globular N-terminal and C-terminal propeptides.[6][7] These propeptides are crucial for the correct association of the α-chains and nucleation of triple helix folding.[8] A single this compound molecule is approximately 300 nm in length.[6][9]
Quantitative Structural Data
The precise geometry of the collagen triple helix has been elucidated through high-resolution studies of collagen-like peptides. Below is a summary of key structural parameters.
| Parameter | Value | Source Technique | Reference |
| Helical Rise per Residue | ~2.9 Å | X-ray Crystallography | [10] |
| Residues per Turn | ~3.3 | X-ray Crystallography | [11] |
| Helical Twist per Residue | ~108° | X-ray Crystallography | [10] |
| Major Helix Pitch | ~86 Å | X-ray Crystallography | [10] |
| Inter-chain H-bond Length | ~2.8 - 3.0 Å | X-ray Crystallography | [1] |
| This compound Molecule Length | ~300 nm | Electron Microscopy | [6][9] |
| Fibril D-period | 67 nm | Electron Microscopy | [3][9] |
This compound Biosynthesis, Folding, and Secretion
The synthesis and assembly of this compound is a complex, multi-step process that occurs both intracellularly within the endoplasmic reticulum (ER) and Golgi apparatus, and extracellularly.[3][12]
Intracellular Pathway
-
Synthesis and Translocation : this compound α-chains are synthesized on ribosomes and translocated into the lumen of the ER.[12][13]
-
Post-Translational Modifications : Within the ER, the chains undergo critical enzymatic modifications, including the hydroxylation of specific proline and lysine residues and the glycosylation of hydroxylysine residues.[3][7][12] Prolyl 4-hydroxylase, a key enzyme in this process, requires Vitamin C as a cofactor, and its action is vital for the thermal stability of the triple helix.[3]
-
Chain Association and Folding : Three modified pro-α-chains associate via their C-terminal propeptides, a process stabilized by inter-chain disulfide bonds.[8][12] This initiates the "zipper-like" folding of the triple helix from the C-terminus to the N-terminus.[7][11]
-
Chaperone-Assisted Folding : The heat shock protein 47 (HSP47) acts as a crucial chaperone, binding to the folded triple helix to stabilize it, particularly at body temperature where the structure is only marginally stable.[14][15] This prevents aggregation and ensures proper conformation before secretion.[14]
-
Secretion : Correctly folded this compound molecules are transported from the ER, through the Golgi apparatus, and secreted into the extracellular space via exocytosis.[3][13]
Extracellular Processing
Once secreted, this compound undergoes further processing to form mature collagen fibrils.
-
Propeptide Cleavage : Specific metalloproteinases, such as ADAMTS proteins and bone morphogenetic protein 1 (BMP-1), cleave the N- and C-propeptides, respectively, to form tropocollagen.[6][12]
-
Fibrillogenesis : Tropocollagen molecules self-assemble into staggered, parallel arrays, forming collagen fibrils.[6][9] This staggered arrangement, with a 67 nm offset, gives rise to the characteristic D-band pattern observed in electron microscopy.[3][9]
-
Cross-linking : The enzyme lysyl oxidase (LOX) catalyzes the formation of covalent cross-links between lysine and hydroxylysine residues of adjacent tropocollagen molecules, providing the fibrils with tensile strength and stability.[12][16]
Experimental Methodologies for Structural Analysis
A variety of biophysical and imaging techniques are employed to study the structure of the this compound triple helix at different resolutions.
X-ray Crystallography
This technique provides atomic-resolution structures of molecules that can be crystallized. While full-length this compound is too large and flexible to crystallize, X-ray crystallography has been instrumental in determining the high-resolution structure of short, synthetic collagen-like peptides (CMPs).[1][17][18]
Experimental Protocol Outline:
-
Sample Preparation : Synthesize and purify short peptides with repeating Gly-X-Y sequences, such as (Pro-Pro-Gly)10.[18]
-
Crystallization : Screen for conditions (e.g., pH, temperature, precipitants) that induce the formation of diffraction-quality crystals.
-
Data Collection : Mount a crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots that are recorded on a detector.[19][20]
-
Structure Solution & Refinement : The diffraction pattern is computationally analyzed to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[21]
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Collagen - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of the collagen triple helix model [(Pro-Pro-Gly)10]3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folding and Misfolding of the Collagen Triple Helix: Markov Analysis of Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COL1A1 C-propeptide mutations cause ER mislocalization of this compound and impair C-terminal this compound processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type I Collagen Fibrils (TEM) | Connective Tissue [histologyguide.com]
- 10. Crystal structure of the collagen triple helix model [(Pro‐Pro‐Gly)10]3 | Semantic Scholar [semanticscholar.org]
- 11. Mechanism of collagen folding propagation studied by Molecular Dynamics simulations | PLOS Computational Biology [journals.plos.org]
- 12. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7. Post-translational Modification and Collagen Biosynthesis - SimpleMed - Learning Medicine, Simplified [simplemed.co.uk]
- 14. This compound Triple Helix Assembly: An Unconventional Chaperone-Assisted Folding Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound triple helix assembly: an unconventional chaperone-assisted folding paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
Procollagen Trafficking and Secretion from the Endoplasmic Reticulum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The secretion of procollagen, the precursor to collagen, from the endoplasmic reticulum (ER) is a complex and highly regulated process essential for extracellular matrix formation. Due to its large size and rigid triple-helical structure, this compound transport presents a unique challenge to the canonical secretory pathway. This guide provides a comprehensive technical overview of the molecular machinery and mechanisms governing this compound trafficking from the ER, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these intricate processes is critical for researchers in cell biology and for professionals in drug development targeting diseases associated with aberrant collagen deposition, such as fibrosis and skeletal disorders.
Core Concepts in this compound Trafficking
The journey of this compound from its synthesis in the ER to its secretion into the extracellular space is a multi-step process involving specialized molecular machinery. Unlike smaller secretory proteins that are transported in conventional COPII-coated vesicles (60-90 nm in diameter), the ~300 nm long this compound molecule requires a bespoke export pathway.
1.1. The Central Role of ER Exit Sites (ERES)
ER exit sites are specialized subdomains of the ER where cargo proteins are concentrated and packaged into transport carriers. For this compound, ERES are organized by a key transmembrane protein, TANGO1 (Transport and Golgi Organization 1). TANGO1, along with its binding partner cTAGE5 (cutaneous T-cell lymphoma-associated antigen 5), forms a receptor complex that captures this compound in the ER lumen and links it to the COPII coat machinery on the cytoplasmic side.
1.2. Molecular Chaperones: Ensuring Quality Control
The folding and assembly of the this compound triple helix are meticulously monitored by ER-resident molecular chaperones. A key player in this process is HSP47 (Heat Shock Protein 47), a collagen-specific chaperone that binds to the triple-helical region of correctly folded this compound, stabilizing it and preventing its premature aggregation. HSP47 is thought to accompany this compound to the ER-Golgi Intermediate Compartment (ERGIC) or cis-Golgi, where the lower pH triggers its release, allowing it to be recycled back to the ER.
1.3. Models of this compound Transport
The precise nature of the transport carrier for this compound remains a subject of active research and debate. Several models have been proposed:
-
Large COPII-coated Vesicles/Megacarriers: One model suggests that the COPII coat can be remodeled to form larger vesicles, or "megacarriers" (up to 400-1200 nm in diameter), capable of encapsulating the entire this compound molecule. The ubiquitination of the COPII component Sec31 by the CUL3/KLHL12 complex has been implicated in the formation of these larger carriers.
-
Short-Loop Pathway: An alternative model proposes a "short-loop" pathway where this compound is transferred from the juxtanuclear ER to the Golgi without the use of long-range vesicular carriers. This model suggests a more direct connection or rapid exchange between the ER and Golgi compartments.
-
Tunnel-like Structures: Some studies have proposed the existence of transient, tunnel-like continuities between the ER and the ERGIC, facilitated by TANGO1, through which this compound could be extruded.
Quantitative Data in this compound Trafficking
The following tables summarize key quantitative data from various studies to provide a comparative overview of this compound trafficking dynamics.
Table 1: this compound Secretion Rates and Kinetics
| Parameter | Value | Cell Type | This compound Type | Reference |
| Golgi Refill Rate after Photobleaching | ~10-15 min | MC3T3 osteoblasts | Type I | |
| ER-to-Extracellular Space Transit Time | 20-30 min | Mouse osteoblasts | Type I | |
| Secretion Rate | ~100,000 molecules/hour | Fibroblasts | Not specified | |
| Stimulated Synthesis Increase (with ascorbate) | 6-fold | Avian tendon cells | Type I |
Table 2: Size of this compound Transport Carriers
| Carrier Type | Diameter (nm) | Method | This compound Type | Reference |
| Large COPII-coated Vesicles | ~400-1200 nm | Electron Microscopy | Fibrillar collagens | |
| COPII-coated Structures | ~400 nm | Structured Illumination Microscopy | Type I | |
| Vesicular and Tubular Carriers | 350-400 nm | Live-cell imaging | Type III | |
| Vesicles | 300-500 nm | Confocal Microscopy | Type IV |
Table 3: Cellular Protein Concentrations and Stoichiometry
| Protein | Concentration/Abundance | Cell Type | Method | Reference |
| TANGO1 | ~180,000 molecules/cell | HeLa | Not specified | |
| HSP47 | ~8,000,000 molecules/cell | HeLa | Not specified | |
| TANGO1 per ERES | ~500-600 molecules | HeLa | Estimation | |
| cTAGE5:TANGO1 Binding Ratio | 1:1 | In vitro | Pull-down assay |
Table 4: Functional Impact of Protein Depletion on this compound Secretion
| Depleted Protein | Effect on this compound Secretion | This compound Type(s) Affected | Cell Type | Reference |
| TANGO1 | Blocked secretion, ER retention | Type I, II, III, IV, VII, IX | Mouse embryonic fibroblasts, chondrocytes | |
| TANGO1 | Impaired secretion | Type I | HeLa, U2OS | |
| cTAGE5 | Required for secretion | Type VII | Not specified | |
| Sar1, SLY1/SCFD1 | Required for transport | Type IV | HT-1080 | |
| TANGO1, CUL3 | Required for transport | Type III | RD cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound trafficking.
3.1. Live-Cell Imaging of this compound Trafficking
This protocol describes the visualization of fluorescently tagged this compound transport from the ER to the Golgi in real-time.
Materials:
-
Mammalian cell line of interest (e.g., HT-1080, MC3T3)
-
Expression vector for GFP-tagged this compound (e.g., SBP-mGFP-COL1A1)
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal microscope equipped with a heated stage, CO2 incubator, and high-sensitivity detector
-
Ascorbic acid and biotin (for RUSH system)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfection: Transfect cells with the GFP-procollagen expression vector according to the manufacturer's protocol. For synchronous release from the ER, co-transfect with a RUSH (Retention Using Selective Hooks) system construct containing an ER hook.
-
Induction of this compound Folding: Prior to imaging, supplement the culture medium with ascorbic acid (50 µg/mL) to promote prolyl hydroxylation and this compound triple helix formation.
-
Image Acquisition:
-
Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
To initiate synchronous transport in the RUSH system, add biotin (40 µM) to the imaging medium.
-
Acquire time-lapse images using the confocal microscope. Use minimal laser power and exposure times to reduce phototoxicity.
-
Capture images at appropriate time intervals (e.g., every 3-5 seconds for vesicular transport) to visualize the dynamics of this compound-containing carriers.
-
-
Data Analysis: Analyze the time-lapse movies to track the movement of fluorescent puncta, measure their velocity, and determine their origin and destination.
3.2. Pulse-Chase Analysis of this compound Secretion
This method allows for the tracking of a cohort of newly synthesized this compound molecules over time to determine the kinetics of their secretion.
Materials:
-
Cell culture medium deficient in methionine and cysteine
-
[35S]methionine/cysteine mix or a non-radioactive alternative like azidohomoalanine (AHA)
-
Chase medium containing an excess of unlabeled methionine and cysteine
-
Lysis buffer
-
Antibodies specific for the this compound of interest
-
Protein A/G-agarose beads for immunoprecipitation
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or appropriate detection system for AHA
Procedure:
-
Metabolic Labeling (Pulse):
-
Starve cells in methionine/cysteine-free medium for 30-60 minutes.
-
Add the labeling reagent ([35S]methionine/cysteine or AHA) to the medium and incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
-
Chase:
-
Remove the labeling medium and wash the cells with PBS.
-
Add pre-warmed chase medium and collect both the cell lysate and the culture medium at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate this compound from both the cell lysates and the collected media using a specific antibody.
-
-
Analysis:
-
Resolve the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the labeled this compound using a phosphorimager or by click chemistry for AHA-labeled proteins.
-
Quantify the band intensities to determine the amount of this compound inside the cells and secreted into the medium at each time point.
-
3.3. Immunofluorescence Staining for this compound Colocalization
This protocol is used to visualize the subcellular localization of this compound and its colocalization with markers of the ER, ERES, and Golgi.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-procollagen, anti-TANGO1, anti-Sec23)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Analyze the images for colocalization of this compound with the organelle markers.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in this compound trafficking.
4.1. This compound Folding and ER Quality Control
Caption: this compound folding and quality control in the ER lumen.
4.2. TANGO1-Mediated this compound Export at ERES
Caption: TANGO1 and cTAGE5 mediate this compound export at ERES via COPII machinery.
4.3. Experimental Workflow for Pulse-Chase Analysis
Caption: Workflow for a pulse-chase experiment to analyze this compound secretion kinetics.
Conclusion and Future Directions
The trafficking of this compound from the ER is a fascinating example of how the cellular secretory machinery adapts to handle cargo of unusual size and shape. While significant progress has been made in identifying the key molecular players, such as TANGO1, cTAGE5, and HSP47, many questions remain. The precise mechanism of transport, whether through megavesicles, a short-loop pathway, or tunnel-like structures, is still a topic of intense investigation. Future research employing advanced imaging techniques, such as super-resolution microscopy and cryo-electron tomography, combined with quantitative proteomics and genetic approaches, will be crucial to unraveling the remaining mysteries of this compound secretion. A deeper understanding of these fundamental processes will not only advance our knowledge of cell biology but also open new avenues for the development of therapies for a wide range of debilitating diseases.
The Orchestrated Ballet of Procollagen Folding: A Technical Guide to Cellular Chaperones
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the critical role of cellular chaperones in the complex process of procollagen folding. This whitepaper provides a detailed examination of the key molecular players that ensure the fidelity of collagen biosynthesis, a process fundamental to tissue architecture and function. Dysregulation of this intricate machinery is implicated in a host of debilitating diseases, making a thorough understanding of these mechanisms paramount for the development of novel therapeutic strategies.
The guide meticulously outlines the functions of essential chaperones, presents quantitative data on their interactions, details experimental methodologies for their study, and provides visual representations of the associated molecular pathways and workflows.
The Core Chaperone Ensemble in this compound Folding
The folding of this compound, the precursor to mature collagen, is a multi-step process occurring within the demanding environment of the endoplasmic reticulum (ER). This process is not spontaneous; it is meticulously guided by a cohort of specialized cellular chaperones that prevent misfolding and aggregation, catalyze essential post-translational modifications, and ensure the correct assembly of the characteristic triple helix. The primary chaperones involved in this critical pathway are Heat Shock Protein 47 (HSP47), Binding-immunoglobulin Protein (BiP), Protein Disulfide Isomerase (PDI), and FK506-Binding Protein 65 (FKBP65).
Heat Shock Protein 47 (HSP47): The Triple Helix Guardian
HSP47, a collagen-specific chaperone and a member of the serpin superfamily, is indispensable for the maturation of this compound.[1][2] It transiently binds to the folded this compound triple helix in the ER, stabilizing the conformation and preventing its premature aggregation.[1] This interaction is pH-dependent, with HSP47 dissociating from this compound in the more acidic environment of the cis-Golgi or the ER-Golgi intermediate compartment (ERGIC), allowing for subsequent secretion.[3] The binding of HSP47 to this compound is crucial for its transport from the ER to the Golgi apparatus.[4] Mutations in HSP47 can lead to genetic disorders such as osteogenesis imperfecta, highlighting its critical role in collagen biogenesis.
Binding-immunoglobulin Protein (BiP): The Master Regulator
BiP, also known as GRP78, is a central chaperone in the ER that plays a multifaceted role in this compound folding. It is known to bind to unfolded or misfolded proteins, preventing their aggregation and facilitating their correct folding.[5][6] In the context of this compound synthesis, BiP interacts with this compound chains, particularly those with mutations in the C-terminal propeptide that impair chain association.[6] Furthermore, BiP is a component of a larger chaperone complex that includes HSP47 and FKBP65, where it appears to enhance the formation and stability of this complex.[5][7]
Protein Disulfide Isomerase (PDI): The Architect of Disulfide Bonds
PDI is a multifunctional enzyme that plays a pivotal role in the folding of many secretory proteins, including this compound. Its primary function is to catalyze the formation and isomerization of disulfide bonds, which are critical for the correct folding and assembly of the C-terminal propeptides of this compound chains.[8] This initial association of the C-propeptides is a prerequisite for the subsequent nucleation and propagation of the triple helix.[9] PDI also functions as a molecular chaperone, independently associating with the C-propeptide of monomeric this compound chains to prevent their aggregation before trimerization.[8] Additionally, PDI is a subunit of prolyl 4-hydroxylase (P4H), an enzyme essential for the hydroxylation of proline residues, a modification that stabilizes the collagen triple helix.[10]
FK506-Binding Protein 65 (FKBP65): The Prolyl Isomerase and Co-chaperone
FKBP65 is a peptidyl-prolyl cis-trans isomerase (PPIase) located in the ER. The cis-trans isomerization of proline residues is a rate-limiting step in the folding of the collagen triple helix. FKBP65 is thought to catalyze this step, thereby accelerating the folding process.[11] Beyond its enzymatic activity, FKBP65 also functions as a chaperone. It has been shown to interact with and stabilize the this compound triple helix.[11] FKBP65 cooperates with HSP47 in the synthesis of type I this compound, and defects in either chaperone can lead to similar clinical phenotypes, such as osteogenesis imperfecta.[12] FKBP65 is also part of the chaperone complex with HSP47 and BiP that modulates the activity of lysyl hydroxylase 2 (LH2), an enzyme involved in collagen crosslinking.[5]
Quantitative Analysis of Chaperone-Procollagen Interactions
The interactions between cellular chaperones and this compound are dynamic and characterized by specific binding affinities. Understanding these quantitative parameters is crucial for dissecting the molecular mechanisms of folding and for designing targeted therapeutics. The following tables summarize key quantitative data on these interactions.
Table 1: Dissociation Constants (Kd) of HSP47 Binding to Collagen Model Peptides
| Collagen Model Peptide Sequence | Dissociation Constant (Kd) (nM) | Reference |
| RGP | ~21 | [13] |
| GPRGPP | 36 ± 3 | [13] |
| GER | 606 ± 322 | [13] |
| Collagen I | 234 ± 34 | [13] |
Data obtained from ELISA-style binding assays.
Table 2: Association (Ka) and Dissociation (Kd) Constants of Chaperone Complex Components
| Interacting Proteins | Association Constant (Ka) (1/Ms) | Dissociation Constant (Kd) (M) | Reference |
| HSP47 - LH2 | 1.23 x 10^4 | 8.13 x 10^-5 | [5] |
| FKBP65 - LH2 | 2.45 x 10^4 | 4.08 x 10^-5 | [5] |
| BiP - LH2 | No significant binding | - | [5] |
| HSP47 - this compound | 1.87 x 10^4 | 5.35 x 10^-5 | [5] |
| FKBP65 - this compound | 3.12 x 10^4 | 3.21 x 10^-5 | [5] |
| BiP - this compound | No significant binding | - | [5] |
| HSP47 - FKBP65 | 1.11 x 10^4 | 9.01 x 10^-5 | [5] |
| HSP47 - BiP | 2.78 x 10^4 | 3.60 x 10^-5 | [5] |
| FKBP65 - BiP | 1.96 x 10^4 | 5.10 x 10^-5 | [5] |
Data obtained using Surface Plasmon Resonance (SPR).
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and processes involved in this compound folding, the following diagrams have been generated using the DOT language.
Caption: this compound folding pathway in the ER.
Caption: Co-immunoprecipitation workflow.
Detailed Experimental Protocols
A deep understanding of the molecular interactions in this compound folding necessitates robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the study of this compound chaperones.
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Chaperones
This protocol is designed to isolate this compound and its interacting chaperones from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody specific to this compound
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads.
-
-
Immunoprecipitation:
-
Add the anti-procollagen antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Add elution buffer to the beads to dissociate the protein complexes.
-
For analysis by SDS-PAGE and Western blotting, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry, use a non-denaturing elution buffer or on-bead digestion.
-
-
Analysis:
In Vitro this compound Refolding Assay using Circular Dichroism (CD) Spectroscopy
This assay monitors the refolding of the this compound triple helix from a denatured state.
Materials:
-
Purified this compound
-
Denaturant (e.g., Guanidinium HCl)
-
Refolding buffer (e.g., PBS, pH 7.4)
-
Circular Dichroism (CD) Spectrometer with a temperature-controlled cuvette holder
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Denaturation:
-
Dissolve the purified this compound in the refolding buffer containing a denaturant (e.g., 4 M Guanidinium HCl).
-
Incubate at a temperature above the melting temperature (Tm) of the triple helix (e.g., 40°C) for 1 hour to ensure complete denaturation.
-
-
Initiation of Refolding:
-
Rapidly dilute the denatured this compound solution into a large volume of pre-chilled refolding buffer (without denaturant) to a final protein concentration suitable for CD analysis (e.g., 0.1-0.2 mg/mL). This rapid dilution minimizes the concentration of the denaturant and lowers the temperature to initiate refolding.
-
-
CD Data Acquisition:
-
Immediately transfer the sample to a pre-chilled quartz cuvette in the CD spectrometer.
-
Monitor the change in the CD signal at a wavelength characteristic of the collagen triple helix, typically around 221-225 nm, over time.
-
Record data at regular intervals until the signal reaches a plateau, indicating the completion of refolding.
-
-
Data Analysis:
Mass Spectrometry-Based Proteomics for Collagen Interactome Analysis
This protocol provides a general workflow for identifying proteins that interact with this compound within the cell.
Materials:
-
Cells expressing epitope-tagged this compound (e.g., HA- or FLAG-tagged)
-
Cross-linking agent (e.g., formaldehyde or DSP)
-
Quenching solution (e.g., glycine or Tris)
-
Lysis buffer
-
Anti-epitope tag antibody conjugated to beads
-
Wash buffers of varying stringency
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
In Vivo Cross-linking:
-
Treat cells expressing epitope-tagged this compound with a cross-linking agent to covalently link interacting proteins.
-
Quench the cross-linking reaction.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cross-linked cells and perform immunoprecipitation using an antibody against the epitope tag as described in the Co-IP protocol.
-
-
Washing:
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
Elution and Cross-link Reversal:
-
Elute the protein complexes from the beads.
-
Reverse the cross-links (e.g., by heating for formaldehyde or using a reducing agent for DSP).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
This in-depth guide provides a foundational resource for researchers dedicated to unraveling the complexities of collagen biology and pathology. The detailed information on the key chaperones, their interactions, and the methodologies to study them will be instrumental in advancing the field and paving the way for innovative therapeutic interventions.
References
- 1. Hsp47 as a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 47 - Wikipedia [en.wikipedia.org]
- 3. Roles of the endoplasmic reticulum-resident, collagen-specific molecular chaperone Hsp47 in vertebrate cells and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Chaperone Complex Formed by HSP47, FKBP65 and BiP Modulates Telopeptide Lysyl Hydroxylation of Type I this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiP binds type I this compound pro alpha chains with mutations in the carboxyl-terminal propeptide synthesized by cells from patients with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chaperone Complex Formed by HSP47, FKBP65, and BiP Modulates Telopeptide Lysyl Hydroxylation of Type I this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein disulfide isomerase acts as a molecular chaperone during the assembly of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound folding and assembly: the role of endoplasmic reticulum enzymes and molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Chaperoning osteogenesis: new protein-folding-disease paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collagen’s primary structure determines collagen:HSP47 complex stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the kinetics of folding of proteins and peptides using circular dichroism | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes | Springer Nature Experiments [experiments.springernature.com]
Physiological Degradation of Procollagen Propeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procollagen propeptides, cleaved from this compound molecules during collagen fibril assembly, are not mere byproducts but active participants in a complex physiological degradation pathway with significant signaling implications. This technical guide provides an in-depth exploration of the enzymatic processing, cellular uptake, and intracellular degradation of this compound N- and C-terminal propeptides. We present quantitative data on enzyme kinetics and circulating propeptide levels, detailed experimental protocols for studying their degradation, and visual representations of the key pathways and workflows. Understanding these processes is crucial for researchers in connective tissue biology and professionals in drug development targeting fibrotic diseases and other conditions involving altered collagen metabolism.
Introduction to this compound Propeptides
Procollagens, the precursors to mature collagen, are synthesized with N-terminal and C-terminal propeptides that are essential for the correct folding and assembly of the collagen triple helix. Following secretion into the extracellular space, these propeptides are proteolytically removed by specific metalloproteinases. The liberated propeptides then enter a degradation pathway, primarily orchestrated by the liver, and can also exert biological functions by interacting with cellular receptors and influencing signaling pathways.
Enzymatic Processing of this compound
The conversion of this compound to collagen is a critical step regulated by two main classes of proteases: the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family for the N-propeptides and the bone morphogenetic protein 1 (BMP-1)/tolloid-like family for the C-propeptides.
N-Propeptide Cleavage
The N-propeptides of fibrillar collagens (types I, II, and III) are cleaved by a group of zinc-dependent metalloproteinases known as this compound N-proteinases. The key enzymes in this family are ADAMTS-2, ADAMTS-3, and ADAMTS-14. These enzymes recognize specific cleavage sites at the junction of the N-propeptide and the collagen triple helix.
C-Propeptide Cleavage
The C-propeptides are removed by the action of this compound C-proteinases, which belong to the astacin family of metalloproteinases. The primary enzyme responsible for this cleavage is BMP-1, along with other members of the tolloid-like family of proteinases (e.g., TLL-1). The activity of these enzymes can be enhanced by this compound C-proteinase enhancer (PCPE) proteins.
Quantitative Data: Enzyme Kinetics and Circulating Propeptide Levels
The following tables summarize key quantitative data related to this compound propeptide processing and clearance.
Table 1: Kinetic Parameters of this compound C-Proteinase (BMP-1)
| Substrate | Enzyme | Condition | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| Chick Embryo this compound Type I | Human BMP-1 | - | 2452 ± 379 | 110 ± 10 | 0.045 | [1] |
| Chick Embryo this compound Type I | Human BMP-1 | + PCPE-1 | 2452 ± 379 | 110 ± 10 | - | [1] |
Table 2: Reference Ranges for Circulating this compound Type I Propeptides in Healthy Adults
| Propeptide | Abbreviation | Sex | Age Group | Reference Range | Reference |
| N-terminal Propeptide of Type I this compound | PINP | Male | 23-60 years | 30-110 mcg/L | [2] |
| Female | 20-45 years | 22-104 mcg/L | [2] | ||
| Female | 46-60 years | 20-108 mcg/L | [2] | ||
| C-terminal Propeptide of Type I this compound | P1CP | - | Adults | - | - |
Note: While P1CP is a known biomarker, standardized reference ranges are less commonly reported than for PINP.
Table 3: Clearance Rates of Circulating this compound Propeptides
| Propeptide | Species | Half-life (t1/2) | Primary Clearance Organ | Receptor(s) | Reference |
| P1NP | Rat | α-phase: 0.6 min, β-phase: 3.3 min | Liver | Scavenger Receptor | [3] |
| P1CP | Rat | 6.1 min | Liver | Mannose Receptor | [4][5] |
| P1CP | Human | 6-8 minutes | Liver | Mannose Receptor | [6] |
Cellular Uptake and Degradation of Propeptides
Once cleaved, the propeptides circulate in the bloodstream and are rapidly cleared, primarily by the liver sinusoidal endothelial cells (LSECs). This process is receptor-mediated and highly efficient.
Receptor-Mediated Endocytosis
-
N-Propeptides (e.g., P1NP): The clearance of P1NP is mediated by the scavenger receptor on LSECs[3].
-
C-Propeptides (e.g., P1CP): P1CP is cleared from circulation via the mannose receptor on LSECs[4][5].
Following receptor binding, the propeptides are internalized via endocytosis and trafficked to lysosomes for degradation into smaller peptides and amino acids.
Signaling Pathways
The process of this compound propeptide degradation is intertwined with various signaling pathways that regulate both the synthesis of this compound and the activity of the processing enzymes. Furthermore, the cleaved propeptides themselves can act as signaling molecules.
Regulation of this compound Processing Enzymes
The expression and activity of ADAMTS and BMP-1/tolloid-like proteinases are regulated by various growth factors and cytokines, most notably Transforming Growth Factor-beta (TGF-β). TGF-β is a potent stimulator of collagen synthesis and can also influence the expression of the enzymes responsible for this compound processing[7][8].
Signaling Roles of Cleaved Propeptides
Emerging evidence suggests that this compound propeptides are not inert molecules post-cleavage.
-
N-Propeptides: The N-propeptide of type I this compound can act intracellularly to modulate cell functions, including inhibiting this compound synthesis in a feedback loop[3]. The N-propeptide of type II this compound has been shown to induce apoptosis in osteoclasts via integrin-mediated signaling, thereby inhibiting bone resorption[9].
-
C-Propeptides: The C-propeptide of type I this compound has been reported to modulate TGF-β and collagen synthesis in osteoblasts[10].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological degradation of this compound propeptides.
In Vitro this compound Cleavage Assay
This assay is used to determine the activity of this compound N- and C-proteinases.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified human this compound type I (e.g., 1 µg), recombinant human ADAMTS-2 or BMP-1 (e.g., 50 ng), and reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) to analyze the kinetics of cleavage.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE on a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Visualize the protein bands by Coomassie Brilliant Blue staining or perform a Western blot using antibodies specific for the this compound α-chains or the propeptides.
-
Quantify the intensity of the bands corresponding to the intact this compound and the cleaved collagen chains using densitometry to determine the percentage of cleavage over time.
-
Cell-Based Propeptide Uptake and Degradation Assay
This assay measures the ability of cells, such as LSECs, to internalize and degrade this compound propeptides.
Methodology:
-
Cell Culture:
-
Culture primary human LSECs on collagen-coated plates in a suitable medium until they reach confluence[11].
-
-
Propeptide Labeling:
-
Label purified this compound propeptides (e.g., P1NP or P1CP) with a radioactive isotope such as Iodine-125 (¹²⁵I) using a standard method like the Iodo-Gen or Chloramine-T method.
-
-
Uptake Assay:
-
Wash the confluent LSECs with serum-free medium.
-
Add the ¹²⁵I-labeled propeptides to the cells at a known concentration (e.g., 10 ng/mL).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To determine non-specific binding, perform parallel incubations in the presence of a large excess of unlabeled propeptide.
-
-
Quantification of Uptake:
-
At each time point, wash the cells extensively with ice-cold buffer to remove unbound propeptides.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter to quantify the amount of internalized propeptide.
-
-
Degradation Assay:
-
After the uptake period, wash the cells and incubate them in fresh medium for a "chase" period.
-
At various chase time points, collect the culture medium.
-
Precipitate the intact propeptides from the medium using trichloroacetic acid (TCA).
-
Measure the radioactivity in the TCA-soluble fraction (degraded fragments) and the TCA-precipitable fraction (intact propeptides) to determine the rate of degradation.
-
Radiolabeling of this compound Propeptides with Iodine-125
This protocol describes a common method for radiolabeling proteins for use in uptake and degradation studies.
Materials:
-
Purified this compound propeptide
-
Na¹²⁵I
-
Iodo-Gen® pre-coated tubes
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 column for purification
Procedure:
-
Preparation:
-
Equilibrate all reagents to room temperature.
-
-
Iodination Reaction:
-
Add Na¹²⁵I (e.g., 0.5 mCi) to an Iodo-Gen® pre-coated tube.
-
Add the purified propeptide (e.g., 50 µg in 100 µL PBS) to the tube.
-
Incubate for 10-15 minutes at room temperature with occasional gentle mixing.
-
-
Reaction Termination and Purification:
-
Stop the reaction by transferring the mixture to a new tube.
-
Separate the ¹²⁵I-labeled propeptide from free ¹²⁵I by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS containing 0.1% BSA.
-
-
Characterization:
-
Determine the specific activity of the labeled propeptide by measuring the radioactivity and protein concentration.
-
Assess the integrity of the labeled propeptide by SDS-PAGE and autoradiography.
-
Conclusion and Future Directions
The physiological degradation of this compound propeptides is a highly regulated and complex process with implications beyond simple protein turnover. The enzymatic cleavage of propeptides, their rapid clearance from circulation, and their emerging roles as signaling molecules highlight the intricate control of collagen homeostasis. For researchers and drug development professionals, a thorough understanding of these pathways is essential for identifying new therapeutic targets for fibrotic diseases, skeletal disorders, and other pathologies characterized by dysregulated collagen metabolism.
Future research should focus on elucidating the precise signaling mechanisms of type I propeptides, identifying their cellular receptors, and further characterizing the regulation of the processing and clearance machinery. Such knowledge will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Bone Turnover Markers, n-Terminal Propeptide of Type I this compound and Tartrate-Resistant Acid Phosphatase Type 5b, for Predicting Castration Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COL1A1 C-propeptide mutations cause ER mislocalization of this compound and impair C-terminal this compound processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NH2-terminal Propeptide of Type I this compound Acts Intracellularly to Modulate Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data comparing the kinetics of this compound type I processing by bone morphogenetic protein 1 (BMP-1) with and without this compound C-proteinase enhancer 1 (PCPE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. statalist.org [statalist.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols: Quantitative Analysis of Procollagen Type I in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procollagen type I is the precursor to collagen type I, the most abundant protein in the extracellular matrix (ECM) of most tissues. The quantitative analysis of this compound type I in cell culture is a critical tool for researchers in various fields, including fibrosis research, tissue engineering, dermatology, and drug discovery. Monitoring the synthesis and secretion of this compound type I provides valuable insights into cellular function, disease pathogenesis, and the efficacy of therapeutic interventions.
This document provides detailed protocols for the three most common methods for quantifying this compound type I in cell culture samples: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Real-Time Quantitative Polymerase Chain Reaction (qPCR). Additionally, it includes protocols for sample preparation, a summary of expected quantitative data, and a description of the key signaling pathway regulating this compound synthesis.
Overview of Methodologies
A comprehensive analysis of this compound type I production involves assessing both the secreted protein and the corresponding gene expression.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
Cell Culture Supernatant for ELISA
-
Culture cells to the desired confluence and apply experimental treatments.
-
Collect the cell culture medium into a sterile centrifuge tube.
-
Centrifuge at 1,000-2,000 x g for 10-20 minutes at 4°C to pellet any cells and debris.[1][2][3][4]
-
Carefully transfer the cleared supernatant to a new sterile tube.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[2]
Cell Lysate for Western Blotting
-
After removing the supernatant, wash the adherent cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cells. For a 10 cm dish, 0.5-1 mL is typically sufficient.[3]
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Samples can be used immediately or stored at -80°C.
RNA Isolation and cDNA Synthesis for qPCR
-
Wash cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Experimental Protocols
This compound Type I ELISA
This protocol provides a general procedure for a sandwich ELISA. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
This compound Type I ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant (prepared as described in 3.1)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 1.5-2.5 hours at 37°C or room temperature.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C or room temperature.
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C or room temperature.
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound type I in your samples.
-
Normalize the results to the cell number or total protein content if desired.
Western Blotting for this compound Type I
This compound type I is a large protein (~150 kDa per chain), which requires optimization of the Western blot protocol for efficient transfer.[6]
Materials:
-
Cell lysate (prepared as described in 3.2)
-
SDS-PAGE gels (6-8% acrylamide is recommended for large proteins)[7]
-
Transfer membrane (PVDF is recommended for large proteins)[8]
-
Primary antibody against this compound type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer. For this compound, it is often recommended to prepare samples under non-reducing and non-heat-denatured conditions to preserve the native structure.[9]
-
Gel Electrophoresis: Load the samples onto a 6-8% SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. A wet transfer system is generally more efficient for large proteins.[8][10]
-
Perform the transfer overnight at a low voltage (e.g., 30V) at 4°C, or for 1-2 hours at a higher voltage (e.g., 100V) with cooling.[8]
-
To improve the transfer of large proteins, consider adding a low concentration of SDS (up to 0.1%) to the transfer buffer and reducing the methanol concentration to 10% or less.[8][11]
-
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound type I (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the this compound band to a loading control (e.g., β-actin or GAPDH).
qPCR for COL1A1 Gene Expression
Materials:
-
cDNA (prepared as described in 3.3)
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for human COL1A1 and a reference gene (e.g., GAPDH, ACTB)
Human COL1A1 Primer Sequences (Example):
Protocol:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[13]
-
Include no-template controls (NTCs) to check for contamination.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis (ΔΔCt Method): The ΔΔCt method is a common way to analyze relative gene expression data from qPCR experiments.[14][15][16][17][18]
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (COL1A1) and the Ct value of the reference gene (e.g., GAPDH).
-
ΔCt = Ct(COL1A1) - Ct(GAPDH)
-
-
Calculate ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the ΔCt of the control (calibrator) sample.
-
ΔΔCt = ΔCt(experimental) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[15]
Data Presentation
| Method | Analyte | Sample Type | Typical Units | Example Data (Control vs. Treated) |
| ELISA | Secreted this compound I | Cell Culture Supernatant | ng/mL or µg/mL | Control: 500 ng/mL, Treated: 1500 ng/mL |
| Western Blot | Intracellular this compound I | Cell Lysate | Relative Densitometry Units | Control: 1.0, Treated: 2.5 |
| qPCR | COL1A1 mRNA | Total RNA/cDNA | Relative Fold Change | Control: 1.0, Treated: 4.0 |
Signaling Pathway: TGF-β and this compound Synthesis
Transforming Growth Factor-β (TGF-β) is a potent inducer of this compound type I synthesis.[19][20] Understanding this pathway is crucial for interpreting experimental results.
Upon binding of TGF-β to its receptor complex, the type I receptor phosphorylates SMAD2 and SMAD3. These then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to increase the expression of the COL1A1 and COL1A2 genes, leading to the synthesis of this compound type I.[19][21][22]
Troubleshooting
| Problem | Possible Cause | Solution |
| ELISA: No/Weak Signal | Reagents added in the wrong order or a step was skipped. | Carefully follow the protocol. |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures. | |
| Inactive reagents (improper storage). | Use fresh reagents and ensure proper storage. | |
| ELISA: High Background | Insufficient washing. | Increase the number of wash steps. |
| Antibody concentration too high. | Optimize the antibody concentration. | |
| Blocking was insufficient. | Increase blocking time or try a different blocking agent. | |
| Western Blot: No/Weak Bands | Inefficient protein transfer. | Optimize transfer conditions (use wet transfer, lower methanol, add SDS).[8][10][11] |
| Low protein load. | Increase the amount of protein loaded onto the gel. | |
| Primary antibody not effective. | Use a validated antibody at the recommended dilution. | |
| Western Blot: High Background | Insufficient blocking or washing. | Increase blocking time and the number of washes.[23][24] |
| Antibody concentration too high. | Titrate the primary and secondary antibodies.[23] | |
| qPCR: No Amplification | Poor RNA/cDNA quality. | Check RNA integrity and use high-quality reagents for cDNA synthesis. |
| Primer design is not optimal. | Design and validate new primers. | |
| qPCR: High Ct Values | Low target gene expression. | Increase the amount of cDNA in the reaction. |
| PCR inhibitors present in the sample. | Dilute the cDNA or re-purify the RNA. | |
| qPCR: Signal in NTC | Contamination of reagents or workspace. | Use fresh, sterile reagents and decontaminate the workspace.[25] |
References
- 1. afgsci.com [afgsci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. biomatik.com [biomatik.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. origene.com [origene.com]
- 6. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 7. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. takarabio.com [takarabio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 12. dovepress.com [dovepress.com]
- 13. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toptipbio.com [toptipbio.com]
- 15. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 16. youtube.com [youtube.com]
- 17. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transforming growth factor β1 induces the expression of collagen type I by DNA methylation in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 24. bosterbio.com [bosterbio.com]
- 25. pcrbio.com [pcrbio.com]
Application Note: Immunofluorescence Staining Protocol for Intracellular Procollagen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procollagens are the soluble precursors to collagens, the most abundant proteins in the extracellular matrix (ECM). The synthesis and secretion of procollagen are tightly regulated processes critical for tissue development, repair, and homeostasis. Dysregulation of this compound trafficking and processing is a hallmark of various fibrotic diseases and other pathological conditions. Visualizing intracellular this compound provides valuable insights into the synthetic activity of cells, cellular stress, and the mechanisms of action for potential anti-fibrotic drugs.
Immunofluorescence (IF) is a powerful technique that allows for the specific visualization of intracellular this compound within cultured cells. This application note provides a detailed protocol for the successful immunofluorescent staining of intracellular this compound, including reagent selection, step-by-step instructions, and troubleshooting guidelines.
Principle of the Method
This protocol describes an indirect immunofluorescence method. First, cells are fixed to preserve their morphology and the location of the target antigen. Next, the cell membranes are permeabilized with a detergent to allow antibodies to access intracellular epitopes.[1][2] A primary antibody specific to a this compound epitope binds to the target protein. Subsequently, a fluorophore-conjugated secondary antibody, which recognizes the primary antibody, is used for detection. This indirect approach provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. The resulting fluorescent signal is then visualized using a fluorescence microscope.
Workflow and Pathways
Caption: Experimental workflow for intracellular this compound staining.
Caption: Intracellular pathway of this compound synthesis.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cells cultured on sterile glass coverslips (in 12- or 24-well plates).
-
Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, or ice-cold 100% Methanol.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.
-
Blocking Buffer: 5-10% Normal Serum (from the host species of the secondary antibody) or 1-3% Bovine Serum Albumin (BSA) in PBS.[3][4]
-
Primary Antibody: A validated antibody specific for an intracellular epitope of this compound (e.g., N- or C-terminal propeptide).[5][6][7]
-
Secondary Antibody: Fluorophore-conjugated antibody raised against the host species of the primary antibody.[3]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).[8]
-
Equipment: Humidified chamber, fluorescence microscope with appropriate filters.
Staining Procedure
-
Cell Preparation:
-
Fixation:
-
For PFA fixation (recommended for morphology): Add 4% PFA in PBS to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.[4][10]
-
For Methanol fixation (simultaneously permeabilizes): Plunge coverslips into ice-cold 100% methanol and incubate for 10 minutes at -20°C.[4][11] If using this method, skip to step 4.
-
Wash the cells three times with PBS for 5 minutes each.[4]
-
-
Permeabilization (for PFA-fixed cells):
-
Add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.[10] This step is crucial for allowing antibodies to enter the cell.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-procollagen primary antibody in the blocking buffer according to the manufacturer's datasheet or pre-optimized concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[4][9] Incubation at 4°C overnight often yields the best results.[9]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
-
Secondary Antibody Incubation:
-
Final Washes & Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) If a nuclear counterstain is desired, incubate with a diluted DAPI solution for 5 minutes.
-
Perform one final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and drain excess buffer.
-
Mount the coverslips onto glass slides with a drop of anti-fade mounting medium.
-
Seal the edges with nail polish if necessary and allow to cure.
-
Image the slides using a fluorescence microscope with the appropriate excitation and emission filters. Store slides at 4°C, protected from light.[8]
-
Data Presentation
Quantitative data such as reagent concentrations and incubation times should be optimized for specific cell types and antibodies. The tables below provide recommended starting points.
Table 1: Recommended Reagents for Fixation, Permeabilization, and Blocking
| Step | Reagent | Concentration | Incubation Time & Temp. | Notes |
|---|---|---|---|---|
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 15 min, Room Temp | Good for preserving cellular morphology. Requires a separate permeabilization step. |
| Methanol | 100% (ice-cold) | 10 min, -20°C | Fixes and permeabilizes simultaneously.[2] Can alter some epitopes. | |
| Permeabilization | Triton™ X-100 | 0.1 - 0.5% in PBS | 10-15 min, Room Temp | A non-ionic detergent that permeabilizes all membranes.[2] |
| Saponin | 0.1 - 0.5% in PBS | 10-15 min, Room Temp | A milder detergent that may better preserve membrane structure.[2] | |
| Blocking | Normal Serum | 5 - 10% in PBS | 1 hour, Room Temp | Use serum from the same species as the secondary antibody to block Fc receptors.[8] |
| | Bovine Serum Albumin (BSA) | 1 - 3% in PBS | 1 hour, Room Temp | A common alternative blocking agent. |
Table 2: Antibody Dilution and Incubation Conditions (General Guidelines)
| Step | Antibody | Typical Dilution Range | Incubation Time | Incubation Temperature |
|---|---|---|---|---|
| Primary Antibody | Anti-Procollagen | 1:100 - 1:1000 | 2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:2000 | 1 hour | Room Temp (in the dark) |
Note: Optimal dilutions must be determined empirically by the end-user. Always consult the antibody manufacturer's datasheet.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Antibody Inactivity: Improper storage or repeated freeze-thaw cycles.[3] | Use a new batch of antibody; aliquot antibodies to avoid freeze-thaw cycles.[3] |
| Low Protein Expression: The target protein is not abundant in the sample. | Confirm expression by Western Blot.[8] Consider using a signal amplification method.[3] | |
| Inadequate Permeabilization: Antibody cannot access the intracellular target. | Increase detergent concentration or incubation time. Ensure the correct permeabilization agent is used for your target's location.[12] | |
| Epitope Masking: Fixation procedure (especially with PFA) has masked the antibody binding site.[1][3] | Reduce fixation time.[3] Consider antigen retrieval methods or switch to a different fixative like cold methanol. | |
| High Background | Insufficient Blocking: Non-specific sites are not adequately blocked. | Increase blocking incubation time or change the blocking agent (e.g., from BSA to normal serum).[3][13] |
| Antibody Concentration Too High: Primary or secondary antibody is binding non-specifically. | Perform a titration to determine the optimal antibody dilution for the best signal-to-noise ratio.[3][13] | |
| Inadequate Washing: Unbound antibodies remain on the sample. | Increase the number and/or duration of washing steps between incubations.[3][8] | |
| Autofluorescence: Cells or fixative may be naturally fluorescent. | Use fresh fixative solutions.[13] Mount with an anti-fade reagent. Check unstained controls to identify autofluorescence.[8] | |
| Non-Specific Staining | Secondary Antibody Cross-Reactivity: Secondary antibody is binding to endogenous immunoglobulins or other proteins. | Use a secondary antibody that has been pre-adsorbed against the species of your sample.[3] Run a secondary antibody-only control. |
| Sample Drying Out: Cells were allowed to dry at any point during the staining process. | Ensure the sample remains covered in liquid throughout the entire procedure.[8][14] |
References
- 1. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound Type 1 Antibodies | Antibodies.com [antibodies.com]
- 7. biocompare.com [biocompare.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. ibidi.com [ibidi.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Mass Spectrometry Techniques for Procollagen Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procollagens are the soluble precursors to collagens, the most abundant proteins in the extracellular matrix (ECM). The characterization of procollagen is critical for understanding connective tissue biology, disease pathogenesis (e.g., fibrosis, osteogenesis imperfecta), and for the development of therapeutics targeting collagen metabolism. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of this compound, offering high sensitivity and specificity for identification, quantification, and the analysis of complex post-translational modifications (PTMs).
These application notes provide an overview of current mass spectrometry-based strategies for this compound characterization, including detailed protocols for sample preparation, different MS acquisition techniques, and data analysis workflows.
Key Mass Spectrometry Approaches
The characterization of large and complex proteins like this compound by mass spectrometry is primarily achieved through two main strategies: bottom-up (or "shotgun") proteomics and targeted proteomics.
-
Bottom-Up Proteomics: This is the most common approach for identifying and characterizing proteins in complex mixtures.[1][2] In this workflow, this compound is enzymatically digested (typically with trypsin) into smaller peptides.[2][3] This complex mixture of peptides is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3] The resulting fragmentation spectra are matched against protein sequence databases to identify the peptides and, by inference, the original this compound protein.[1] This approach is excellent for identifying the type of this compound present and for mapping post-translational modifications across the protein sequence.[4]
-
Targeted Proteomics: This approach is used for the accurate and precise quantification of specific, pre-selected this compound peptides. The most common targeted method is Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM).[5][6] MRM offers high sensitivity and specificity by programming the mass spectrometer to selectively monitor a specific precursor peptide ion and its unique fragment ions.[6][7] This technique is ideal for biomarker quantification, such as measuring the levels of this compound propeptides (e.g., P1NP) in biological fluids.[5]
The choice between these approaches depends on the research question. Bottom-up proteomics is suited for discovery and comprehensive characterization, while targeted proteomics excels at hypothesis-driven quantification.
Experimental Workflows and Logical Relationships
The selection of an appropriate workflow is critical for successful this compound characterization. The following diagram illustrates the decision-making process and the relationship between the different experimental stages.
Caption: Decision workflow for this compound analysis by mass spectrometry.
This compound Biosynthesis Pathway
Understanding the biosynthesis of this compound is essential for interpreting mass spectrometry data, particularly concerning post-translational modifications. The following diagram outlines the key steps in this pathway.
Caption: Key stages of the this compound biosynthesis and secretion pathway.
Application Note 1: Bottom-Up Proteomics for PTM Characterization
Objective: To identify this compound types and map post-translational modifications (hydroxylation, glycosylation) from cell culture or tissue samples.
Methodology Overview: This approach uses enzymatic digestion to generate peptides, which are then analyzed by high-resolution mass spectrometry. The use of multiple proteases can increase sequence coverage, which is crucial for the comprehensive characterization of large proteins like this compound.[8]
Protocol:
1. Sample Preparation from Cell Culture: [9][10]
- Cell Lysis:
- Harvest cultured cells (e.g., fibroblasts) by scraping into ice-cold PBS.
- Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0) with protease and phosphatase inhibitors.
- Lyse cells by sonication on ice.
- Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a compatible assay (e.g., BCA).
2. Sample Preparation from Tissue: [11]
- Tissue Homogenization:
- Flash-freeze tissue samples in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Resuspend the powder in lysis buffer (as above) and homogenize further using a mechanical homogenizer.
- Proceed with clarification and protein quantification as for cell lysates.
3. Reduction, Alkylation, and Digestion: [9]
- Take a 100 µg aliquot of protein lysate.
- Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
- Alkylation: Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
- Digestion:
- Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
- Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
- Incubate overnight at 37°C.
- For comprehensive PTM analysis, consider parallel digestions with other enzymes like Glu-C or Asp-N.[8]
4. Peptide Desalting:
- Acidify the digest with formic acid to a final concentration of 1%.
- Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
- Wash the column with 0.1% formic acid in water.
- Elute peptides with 50% acetonitrile, 0.1% formic acid.
- Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
- Instrumentation: A high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.
- Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
- Mobile Phases:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in 80% acetonitrile.
- Gradient: A typical 60-120 minute gradient from 2% to 40% B.
- MS Acquisition:
- Operate in data-dependent acquisition (DDA) mode.
- MS1 Scan: 350-1500 m/z range with a resolution of 60,000.
- MS2 Scans: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
- Use a dynamic exclusion of 30-60 seconds to increase precursor sampling.[8]
6. Data Analysis:
- Process raw data using software like Proteome Discoverer, MaxQuant, or Mascot.
- Search against a relevant protein database (e.g., Swiss-Prot) with the appropriate taxonomy.
- Search Parameters:
- Enzyme: Trypsin (with up to 2 missed cleavages).
- Fixed Modification: Carbamidomethyl (C).
- Variable Modifications: Oxidation (M), Hydroxylation (P, K), Glycosylation (K) (e.g., HexNAc, Hex).[12]
- Precursor Mass Tolerance: 10 ppm.
- Fragment Mass Tolerance: 0.02 Da.
PTM Enrichment (Optional but Recommended)
For in-depth analysis of low-abundance PTMs, an enrichment step prior to LC-MS/MS is highly beneficial.
-
Hydroxyproline-containing peptides: Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to enrich for these more polar peptides.[13][14]
-
Glycosylated peptides: Lectin affinity chromatography or specific chemical enrichment methods can be employed to isolate glycopeptides.
Application Note 2: Targeted Quantification of this compound Peptides by MRM
Objective: To perform absolute or relative quantification of specific this compound-derived peptides, such as the N-terminal propeptide of type I this compound (P1NP), in plasma or serum.[5]
Methodology Overview: This protocol uses a triple quadrupole mass spectrometer to selectively monitor predefined precursor-to-fragment ion transitions for a target peptide and its stable isotope-labeled internal standard (SIL-IS).[5][6]
Protocol:
1. Selection of Target Peptides and Internal Standards:
- Choose proteotypic peptides (unique to the target this compound) that are readily detectable by MS.
- Synthesize a stable isotope-labeled version of the target peptide (e.g., with ¹³C, ¹⁵N-labeled Arginine or Lysine) to serve as the internal standard.[5] The concentration of the SIL-IS must be accurately determined.[15]
2. Sample Preparation from Plasma/Serum: [5]
- Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Spike in the known amount of SIL-IS peptide.
- Dry the sample under a stream of nitrogen.
- Reconstitute in 50-100 µL of 0.1% formic acid for LC-MS analysis. Note: For higher sensitivity, an immunoaffinity enrichment step for the target propeptide can be performed before this stage.
3. LC-MRM/MS Analysis:
- Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm).
- Mobile Phases: As in the bottom-up protocol.
- Gradient: A rapid gradient (e.g., 5-15 minutes) focused on the elution time of the target peptide.
- MRM Acquisition:
- Optimize MRM transitions (precursor m/z → fragment m/z) and collision energies for both the endogenous peptide and the SIL-IS. This is typically done by direct infusion of the synthetic peptides.[15][16]
- Monitor 2-4 of the most intense and specific transitions per peptide.
- Set a dwell time of at least 10-20 ms per transition.
4. Data Analysis:
- Use software such as Skyline, Analyst, or MassHunter to integrate the peak areas for each MRM transition for both the endogenous peptide and the SIL-IS.
- Calculate the peak area ratio (Endogenous / SIL-IS).
- Generate a calibration curve using known concentrations of the unlabeled peptide spiked into a representative matrix (e.g., charcoal-stripped serum).
- Determine the concentration of the endogenous peptide in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical parameters and results for the mass spectrometric analysis of this compound peptides.
Table 1: Example MRM Transitions for this compound Peptides
| This compound Type | Peptide Sequence | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (V) | Reference |
| Type I (P1NP) | APGLPGPR | 402.7 (2+) | 660.4 (y6) | Optimized per instrument | [5] |
| 402.7 (2+) | 470.3 (y4) | Optimized per instrument | [5] | ||
| Type V | GPAGPMGLTGR | 525.8 (2+) | 732.4 (y7) | Optimized per instrument | [17][18] |
| 525.8 (2+) | 829.4 (y8) | Optimized per instrument | [17][18] | ||
| Collagen Dipeptide | Pro-Hyp | 229.1 | 116.1 | Optimized per instrument | [19] |
| Collagen Dipeptide | Hyp-Gly | 205.1 | 132.1 | Optimized per instrument | [19] |
Note: Collision energy is highly instrument-dependent and requires empirical optimization for maximal signal.[16][20] Published values can serve as a starting point.
Table 2: Performance Characteristics of Targeted this compound Assays
| Analyte | Method | Matrix | Linear Range | LLOQ | Recovery (%) | Precision (%CV) | Reference |
| This compound Type V | HPLC-MS | Bovine Tissue | 0.01 - 5.00 µg/mL | 6.25 ng/mL | 97.1 - 109.6 | < 5% | [17][18] |
| Pro-Hyp Peptide | LC-MS/MS | Collagen Hydrolysate | N/A | 0.14 µM | 100.5 | < 5.5% | [19] |
| Hyp-Gly Peptide | LC-MS/MS | Collagen Hydrolysate | N/A | 1.40 µM | 101.7 | < 5.5% | [19] |
Conclusion
Mass spectrometry provides a versatile and powerful platform for the detailed characterization of this compound. Bottom-up proteomics enables comprehensive identification and PTM mapping, which is essential for fundamental research into collagen biology and pathology.[21] Targeted MS approaches like MRM offer the high sensitivity, specificity, and throughput required for clinical biomarker validation and drug development studies. The protocols and data presented here provide a foundation for researchers to develop and implement robust mass spectrometry-based assays for this compound analysis in a variety of research settings.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 15. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 16. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Collagen Type V in Tissues by High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. lcms.cz [lcms.cz]
- 21. Collagen analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing In Vitro Assays for Procollagen Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of mature, functional collagen fibrils is a critical multi-step process essential for the integrity of the extracellular matrix (ECM). A key regulatory step is the proteolytic cleavage of the N- and C-terminal propeptides from the soluble precursor, procollagen.[1][2] This conversion is mediated by specific metalloproteinases: this compound N-proteinases (e.g., ADAMTS-2, -3, and -14) and this compound C-proteinases (e.g., BMP-1/tolloid-like proteinases).[2][3][4][5] Dysregulation of this process is implicated in various fibrotic diseases and other pathologies, making these enzymes attractive therapeutic targets.[6][7] Developing robust in vitro assays to monitor this compound processing is therefore crucial for screening potential inhibitors and understanding the mechanisms of ECM remodeling.[8]
This document provides detailed protocols and application notes for establishing in vitro assays to quantify the enzymatic activity of this compound N- and C-proteinases.
Principle of the Assay
The core principle of the assay is to incubate a purified this compound substrate with a specific processing enzyme and then to quantify the resulting cleavage products. The conversion of the higher molecular weight this compound to the lower molecular weight mature collagen or intermediate forms can be visualized and quantified using techniques such as SDS-PAGE, followed by densitometry or Western blotting. Alternatively, specific ELISAs can be used to detect the cleaved propeptides.[9][10]
This compound Processing Pathway
The enzymatic processing of this compound is a sequential process involving the removal of the N- and C-propeptides to allow for fibril assembly.
Caption: Enzymatic cleavage of this compound by N- and C-proteinases.
Experimental Workflow: In Vitro Cleavage Assay
The general workflow for assessing this compound processing involves reagent preparation, enzymatic reaction, and product analysis.
Caption: A typical experimental workflow for in vitro this compound assays.
Protocol 1: this compound C-Proteinase (BMP-1) Activity Assay
This protocol is designed to measure the cleavage of the C-propeptide from type I this compound by Bone Morphogenetic Protein-1 (BMP-1).
A. Materials and Reagents
-
Enzyme: Recombinant human BMP-1.[11]
-
Substrate: Purified or recombinant human Pro-Collagen I.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Stop Solution: 4X SDS-PAGE reducing sample buffer.
-
Inhibitor (Optional): Known inhibitors like α2-macroglobulin or specific synthetic compounds for control experiments.[12]
-
Instrumentation: 37°C incubator, electrophoresis equipment, Western blot transfer system, imaging system for gel documentation.
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dilute recombinant BMP-1 to a working concentration (e.g., 5 µg/mL or ~9.4 nM) in Assay Buffer.[12]
-
Dilute the Pro-Collagen I substrate to a working concentration (e.g., 75 µg/mL or ~100 nM) in Assay Buffer.[11]
-
Note: Optimal enzyme and substrate concentrations may need to be determined empirically.
-
-
Enzymatic Reaction:
-
For a standard 40 µL reaction, combine 30 µL of the diluted this compound I with 10 µL of the diluted BMP-1.
-
Negative Control: Prepare a reaction with 30 µL of this compound I and 10 µL of Assay Buffer (no enzyme).
-
Inhibitor Control (Optional): Pre-incubate the diluted BMP-1 with the desired concentration of inhibitor for 30-60 minutes at 37°C before adding the this compound substrate.[12]
-
Gently mix the components and incubate the reactions at 37°C for 1 to 4 hours. Time-course experiments are recommended to determine the linear range of the reaction.[12]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of 4X SDS-PAGE reducing sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis by SDS-PAGE:
-
Load the samples onto a 7.5% polyacrylamide gel.
-
Run the gel until adequate separation of this compound α-chains (pro-α1, pro-α2) and processed collagen α-chains (α1, α2) is achieved.
-
Visualize the protein bands by Coomassie blue staining or silver staining. For higher sensitivity, proceed to Western blot analysis using an antibody specific for the collagen α1 chain.
-
-
Data Quantification:
-
Capture an image of the stained gel.
-
Using densitometry software (e.g., ImageJ), quantify the band intensity for the this compound precursor and the processed collagen product.
-
Calculate the percentage of this compound cleavage: (% Cleavage) = [Intensity of Processed Bands] / ([Intensity of Processed Bands] + [Intensity of Precursor Bands]) * 100.
-
Protocol 2: this compound N-Proteinase (ADAMTS-2) Activity Assay
This protocol measures the cleavage of the N-propeptide from type I this compound by ADAMTS-2.
A. Materials and Reagents
-
Enzyme: Recombinant human ADAMTS-2.[13]
-
Substrate: Purified or recombinant human Pro-Collagen I or Pro-Collagen III.[13][14]
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, 2 mM CaCl₂, pH 7.5.[13]
-
Stop Solution: 20 mM EDTA or 4X SDS-PAGE reducing sample buffer.
-
Inhibitor (Optional): Metal chelators (EDTA), synthetic peptide inhibitors.[13][15]
-
Instrumentation: As described for the BMP-1 assay.
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare the ADAMTS-2 Assay Buffer and store it at 4°C.
-
Dilute recombinant ADAMTS-2 to a working concentration in Assay Buffer.
-
Dilute the Pro-Collagen substrate to a working concentration in Assay Buffer.
-
-
Enzymatic Reaction:
-
Set up reactions, negative controls, and optional inhibitor controls as described in Protocol 1, using ADAMTS-2 and its specific buffer.
-
Incubate the reactions at 35-37°C. The optimal incubation time should be determined via a time-course experiment to ensure the reaction is in the linear range.[13]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM or by adding SDS-PAGE sample buffer.
-
Analyze the cleavage products (pro-α chains vs. pC-α chains) by SDS-PAGE and quantify using densitometry as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound processing enzymes and their inhibitors, as reported in the literature.
Table 1: Kinetic Parameters of this compound Proteinases
| Enzyme | Substrate | Kₘ (nM) | Vₘₐₓ (nM/h) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| BMP-1 | This compound I | 22.2 - 133.2 | Varies | Not Reported | Not Reported | [11] |
| ADAMTS-2 | This compound I | 435 | 39 | Not Reported | Not Reported | [13] |
Note: Kinetic values can vary significantly based on assay conditions such as pH, ionic strength, and substrate purity.[13]
Table 2: Examples of this compound Processing Inhibitors
| Inhibitor Class | Target Enzyme | Example Compound | IC₅₀ | Reference(s) |
| Glutamic Acid Hydroxamate | This compound C-Proteinase | Proprietary | Not specified | [6] |
| N-substituted Arylsulfonylamino Hydroxamic Acids | This compound C-Proteinase | FI-1831 | 0.010 µM | [7] |
| Synthetic Peptides | This compound N-Proteinase | Peptides mimicking cleavage site | Effective Inhibition | [15] |
| Synthetic Peptides | This compound C-Proteinase | Peptide S1.16 | Effective Inhibition | [3] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cleavage activity | Inactive enzyme | Verify enzyme activity with a positive control substrate if available. Ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Confirm pH and concentrations of all buffer components, especially CaCl₂, which is critical for activity.[13] | |
| Presence of inhibitors | Ensure all reagents are free from metal chelators (e.g., EDTA). | |
| High background cleavage in negative control | Substrate degradation | Use high-purity, freshly prepared this compound. Store aliquots at -80°C. |
| Contaminating proteases | Ensure purity of the this compound preparation. Include a broad-spectrum protease inhibitor cocktail in the purification process. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability. |
| Non-linear reaction rate | Perform a time-course experiment to identify the linear range for product formation and use an appropriate incubation time for inhibitor screening.[11] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Novel inhibitors of this compound C-proteinase. Part 2: glutamic acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Methods for Testing Collagen Content | MtoZ Biolabs [mtoz-biolabs.com]
- 10. medical-xprt.com:443 [medical-xprt.com:443]
- 11. Data comparing the kinetics of this compound type I processing by bone morphogenetic protein 1 (BMP-1) with and without this compound C-proteinase enhancer 1 (PCPE-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. ADAMTS2: More than a this compound N-proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of this compound N-protease. Synthetic peptides with sequences similar to the cleavage site in the pro alpha 1(I) chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Procollagen Mutations Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models used to study procollagen mutations, detailing their genetic backgrounds, resultant phenotypes, and applications in research. Detailed protocols for key experimental procedures are also provided to facilitate the practical application of these models in a laboratory setting.
I. Animal Models of this compound Mutations
A variety of animal models, ranging from mammals to invertebrates, have been developed to understand the pathophysiology of diseases caused by this compound mutations, collectively known as collagenopathies. These models are invaluable for investigating disease mechanisms and for the preclinical testing of potential therapeutics.
A. Mouse Models
Mouse models are frequently used due to their physiological similarity to humans and the availability of advanced genetic engineering tools.
-
Osteogenesis Imperfecta (OI) Models:
-
oim (osteogenesis imperfecta murine): This model harbors a spontaneous recessive mutation in the Col1a2 gene, leading to a deficiency of the pro-α2(I) chain of type I collagen. Homozygous (oim/oim) mice produce only α1(I) homotrimers and exhibit a phenotype resembling severe, nonlethal OI type III in humans.[1][2] Characteristics include severe osteopenia, spontaneous fractures, and skeletal deformities.[1]
-
Brtl (Brittle IV): This is a knock-in model for OI type IV, featuring a Gly349Cys substitution in one Col1a1 allele.[1] These mice display phenotypic variability, with some exhibiting a moderately severe phenotype and others a perinatal lethal form, mimicking the spectrum of human OI.[1]
-
Aga2 (abnormal gait 2): This model has a splice-site mutation in the Col1a1 gene, resulting in an extended protein.[3] Heterozygous mice show a range of phenotypes from skeletal deformities to perinatal lethality, modeling different severities of OI.[2][3]
-
-
Collagen IV-Related Disease Models:
-
Collagen VI-Related Dystrophy Models:
-
Knock-in mouse models with mutations in Col6a1, such as the Col6a1 G292R model, have been generated using CRISPR/Cas9 to mimic dominant glycine substitutions found in patients with intermediate and mild forms of Collagen VI-related dystrophies.[7] These mice exhibit myopathic features, including reduced muscle mass and fibrosis.[7]
-
B. Zebrafish Models
Zebrafish offer advantages such as rapid development, high fecundity, and optical transparency, making them ideal for high-throughput screening and in vivo imaging.
-
Collagenopathy Models: Zebrafish mutants with various mutations in type I collagen genes faithfully recapitulate the genetic and phenotypic features of human type I collagenopathies, including Osteogenesis Imperfecta (OI) and Ehlers-Danlos syndrome (EDS).[8] These models exhibit a wide range of skeletal phenotypes, including fractures, skeletal deformities, and altered bone mineralization, which correlate with the severity of the human disease.[7][8][9][10]
-
Collagen VI-Related Myopathy Models: Morpholino-based knockdown of col6a1 in zebrafish produces phenotypes reminiscent of Ullrich congenital muscular dystrophy (UCMD) and Bethlem myopathy (BM), including muscle defects and abnormal mitochondria.[11]
C. Invertebrate Models
-
Caenorhabditis elegans: This nematode is a powerful model for studying the basic biology of collagen and the effects of mutations. Mutations in collagen genes like dpy-7, rol-6, and sqt-1 lead to distinct and easily observable phenotypes such as altered body shape (Dumpy, Roller) and blistering of the cuticle (Blister).[12][13][14] C. elegans has been instrumental in understanding the importance of specific amino acid residues and disulfide bonding in collagen structure and function.[12]
-
Drosophila melanogaster: The fruit fly is another valuable invertebrate model. It has been used to study basement membrane collagens, such as Collagen IV (Viking), and the impact of its disruption on tissue development and integrity.[15]
II. Quantitative Phenotypic Data from Animal Models
The following tables summarize key quantitative data obtained from various animal models of this compound mutations.
Table 1: Bone Mineral Density (BMD) in oim Mouse Model
| Genotype | Femur BMD (g/cm²) | Mandibular Corpus BMD (g/cm³) at 16 weeks | Reference(s) |
| +/+ (Wild-Type) | Higher | Significantly higher than oim/oim | [4][16][17] |
| oim/+ (Heterozygous) | Intermediate | - | [4] |
| oim/oim (Homozygous) | Significantly reduced | Significantly lower than WT | [4][16][17] |
Table 2: Collagen Fibril Diameter in Mouse Models
| Model | Genotype | Tissue | Mean Fibril Diameter (nm) | Reference(s) |
| Brtl | +/+ (Wild-Type) | Femur | 67.6 | [15] |
| Brtl/+ (Heterozygous) | Femur | 67.4 (but with greater variability) | [15] | |
| Normal Aging | 0 weeks | Skin | 40 | [18] |
| 9 weeks | Skin | 112 | [18] | |
| 18 weeks | Skin | 140 | [18] | |
| Mouse Tail Tendon | Not specified | Tendon | 140 - 490 | [19] |
Table 3: Skeletal Phenotypes in Zebrafish Collagen I Mutants
| Mutant Genotype | Primary Phenotype | Key Quantitative Findings | Reference(s) |
| col1a1a+/-;col1a1b+/- | Variable skeletal defects | Increased variability in vertebral centra volume and tissue mineral density (TMD) | [20] |
| bmp1a-/- | Severe OI-like phenotype | Significant alterations in bone morphology and mineralization | [7] |
| plod2-/- | Severe OI-like phenotype | Significant alterations in bone morphology and mineralization | [7] |
III. Experimental Protocols
A. Generation of Knock-in Mouse Models using CRISPR/Cas9
This protocol provides a general workflow for creating knock-in mouse models with specific this compound mutations.
Workflow Diagram:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Regulates Collagen Type I Expression in Myoblasts and Myotubes via Transient Ctgf and Fgf-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oim mice exhibit altered femur and incisor mineral composition and decreased bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron microscopy of collagen fibril structure in vitro and in vivo including three-dimensional reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zebrafish type I collagen mutants faithfully recapitulate human type I collagenopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. pnas.org [pnas.org]
- 10. Zebrafish type I collagen mutants faithfully recapitulate human type I collagenopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen misfolding mutations: the contribution of the unfolded protein response to the molecular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. Osteogenesis imperfecta - Wikipedia [en.wikipedia.org]
- 14. Intrafibrillar Mineralization Deficiency and Osteogenesis Imperfecta Mouse Bone Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoscale Morphology of Type I Collagen is Altered in the Brtl Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Age-related changes in the ratio of Type I/III collagen and fibril diameter in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Procollagen Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The excessive synthesis and deposition of procollagen are hallmarks of fibrotic diseases, a significant global health concern. High-throughput screening (HTS) plays a pivotal role in the discovery of novel small-molecule inhibitors of this compound synthesis, offering a rapid and efficient means to interrogate large compound libraries. This document provides detailed application notes and experimental protocols for various HTS assays designed to identify and characterize inhibitors of this compound synthesis. The assays described herein are suitable for implementation in academic and industrial drug discovery settings.
Key Therapeutic Targets and Signaling Pathways
The primary therapeutic strategy to inhibit this compound synthesis is to target key enzymes and signaling pathways involved in its production and processing. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of collagen gene expression and a prime target for intervention.[1][2] Upon ligand binding, TGF-β receptors activate downstream signaling cascades, primarily the Smad-dependent pathway, leading to the transcription of this compound genes.[1]
Other critical targets include the enzymes responsible for post-translational modifications of this compound, such as prolyl-4-hydroxylase (P4H) and lysyl hydroxylase (LH), which are essential for the formation of a stable triple helix.[3][4]
High-Throughput Screening Workflow
A typical HTS campaign for identifying inhibitors of this compound synthesis follows a multi-step workflow, from primary screening to hit validation and lead optimization.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from HTS campaigns aimed at identifying inhibitors of this compound synthesis.
Table 1: Hit Rates in Primary Screens
| Assay Type | Target | Library Size | Hit Rate (%) | Reference |
| Cell-based Luminescence | Collagen I Secretion | 1,280 | 1.2 | [5] |
| Biochemical (Succinate-Glo) | C-P4H1 | ~1,400 | ~2.9 | [3][4][6] |
| Phenotypic (Myofibroblast activation) | Not specified | 1,280 | 0.8 | [7] |
Table 2: IC50 Values of Confirmed Hits
| Compound | Target/Assay | Cell Type/System | IC50 (µM) | Reference |
| Haloperidol | α-SMA expression | Cardiac Fibroblasts | 2.93 | [7] |
| Silodosin | C-P4H1 Activity | Biochemical | ~5 | [3][4] |
| Ticlopidine | C-P4H1 Activity | Biochemical | ~10 | [3][4] |
| N23P Compounds | ECM Deposition | IPF patient-derived fibroblasts | < 1 | [8] |
Experimental Protocols
Protocol 1: Cell-Based this compound I Alpha 1 ELISA (96-well format)
This protocol is adapted from commercially available ELISA kits for the quantitative measurement of human this compound type I C-terminal propeptide (PIP) in cell culture supernatants.[9][10][11][12]
Materials:
-
Human dermal fibroblasts (or other collagen-producing cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
TGF-β1 (recombinant human)
-
Test compounds dissolved in DMSO
-
Human Pro-Collagen I alpha 1 ELISA Kit (e.g., Abcam ab210966 or similar)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
Serum Starvation: The next day, replace the medium with 100 µL of serum-free medium and incubate for 24 hours.
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of test compounds in serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of serum-free medium containing 10 ng/mL TGF-β1 to all wells except for the unstimulated control wells (add 50 µL of medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and store at -20°C until analysis.
-
ELISA Procedure:
-
Thaw the collected supernatants and the ELISA kit reagents to room temperature.
-
Follow the manufacturer's instructions for the ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Washing the plate.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of this compound I in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of this compound I synthesis for each compound concentration relative to the TGF-β1 stimulated control.
-
Determine the IC50 value for active compounds.
-
Protocol 2: Sirius Red Total Collagen Assay (96-well format)
This protocol is for the quantification of total collagen in cell culture supernatant and cell layer, adapted for a high-throughput format.[13][14][15][16][17]
Materials:
-
Collagen-producing cells
-
96-well cell culture plates (flat-bottom and V-bottom)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.05 M Acetic Acid
-
Washing Solution (e.g., 0.05 M Acetic Acid or acidified water)
-
Extraction Buffer (e.g., 0.1 M NaOH)
-
Bovine Type I Collagen standard
-
Microplate reader capable of measuring absorbance at 530-570 nm
Procedure for Cell Culture Supernatant:
-
Sample Preparation: Collect 100 µL of cell culture supernatant into a V-bottom 96-well plate.
-
Staining: Add 50 µL of Sirius Red staining solution to each well. Mix and incubate for 30 minutes at room temperature.
-
Precipitation: Centrifuge the plate at 3,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully aspirate the supernatant. Wash the pellet with 150 µL of Washing Solution and centrifuge again. Repeat the wash step.
-
Elution: After the final wash, aspirate the supernatant and add 150 µL of Extraction Buffer to each well to dissolve the pellet.
-
Absorbance Reading: Transfer 100 µL of the eluted solution to a flat-bottom 96-well plate and read the absorbance at 530-550 nm.
Procedure for Cell Layer:
-
Cell Fixation: After removing the supernatant, wash the cell layer with PBS and fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.[13]
-
Staining: Wash with PBS and then add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour.
-
Washing: Wash the wells multiple times with 0.1 M HCl to remove unbound dye.
-
Elution: Add 100 µL of Extraction Buffer to each well to elute the bound dye.
-
Absorbance Reading: Transfer the eluate to a new plate and read the absorbance.
Data Analysis (for both protocols):
-
Prepare a standard curve using the bovine collagen standard.
-
Determine the collagen concentration in the samples from the standard curve.
Protocol 3: Biochemical Assay for Collagen Prolyl-4-Hydroxylase (C-P4H1) Activity (384-well format)
This protocol is based on the Succinate-Glo™ Hydroxylase assay, which measures the production of succinate, a byproduct of the P4H enzymatic reaction.[3][4]
Materials:
-
Recombinant human C-P4H1 enzyme
-
Peptide substrate (e.g., (Pro-Pro-Gly)n)
-
Cofactors: FeSO4, α-ketoglutarate, Ascorbate
-
Succinate-Glo™ Hydroxylase Assay Kit (Promega or similar)
-
Test compounds in DMSO
-
384-well plates (white, low-volume)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing HEPES, NaCl, and catalase. Prepare fresh solutions of FeSO4, α-ketoglutarate, and ascorbate.
-
Compound Plating: Dispense test compounds into the 384-well plate using an acoustic dispenser or a pintool.
-
Enzyme-Inhibitor Incubation: Add C-P4H1 enzyme to the wells containing the compounds and incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and cofactors.
-
Incubation: Incubate the reaction plate for 1 hour at room temperature.
-
Succinate Detection: Add the Succinate Detection Reagent from the kit according to the manufacturer's instructions. This reagent converts succinate to ATP.
-
Luminescence Reading: Add the Luciferin Detection Reagent and measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound.
-
Determine IC50 values for active compounds.
-
Troubleshooting Common Issues in HTS Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Use automated liquid handlers, randomize plate layout, use barrier tips, and avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations, insufficient incubation time, low enzyme activity. | Optimize concentrations of cells, antibodies, and substrates. Increase incubation times. Ensure enzyme is active. |
| High False Positive Rate | Compound autofluorescence/luminescence, compound aggregation, off-target effects. | Perform counter-screens in the absence of the target. Use orthogonal assays with different detection methods. Analyze compound structures for known problematic motifs.[6][18] |
| High False Negative Rate | Low compound potency, poor solubility, compound degradation. | Screen at multiple concentrations (qHTS). Ensure compounds are fully dissolved. Check compound stability in the assay buffer.[18] |
Conclusion
The HTS assays and protocols detailed in these application notes provide a robust framework for the discovery of novel inhibitors of this compound synthesis. Careful assay selection, optimization, and a systematic workflow are critical for the successful identification of high-quality hit compounds that can be advanced into lead optimization and preclinical development for the treatment of fibrotic diseases.
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening discovers antifibrotic properties of haloperidol by hindering myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic drug screening in a human fibrosis model identified a novel class of antifibrotic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. files.biofargo.com [files.biofargo.com]
- 11. raybiotech.com [raybiotech.com]
- 12. ELISA Protocol [protocols.io]
- 13. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Recombinant Procollagen in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantages of Recombinant Procollagen
Collagen is the primary structural protein in the extracellular matrix (ECM), providing essential support for cell adhesion, proliferation, and differentiation.[1] While traditionally sourced from animal tissues, this approach carries risks of immunogenicity and pathogen transmission.[2] Recombinant human this compound, produced through genetic engineering, offers a superior alternative for tissue engineering applications.[1][3] Its key advantages include:
-
Enhanced Safety: Eliminates the risk of zoonotic diseases and reduces potential immunogenic reactions.[2]
-
High Purity & Consistency: Production in controlled systems ensures high purity and batch-to-batch consistency, a significant challenge with animal-derived collagen.[4]
-
Customization: Genetic engineering allows for the modification of amino acid sequences to include specific integrin binding sites or growth factors, enabling the creation of scaffolds with tailored biological activity.[1]
-
Biomimicry: Recombinant human this compound can be identical to the collagen produced by the human body, making it an ideal building block for regenerative medicine.
These attributes make recombinant this compound an invaluable tool for developing next-generation scaffolds for skin, bone, cartilage, and vascular tissue engineering.[1][3]
Application Notes & Quantitative Data
Recombinant this compound scaffolds have demonstrated significant potential in various tissue engineering applications. The physical and biological properties of these scaffolds can be precisely controlled, leading to predictable and optimized outcomes.
Skin Tissue Engineering
Recombinant human collagen (RHC) scaffolds are highly effective for skin regeneration due to their biocompatibility and ability to support the attachment and proliferation of skin cells like human foreskin fibroblasts (HFFs) and human umbilical vein endothelial cells (HUVECs).[5] Freeze-dried porous RHC scaffolds have shown excellent mechanical strength and biodegradability, making them suitable for wound healing applications.[5]
Table 1: Physical & Mechanical Properties of RHC Scaffolds for Skin Regeneration
| Property | 1% RHC Scaffold | 2% RHC Scaffold | 3% RHC Scaffold | 1% Bovine Collagen | Reference |
|---|---|---|---|---|---|
| Pore Size (µm) | 117.52 | 84.16 | 68.39 | N/A | [5] |
| Compressive Modulus (MPa) | 0.0011 | 0.0019 | 0.0030 | 0.0013 | [5][6] |
| Maximum Compressive Stress (MPa) | 0.0014 | 0.0025 | 0.0044 | 0.0014 |[5] |
Table 2: Biological Performance of RHC Scaffolds in Skin Regeneration
| Assay | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Cell Proliferation | HaCaT | 1 mg/mL RHC | 132.22% proliferation vs. control | [7] |
| Cell Proliferation | HSF | 1 mg/mL RHC | 125.37% proliferation vs. control | [7] |
| Cell Migration (Scratch Assay) | HaCaT | 1 mg/mL RHC | 37.5% wound closure at 24h | [7] |
| Cell Migration (Scratch Assay) | HSF | 1 mg/mL RHC | 45.5% wound closure at 24h |[7] |
Bone Tissue Engineering
In bone regeneration, scaffold pore size is a critical factor influencing cell infiltration, nutrient diffusion, and new tissue formation.[8] Studies show that pores greater than 300 µm are often essential for vascularization and bone ingrowth.[8][9] Recombinant collagen scaffolds, often combined with other biomaterials like hydroxyapatite, can be engineered with optimal porosity and have been shown to support osteogenic differentiation by increasing alkaline phosphatase (ALP) activity.[10][11]
Table 3: Influence of Pore Size on Osteoblast Activity in Collagen Scaffolds
| Mean Pore Size (µm) | Relative Cell Number (Day 7) | Key Observation | Reference |
|---|---|---|---|
| 85 | ~55% | Lower proliferation | [9][12] |
| 120 | ~60% | Peak initial cell adhesion at 48h | [9][12] |
| 190 | ~70% | Moderate proliferation | [9][12] |
| 325 | 100% | Highest cell number and even distribution |[9][12] |
Experimental Workflows & Signaling
The successful application of recombinant this compound scaffolds involves a multi-step process from material fabrication to biological analysis. Understanding the underlying cell-matrix signaling is crucial for designing effective scaffolds.
General Experimental Workflow
The typical workflow for creating and evaluating a cell-seeded recombinant this compound scaffold is outlined below. It begins with the preparation of a stable this compound solution, followed by fabrication into a 3D structure, cell seeding, incubation, and finally, a series of analyses to determine its efficacy.
Key Signaling Pathway: Integrin-Mediated Cell Adhesion
Collagen scaffolds regulate cellular behavior primarily through interactions with cell surface receptors, particularly integrins.[13] The binding of collagen to integrin heterodimers (e.g., α1β1, α2β1) on the cell surface triggers a cascade of intracellular signals.[14] This leads to the activation of Focal Adhesion Kinase (FAK), which subsequently activates downstream pathways like the Ras-MAPK cascade. This signaling is critical for controlling cell adhesion, proliferation, migration, and differentiation.[14][15]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the fabrication and analysis of recombinant this compound scaffolds.
Protocol 1: Fabrication of Porous RHC Scaffold via Freeze-Drying
This protocol describes the creation of a porous 3D scaffold using lyophilization, adapted from methodologies for creating collagen-based structures.[5][16][17]
-
Preparation of RHC Solution:
-
Reconstitute sterile, lyophilized recombinant human this compound in 0.02 M acetic acid to a final concentration of 1-3% (w/v) (e.g., 10-30 mg/mL).
-
Maintain the solution at 4°C and stir gently until fully dissolved.
-
-
Neutralization and Casting:
-
On ice, neutralize the acidic collagen solution to a pH of 7.2-7.4 by slowly adding pre-chilled 1 M NaOH. Proper mixing is critical to avoid localized precipitation.[18]
-
Dispense the neutralized RHC solution into a mold (e.g., a 24-well plate). The volume will determine the final scaffold thickness.
-
-
Freezing:
-
To control pore size, a controlled freezing regime is essential.[17][19] Place the mold in a programmable freezer or on the shelf of a freeze-dryer.
-
For larger pores (~300 µm), use a slower cooling rate (e.g., cooling to -20°C). For smaller pores (~100 µm), a faster cooling rate (e.g., cooling to -80°C) is effective.[17]
-
Hold the final temperature for at least 3 hours to ensure complete freezing.
-
-
Lyophilization (Primary & Secondary Drying):
-
Transfer the frozen samples to a freeze-dryer.
-
Primary Drying (Sublimation): Set the shelf temperature to 0°C and reduce the chamber pressure to ≤100 mTorr. Hold these conditions for 12-24 hours, or until all ice has sublimated.[16]
-
Secondary Drying: Increase the shelf temperature to 20°C for an additional 4-6 hours to remove any residual bound water.
-
-
Cross-linking (Optional but Recommended):
-
To improve mechanical strength and control the degradation rate, chemically cross-link the scaffold. A common method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Prepare an EDC solution in 95% ethanol. Immerse the dried scaffolds in the solution and incubate. The concentration and time will depend on the desired cross-linking density.
-
After cross-linking, wash the scaffolds extensively with sterile phosphate-buffered saline (PBS) and then sterile water to remove any residual chemicals.
-
Perform a final freeze-drying step as described above. Store the sterile, dry scaffolds in a desiccator.
-
Protocol 2: Cell Seeding and Culture on Porous Scaffolds
This protocol outlines a standard method for seeding cells onto a pre-fabricated porous scaffold.
-
Scaffold Preparation:
-
Place sterile scaffolds into wells of a low-attachment multi-well plate.
-
Pre-wet the scaffolds by adding sterile culture medium and incubating for at least 30 minutes at 37°C to allow the medium to fully penetrate the pores.
-
-
Cell Preparation:
-
Trypsinize and count the desired cells (e.g., fibroblasts, mesenchymal stem cells).
-
Resuspend the cells in complete culture medium to create a high-density cell suspension (e.g., 5 x 10^6 cells/mL).
-
-
Seeding:
-
Aspirate the pre-wetting medium from the scaffolds.
-
Slowly and carefully pipette the cell suspension directly onto the top surface of each scaffold. Use a small volume that the scaffold can absorb via capillary action (e.g., 50-100 µL for a 6mm diameter scaffold).
-
Allow the cells to attach for 2-4 hours in a cell culture incubator (37°C, 5% CO2).
-
-
Culture:
-
After the attachment period, gently add pre-warmed complete culture medium to each well until the scaffold is fully submerged.
-
Change the culture medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability and Proliferation (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability and proliferation in 3D scaffolds.[5][20]
-
Preparation:
-
At the desired time point (e.g., Day 1, 3, 7), transfer the cell-seeded scaffolds to a new multi-well plate to avoid measuring cells that may have grown on the bottom of the original plate.
-
Prepare the CCK-8 working solution by diluting the CCK-8 reagent 1:10 in fresh, phenol red-free culture medium.
-
-
Incubation:
-
Aspirate the old medium from the scaffolds and add a sufficient volume of the CCK-8 working solution to fully cover each scaffold.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization based on cell type and density.
-
-
Measurement:
-
After incubation, transfer 100 µL of the colored supernatant from each well to a new 96-well plate.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of a blank well (medium and CCK-8 only) from all readings. The absorbance is directly proportional to the number of viable cells.
-
Protocol 4: Immunofluorescence Staining for Protein Expression
This protocol provides a general framework for visualizing cellular proteins within the 3D scaffold.[18][21][22]
-
Sample Preparation:
-
At the desired time point, gently wash the cell-seeded scaffolds twice with sterile PBS.
-
-
Fixation:
-
Fix the cells by incubating the scaffolds in 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
Wash the scaffolds three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cell membranes by incubating with 0.2% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the scaffolds in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-collagen type I, anti-osteocalcin) to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution to the scaffolds.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the scaffolds three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the scaffolds with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the scaffolds three times with PBS for 5 minutes each.
-
Counterstain cell nuclei by incubating with DAPI solution (1:1000 in PBS) for 5-10 minutes.
-
Wash a final three times with PBS.
-
Mount the scaffolds on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained scaffolds using a confocal or fluorescence microscope.
-
References
- 1. Tissue engineering applications of recombinant human collagen: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Natural and Recombinant Collagen Proteins within Fmoc-Based Self-Assembling Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Appropriate pore size for bone formation potential of porous collagen type I-based recombinant peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Recombinant Human Collagen-Based Porous Scaffolds for Skin Tissue Engineering: Enhanced Mechanical Strength and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding the effect of mean pore size on cell activity in collagen-glycosaminoglycan scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Scaffold Design for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant Proteins-Based Strategies in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - The effect of mean pore size on cell attachment, proliferation and migration in collagen glycosaminoglycan scaffolds for tissue engineering. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 13. Recombinant collagen in regenerative medicine: Expression strategies, structural design, and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrin α1β1 Mediates a Unique Collagen-dependent Proliferation Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. um.es [um.es]
- 16. mdpi.com [mdpi.com]
- 17. Production of Highly Aligned Collagen Scaffolds by Freeze-drying of Self-assembled, Fibrillar Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Collagen scaffold production: The freeze drying method [manufacturingchemist.com]
- 20. mdpi.com [mdpi.com]
- 21. 2.3. Immunofluorescence and Immunohistochemical Assays [bio-protocol.org]
- 22. arigobio.com [arigobio.com]
Application of Procollagen Markers in Clinical Diagnostics: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procollagen markers are peptide fragments released during the synthesis of collagen, the most abundant protein in the extracellular matrix.[1][2] These markers, specifically the N- and C-terminal propeptides, are released into circulation in amounts directly proportional to the rate of collagen synthesis.[3][4][5] This stoichiometric relationship makes them invaluable biomarkers for assessing the rate of tissue formation and remodeling in various physiological and pathological states. The two most clinically significant markers are the N-terminal propeptide of type I this compound (PINP) and the N-terminal propeptide of type III this compound (PIIINP).[6][7] PINP is primarily associated with bone formation, while PIIINP is a marker of soft tissue turnover, particularly in the liver, lungs, and cardiovascular system.[6][8][9] These markers offer a non-invasive window into dynamic tissue processes, aiding in diagnosis, monitoring disease progression, and evaluating therapeutic response.[6][9]
This compound Biosynthesis and Marker Release
The formation of mature collagen fibrils is a complex, multi-step process that begins inside the cell and is completed in the extracellular space. This process is the origin of the this compound markers measured in clinical diagnostics.
-
Intracellular Synthesis : this compound alpha-chains are synthesized on ribosomes and translocated into the lumen of the endoplasmic reticulum (ER).[2][10]
-
Post-Translational Modifications : Within the ER, critical enzymatic modifications occur, including the hydroxylation of proline and lysine residues, a process dependent on vitamin C as a cofactor.[2][10]
-
Triple Helix Formation : Three modified pro-alpha chains assemble, forming a triple helix structure known as this compound. This molecule has globular, non-helical extensions at both ends: the N-terminal and C-terminal propeptides.[1][10][11]
-
Secretion : this compound is then transported through the Golgi apparatus and secreted into the extracellular space.[2][12]
-
Extracellular Processing : In the extracellular matrix, specific enzymes called this compound N- and C-proteinases cleave the N- and C-terminal propeptides.[1][10][11]
-
Marker Release & Fibril Assembly : The cleavage releases the propeptides (e.g., PINP and PIIINP) into circulation. The remaining collagen molecule, now called tropocollagen, self-assembles into collagen fibrils, which are then cross-linked to form stable fibers.[1][12]
Caption: this compound synthesis, processing, and release of propeptide markers.
Key this compound Markers and Their Clinical Applications
This compound Type I N-Terminal Propeptide (PINP)
PINP is a specific marker of type I collagen synthesis, the primary collagen type in bone (over 90% of the organic matrix).[3] It is considered the most sensitive and robust marker of bone formation and is recommended by the International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) as a reference marker for bone turnover.[6][13]
Clinical Applications:
-
Osteoporosis Management: PINP is highly valuable for monitoring the efficacy of both anti-resorptive (e.g., bisphosphonates) and anabolic (e.g., teriparatide) therapies.[3][6][14] A significant change from baseline (≥21%) three to six months after starting therapy can indicate an adequate treatment response.[4]
-
Fracture Risk Assessment: While not currently used in fracture risk calculators, elevated PINP levels are an independent risk factor for fractures.[6]
-
Paget's Disease of Bone: PINP can be used for diagnosis and for monitoring treatment response.[4][6]
-
Other Conditions: Its utility is also being investigated in chronic kidney disease-mineral and bone disorder (CKD-MBD) and in monitoring bone metastases in certain cancers.[6][15]
Pre-analytical Considerations: A key advantage of PINP is its stability and low biological variability. It exhibits minimal circadian rhythm and is not affected by food intake, allowing for flexible sample collection.[6][16] However, in patients with severe renal impairment (e.g., eGFR <30 mL/min/1.73m²), assays measuring "total" PINP may be overestimated; assays specific for "intact" PINP are recommended in this population.[17][18]
| Population | PINP Reference Range (µg/L) | Source |
| Premenopausal Females (25-34 yrs) | 15 - 90 | [19] |
| Premenopausal Females (30-54 yrs) | 19.3 - 76.3 | [20] |
| Postmenopausal Females (50-79 yrs) | 18.2 - 102.3 | [20] |
| Adult Males (23-60 yrs) | 30 - 110 | [14] |
| Adult Males (25-29 yrs) | 31.1 - 95.9 | [20] |
| Adult Males (75-79 yrs) | 15.7 - 68.1 | [20] |
Note: Reference ranges are method-dependent and should be used as general guidance. Always refer to the laboratory report for specific ranges.[14][19]
This compound Type III N-Terminal Propeptide (PIIINP)
PIIINP is a marker of type III collagen synthesis, which is a major structural component of soft, distensible connective tissues like skin, blood vessels, and internal organs.[8][9] Therefore, elevated PIIINP levels are indicative of active tissue remodeling and fibrosis.[9]
Clinical Applications:
-
Liver Fibrosis: PIIINP is a well-established non-invasive marker for assessing liver fibrosis, particularly in chronic liver diseases such as alcoholic liver disease, viral hepatitis, and non-alcoholic fatty liver disease (NAFLD).[7][8][21] Serial measurements can help monitor disease progression and may reduce the need for invasive liver biopsies.[5][9]
-
Cardiovascular Disease: Elevated PIIINP levels are associated with myocardial fibrosis and have prognostic value in patients with heart failure and ischemic heart disease.[22][23][24] It can predict cardiovascular events and mortality in certain patient populations.[22][25]
-
Other Fibrotic Conditions: PIIINP may be raised in other conditions involving fibrosis, such as pulmonary fibrosis and scleroderma.[8]
| Population | PIIINP Reference Range | Source |
| Adults (20-65 yrs) | 1.7 - 4.2 µg/L | [8] |
| Clinical Cut-off Examples | ||
| Cardiovascular Events (Hemodialysis) | ≥ 1.75 U/mL associated with lower survival | [22] |
| Liver Biopsy Consideration (Methotrexate) | > 8.0 µg/L (pre-treatment) | [5] |
| Heart Failure (Dilated Cardiomyopathy) | > 7 µg/L associated with higher risk | [23] |
Note: Units (e.g., µg/L, ng/mL, U/mL) and ranges can vary significantly between different assays and laboratories.
Experimental Protocols
General Protocol: Sandwich ELISA for this compound Marker Quantification
This protocol outlines the typical steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying PINP and PIIINP in serum or plasma.[26][27][28]
Materials:
-
Microplate pre-coated with a capture antibody specific to the target propeptide (e.g., anti-PINP).
-
Patient samples (serum or plasma), standards, and controls.
-
Biotinylated detection antibody specific to the target propeptide.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Wash Buffer (e.g., PBS with Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Methodology:
-
Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and creating a serial dilution curve.[27]
-
Sample Incubation: Add 100 µL of standards, controls, or samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[27][28] During this step, the propeptide in the sample binds to the capture antibody on the plate.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer to remove any unbound material.[27][28]
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[27][28] This antibody binds to a different epitope on the captured propeptide.
-
Washing: Repeat the wash step to remove unbound detection antibody.[27][28]
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[27][28] The streptavidin binds to the biotin on the detection antibody.
-
Washing: Repeat the wash step to remove unbound enzyme conjugate.[27][28]
-
Substrate Reaction: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark for 10-20 minutes at 37°C.[27][28] The HRP enzyme catalyzes a color change.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[27][28]
-
Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader immediately after stopping the reaction.[28]
-
Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of the this compound marker in the patient samples.[28]
Caption: Standard workflow for a sandwich ELISA protocol.
Conclusion
This compound markers, particularly PINP and PIIINP, have emerged as indispensable tools in clinical diagnostics and drug development. They provide dynamic, quantitative assessments of tissue remodeling that complement static imaging or invasive biopsy data. PINP is a reliable marker for monitoring osteoporosis therapy, while PIIINP is crucial for the non-invasive evaluation of liver and cardiac fibrosis. Adherence to standardized pre-analytical and analytical protocols is essential for ensuring the accuracy and clinical utility of these powerful biomarkers. As research continues, the application of these markers is expected to expand, further refining personalized medicine approaches in a range of fibrotic and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. labcorp.com [labcorp.com]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. The Role of PINP in Diagnosis and Management of Metabolic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High serum N-terminal propeptide of this compound type III concentration is associated with liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. Diverse Biological Functions of Extracellular Collagen Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of CTX-I and PINP as bone turnover markers: National Bone Health Alliance recommendations to standardize sample handling and patient preparation to reduce pre-analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sydpath.com.au [sydpath.com.au]
- 17. bbcbonehealth.org [bbcbonehealth.org]
- 18. RACGP - Bone turnover markers [racgp.org.au]
- 19. aacb.asn.au [aacb.asn.au]
- 20. Reference intervals for serum concentrations of three bone turnover markers for men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma N-terminal propeptide of type III this compound accurately predicts liver fibrosis severity in children with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Circulating Aminoterminal Propeptide of Type III this compound as a Biomarker of Cardiovascular Events in Patients Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Roles of Biomarkers in Myocardial Fibrosis [aginganddisease.org]
- 24. Extracellular Matrix in Heart Disease: Focus on Circulating Collagen Type I and III Derived Peptides as Biomarkers of Myocardial Fibrosis and Their Potential in the Prognosis of Heart Failure: A Concise Review [mdpi.com]
- 25. ahajournals.org [ahajournals.org]
- 26. This compound type I N-terminal propeptide (PINP) as an indicator of type I collagen metabolism: ELISA development, reference interval, and hypovitaminosis D induced hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Human PINP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 28. cloud-clone.com [cloud-clone.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Procollagen Secretion
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to poor procollagen secretion in cell lines. The information is presented in a question-and-answer format to directly address common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are producing this compound, but very little is being secreted into the medium. What are the potential causes?
A1: Reduced this compound secretion despite intracellular production is a common issue that can stem from several factors within the cell's secretory pathway. The primary culprits often involve protein misfolding, endoplasmic reticulum (ER) stress, and disruptions in protein trafficking.
-
This compound Misfolding: Mutations in collagen genes can lead to the synthesis of structurally abnormal pro-alpha chains. These chains may fail to properly assemble into the triple helix, a critical step for secretion. Misfolded this compound is often retained within the ER for degradation.[1][2]
-
ER Stress: The accumulation of misfolded this compound in the ER can trigger the Unfolded Protein Response (UPR).[2][3][4] While initially a pro-survival mechanism, chronic ER stress can inhibit general protein synthesis and secretion to alleviate the burden on the ER.[2][3] Key signaling pathways involved are the PERK and IRE1 pathways.[3][5][6][7][8]
-
Chaperone Dysfunction: Molecular chaperones, such as HSP47 (Heat Shock Protein 47), are crucial for the proper folding and stabilization of the this compound triple helix.[1] Insufficient levels or impaired function of these chaperones can lead to this compound retention in the ER.[9] HSP47 binds to the folded this compound triple helix and is thought to prevent its aggregation within the ER before its transport to the Golgi.[9][10]
-
Trafficking Defects: this compound is transported from the ER to the Golgi apparatus in large COPII-coated vesicles.[1][11][12][13][14][15][16] Mutations or deficiencies in the components of this transport machinery can impede the export of this compound from the ER.[15]
Troubleshooting Steps:
-
Sequence Verification: If working with genetically modified cell lines, verify the sequence of your this compound-expressing construct to rule out any mutations.
-
Assess ER Stress Markers: Perform Western blotting or qPCR to analyze the expression levels of UPR markers such as GRP78/BiP, CHOP, and the spliced form of XBP1. An upregulation of these markers indicates the presence of ER stress.
-
Analyze Chaperone Levels: Check the expression levels of key chaperones like HSP47.
-
Pulse-Chase Analysis: Perform a pulse-chase experiment (see detailed protocol below) to track the kinetics of this compound synthesis and secretion. A delay in the appearance of this compound in the medium is a clear indicator of a secretion defect.
Q2: I'm observing a significant amount of intracellular this compound that appears to be aggregated. How can I confirm and analyze these aggregates?
A2: Intracellular this compound aggregation is a strong indicator of folding defects and ER retention.[17] To confirm and characterize these aggregates, you can use biochemical and imaging techniques.
-
Velocity Sedimentation: This technique separates molecules based on their size and shape as they move through a density gradient during centrifugation. Aggregates will sediment faster than properly folded monomers or trimers.
-
Immunofluorescence Microscopy: Staining for this compound and an ER marker (like Calreticulin or PDI) can visualize the intracellular localization and potential aggregation of this compound within the ER.[4]
Troubleshooting and Analysis:
-
Cell Lysis and Fractionation: Gently lyse the cells to preserve the integrity of the aggregates. You can separate the soluble and insoluble fractions by centrifugation to enrich for aggregated this compound.
-
Velocity Sedimentation Analysis: Subject the cell lysate to sucrose density gradient centrifugation to separate different this compound species (see detailed protocol below).
-
SDS-PAGE and Western Blotting: Analyze the fractions from the velocity sedimentation by SDS-PAGE and Western blotting using a this compound-specific antibody to identify the fractions containing aggregates.
Q3: How can I optimize my cell culture conditions to improve this compound secretion?
A3: Optimizing cell culture conditions is critical for maintaining healthy cells that are capable of efficient protein synthesis and secretion.
-
Ascorbate (Vitamin C) Supplementation: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes that are critical for the post-translational modification and stabilization of the this compound triple helix.[2][18][19][20][21][22] Without sufficient ascorbate, this compound is under-hydroxylated, leading to instability and retention in the ER.[2][18] A stable derivative, L-ascorbic acid 2-phosphate, is often used in cell culture for sustained availability.[13][14][18][23]
-
Cell Density: High cell density can lead to nutrient depletion and the accumulation of waste products, which can induce cellular stress and negatively impact protein secretion. It is important to passage cells before they reach confluency.
-
Serum Concentration: While serum provides essential growth factors, some batches can contain factors that may interfere with this compound processing or secretion. It is advisable to test different lots of serum or consider using serum-free media if possible.
Recommendations for Optimization:
| Parameter | Recommended Condition | Rationale |
| L-Ascorbic Acid 2-Phosphate | 0.1 - 1.0 mM[13][14][23] | Essential cofactor for prolyl and lysyl hydroxylases, promoting proper this compound folding and secretion.[2][18][22] |
| Cell Confluency | 70-80% | Avoids cellular stress associated with overgrowth, which can impair protein secretion. |
| Media Changes | Every 2-3 days | Ensures a fresh supply of nutrients and removes metabolic byproducts. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound secretion.
Table 1: this compound Secretion Kinetics
| Parameter | Normal Fibroblasts | Fibroblasts with Secretion Defect (e.g., OI) | Reference |
| This compound Secretion Half-life | ~20 minutes (with ascorbate) | >120 minutes | [20] |
| Time to Detect in Medium | As early as 60 minutes after synthesis | Delayed appearance | [20][21] |
Table 2: Intracellular vs. Extracellular this compound Ratios
| Condition | Intracellular this compound | Extracellular this compound | Expected Ratio (Intra/Extra) | Reference |
| Normal Secretion | Low steady-state level | High steady-state level | Low | [24] |
| Secretion Block (e.g., ER Stress) | Accumulation, high steady-state level | Low to undetectable levels | High | [2][7] |
| Osteogenesis Imperfecta (OI) | Varies, can show accumulation | Reduced levels | Higher than normal | [7][24] |
Key Experimental Protocols
Protocol 1: Pulse-Chase Analysis of this compound Secretion
This method is used to track the synthesis and secretion of this compound over time.
Materials:
-
Cell culture medium without methionine and cysteine
-
[³⁵S]-methionine/cysteine labeling mix
-
Chase medium: complete medium with excess unlabeled methionine and cysteine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific for this compound
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Starvation: Wash cells and incubate in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.[22][25][26]
-
Pulse: Add [³⁵S]-methionine/cysteine labeling mix to the starvation medium and incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.[22][25][26][27]
-
Chase: Remove the labeling medium, wash the cells, and add pre-warmed chase medium.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes), collect both the cell culture medium and the cell lysate.
-
Immunoprecipitation: Immunoprecipitate this compound from both the medium and cell lysates using a specific antibody and Protein A/G beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled this compound by phosphorimaging or autoradiography.[25][27][28][29][30][31]
Protocol 2: Velocity Sedimentation for this compound Aggregate Analysis
This technique separates proteins and protein complexes based on their sedimentation rate through a density gradient.
Materials:
-
Sucrose solutions (e.g., 5% and 20% in a suitable buffer)
-
Ultracentrifuge with a swinging bucket rotor
-
Cell lysate containing this compound
-
Fractionation equipment
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Gradient Preparation: Prepare a linear sucrose gradient (e.g., 5-20%) in ultracentrifuge tubes.
-
Sample Loading: Carefully layer the cell lysate on top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge the tubes at high speed for a specified time and temperature. The exact conditions will depend on the rotor and the expected size of the aggregates.
-
Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting using a this compound-specific antibody to determine the distribution of this compound monomers, trimers, and aggregates across the gradient. Aggregates will be found in the fractions closer to the bottom of the tube.[11][12][32][33][34]
Visualizations
This compound Secretion Pathway
References
- 1. Mechanisms of this compound and HSP47 sorting during ER-to-Golgi trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ascorbic acid in this compound expression and secretion by human intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER this compound storage defect without coupled unfolded protein response drives precocious arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent effects of PERK and IRE1 signaling on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Sensitivity and Reproducibility of Protein Aggregate Analysis by Sedimentation Velocity | PDF [slideshare.net]
- 12. sedfitsedphat.nibib.nih.gov [sedfitsedphat.nibib.nih.gov]
- 13. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. ER-to-Golgi trafficking of this compound in the absence of large carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. L‐ascorbic acid 2‐phosphate stimulates collagen accumulation, cell proliferation, and formation of a three‐dimensional tissuelike substance by skin fibroblasts | Semantic Scholar [semanticscholar.org]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. This compound secretion meets the minimum requirements for the rate-controlling step in the ascorbate induction of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Secretion and extracellular processing of this compound by cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Secreted collagen ratios in normal human and osteogenesis imperfecta skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pulse-Chase Analysis of this compound Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bitesizebio.com [bitesizebio.com]
- 27. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 28. Type III collagen purification and evaluation using SDS-PAGE [chondrex.com]
- 29. SDS-PAGE Protocol | Rockland [rockland.com]
- 30. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 31. Protein analysis SDS PAGE [qiagen.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Detection of protein aggregates by sedimentation velocity analytical ultracentrifugation (SV-AUC): sources of variability and their relative importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Methods for the Design and Analysis of Sedimentation Velocity and Sedimentation Equilibrium Experiments with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antibody Selection for Procollagen Western Blotting: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize antibody selection and experimental protocols for procollagen Western blotting.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting, offering potential causes and solutions in a structured question-and-answer format.
Question: Why am I seeing weak or no signal for my this compound target?
Potential Causes & Solutions:
-
Suboptimal Primary Antibody Concentration: The concentration of the primary antibody is critical.[1][2][3]
-
Inactive Primary Antibody: Improper storage or handling can lead to loss of antibody activity.
-
Insufficient Protein Load: The abundance of this compound in your sample may be low.
-
Solution: Increase the amount of protein loaded per well. For tissue extracts, a protein load of at least 20-30 µg is recommended, and for detecting modified targets, up to 100 µg may be necessary.[6]
-
-
Inefficient Protein Transfer: Larger proteins like this compound may not transfer efficiently to the membrane.
-
Sample Preparation Issues: this compound epitopes can be sensitive to harsh sample preparation conditions.
-
Inappropriate Blocking Buffer: The blocking buffer can mask the target epitope.
-
Solution: If you suspect epitope masking, try reducing the concentration of the blocking agent or switching to a different blocking buffer (e.g., from non-fat dry milk to BSA).[5]
-
Question: What is causing the high background on my Western blot?
Potential Causes & Solutions:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.
-
Primary or Secondary Antibody Concentration is Too High: Excess antibody can bind non-specifically.
-
Insufficient Washing: Inadequate washing between antibody incubations can result in high background.
-
Solution: Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween 20.[5]
-
-
Membrane Drying: Allowing the membrane to dry out at any point can cause high, patchy background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[5]
-
Question: Why am I observing non-specific bands?
Potential Causes & Solutions:
-
Poor Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Sample Degradation: Proteolytic degradation of this compound can lead to smaller, non-specific bands.
-
Excessive Protein Load: Overloading the gel can lead to protein aggregation and non-specific antibody binding.
Frequently Asked Questions (FAQs)
1. Which type of antibody is best for this compound detection: monoclonal or polyclonal?
Both monoclonal and polyclonal antibodies can be used successfully for this compound detection. Polyclonal antibodies, which recognize multiple epitopes, can sometimes provide a stronger signal. Monoclonal antibodies, recognizing a single epitope, offer high specificity. The choice depends on the specific application and the availability of validated antibodies for your target this compound type.[16][17]
2. What is the best blocking buffer for this compound Western blotting?
The most common blocking buffers are 3-5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).[12]
-
Non-fat dry milk is a cost-effective option that works well for many antibodies.[12]
-
BSA is often preferred when detecting phosphorylated proteins, as milk contains phosphoproteins that can interfere with the signal.[2][18] It's advisable to test both to see which provides the best signal-to-noise ratio for your specific antibody-antigen pair.[2]
3. What are the optimal gel conditions for separating this compound?
Due to the large size of this compound molecules, lower percentage acrylamide gels are recommended.
-
For this compound types I, II, and III, a 6% acrylamide gel is often suitable.[19]
-
Gradient gels, such as 4-12% Tris-glycine gels, can provide good resolution for this compound.[10]
4. Should I boil my samples before loading them on the gel?
No, for many this compound antibodies, especially monoclonal ones, boiling the sample should be avoided.[10] The heat can denature the protein in a way that destroys the epitope recognized by the antibody.[10] Similarly, the presence of reducing agents like β-mercaptoethanol (BME) should be carefully considered, as it may not be necessary or even detrimental for detecting certain this compound forms.[10][11]
5. How can I confirm the specificity of my this compound antibody?
Antibody specificity can be validated through several methods:
-
Western blotting of knockout/knockdown samples: Comparing the signal in a sample where the target this compound has been knocked out or knocked down with a wild-type sample is a robust way to confirm specificity.[13]
-
Using positive and negative controls: Including purified this compound as a positive control and lysates from cells known not to express the target this compound as a negative control is highly recommended.[19]
-
Testing against other collagen types: For antibodies targeting a specific this compound type, it is important to ensure they do not cross-react with other collagen isoforms.[14]
Quantitative Data Summary
Table 1: Recommended Primary Antibody Dilutions for this compound Western Blotting
| Target | Antibody Type | Recommended Starting Dilution | Reference |
| This compound Type I C-peptide | Monoclonal | 1:1000 | [11] |
| This compound Type III (N-terminal) | Polyclonal | 1:500 - 1:1000 | [20] |
| General Guideline | Purified Antibody | 1 µg/ml | [2] |
| General Guideline | Antiserum | 1:500 - 1:10,000 | [7] |
Table 2: Recommended Secondary Antibody Dilutions for Western Blotting
| Detection Method | Recommended Dilution Range | Reference |
| Chemiluminescence/Fluorescence | 1:5,000 - 1:200,000 | [7] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors (1 mL per 10⁷ cells).[9][15]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein. Crucially, for many this compound antibodies, do not boil the sample and omit β-mercaptoethanol (BME). [10][11]
Protocol 2: this compound Western Blotting
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) SDS-PAGE gel.[10][19] Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact and remove all air bubbles. Transfer conditions (time and voltage) should be optimized, especially for large proteins like this compound.[7]
-
Blocking: After transfer, wash the membrane briefly with TBST (TBS with 0.1% Tween 20). Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) with gentle agitation.[5][9]
-
Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer at its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][9]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Repeat the washing steps as in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Experimental workflow for this compound Western blotting.
Caption: Troubleshooting decision tree for this compound Western blotting.
References
- 1. bosterbio.com [bosterbio.com]
- 2. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. bio-rad.com [bio-rad.com]
- 10. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Characterization of a Murine Type IIB this compound-specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. anti-Procollagen Type I Propeptide Antibody - Human, IF/ICC, IHC, WB [antibodies-online.com]
- 17. Antibodies | Thermo Fisher Scientific - IE [thermofisher.com]
- 18. Western blot blocking: Best practices | Abcam [abcam.com]
- 19. Tips for Collagen Proteins | Rockland [rockland.com]
- 20. Collagen Type III (N-terminal) antibody (22734-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Preventing Premature Procollagen Aggregation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and foundational knowledge to prevent the premature aggregation of procollagen in vitro. Aggregation can compromise experimental results by impeding proper protein folding, secretion, and analysis.
Troubleshooting Guide
This section addresses specific issues encountered during this compound analysis.
Q1: My this compound appears as a high-molecular-weight smear or stuck in the well on my SDS-PAGE / Western blot. What is happening?
A1: This is a classic indication of protein aggregation. When this compound fails to fold correctly or denatures, it can form large, insoluble complexes that cannot migrate properly through the polyacrylamide gel. Standard sample preparation for SDS-PAGE, which often includes boiling and strong reducing agents, can exacerbate this issue for this compound.
Potential Causes & Solutions:
-
Improper Sample Preparation: Boiling this compound samples can cause irreversible thermal aggregation. Additionally, reducing agents like β-mercaptoethanol (BME) or DTT can disrupt essential disulfide bonds in the C-terminal propeptides that are critical for initiating trimerization.
-
Solution: Omit the boiling step from your sample preparation. Prepare your samples at room temperature or heat at a lower temperature (e.g., 60-70°C) for a shorter duration. Avoid using reducing agents (BME, DTT) if you are analyzing the intact this compound trimer, as these are not necessary for resolving procollagens.[1]
-
-
Incorrect Gel/Buffer System: The choice of gel and running buffer can impact resolution.
-
Solution: For the best resolution of this compound, use a 4%-12% Tris-glycine gradient gel. While SDS should be included in the sample and running buffers, the gel itself should not contain SDS.[1]
-
-
Overloaded Protein: Loading too much protein can promote concentration-dependent aggregation within the well.
Q2: I see a significant insoluble pellet after cell lysis when trying to extract this compound. How can I improve its solubility?
A2: An insoluble pellet suggests that the this compound is aggregating during or immediately after cell lysis. This can be due to inappropriate buffer conditions, insufficient chaperone activity, or cellular stress.
Potential Causes & Solutions:
-
Suboptimal Lysis Buffer: The pH, ionic strength, and components of your lysis buffer are critical for maintaining this compound in a soluble state.
-
Solution: Ensure your lysis buffer has a neutral to slightly alkaline pH (7.4-8.0). Maintain physiological ionic strength with ~150 mM NaCl. Include a non-ionic detergent (e.g., Triton X-100) to help solubilize proteins. Crucially, add fresh protease inhibitors to prevent degradation, which can expose aggregation-prone domains.
-
-
Lack of Essential Cofactors: The enzyme prolyl 4-hydroxylase (P4H), which is essential for stabilizing the triple helix, requires ascorbate (Vitamin C) as a cofactor.[4][5][6]
-
Solution: Supplement your cell culture medium with fresh ascorbic acid (50-100 µg/mL) daily. You can also include ascorbate in your lysis buffer to maintain a reducing environment that supports P4H activity.[6]
-
-
Insufficient Chaperone Support: Once extracted from the cell's protective environment, this compound is vulnerable to misfolding.
Q3: My purified this compound seems fine initially but aggregates during storage. How can I store it effectively?
A3: this compound is a marginally stable protein, and its storage conditions are critical for long-term viability. Aggregation during storage is often due to freeze-thaw cycles, incorrect pH, or microbial contamination.
Potential Causes & Solutions:
-
Freeze-Thaw Damage: The formation of ice crystals can denature proteins.
-
Incorrect Storage Buffer: The buffer composition must maintain this compound stability.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Solution: If possible, store the protein at a moderate concentration. If high concentrations are necessary, optimizing the buffer with chemical chaperones becomes even more critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature this compound aggregation in vitro?
A1: this compound assembly is a complex, multi-step process.[11][12][13] Aggregation in vitro typically stems from the disruption of this process. The main causes are:
-
Incomplete Post-Translational Modification: The hydroxylation of proline residues by prolyl 4-hydroxylase (P4H) is essential for the thermal stability of the collagen triple helix.[4][5][14] Without sufficient 4-hydroxyproline, the helix is unstable at physiological temperatures and will not fold correctly, leading to aggregation.[14]
-
Chaperone Dissociation: In the cell, molecular chaperones like HSP47 bind to the this compound triple helix, stabilizing it and preventing aggregation.[15][16][17][18] During in vitro manipulations, this compound is removed from this protective environment, making it susceptible to thermal denaturation and aggregation.[15][19]
-
Environmental Stress: this compound stability is highly sensitive to temperature and pH. Human this compound folding is optimal around 30-34°C; at higher temperatures, it favors a random coil state that is prone to aggregation.[20] Deviations from a neutral pH can also disrupt the electrostatic interactions necessary for proper folding.[21][22]
-
High Concentration: At high concentrations, unfolded or partially folded this compound chains are more likely to interact with each other non-specifically, leading to the formation of aggregates.
Q2: What are the specific roles of the molecular chaperones P4H and HSP47?
A2: Prolyl 4-hydroxylase (P4H) and Heat Shock Protein 47 (HSP47) are two of the most critical chaperones for this compound.
-
Prolyl 4-Hydroxylase (P4H): This enzyme, resident in the endoplasmic reticulum (ER), catalyzes the formation of 4-hydroxyproline on proline residues within the this compound chains.[14][23][24] These hydroxyl groups are crucial for forming the hydrogen bonds that stabilize the triple-helical structure at body temperature.[4][5] Without P4H activity, the this compound chains are unable to form a stable triple helix and are often retained in the ER and degraded.[12][14]
-
HSP47: This is a collagen-specific chaperone that resides in the ER.[17] Unlike many other chaperones that bind to unfolded proteins, HSP47 preferentially binds to the correctly folded triple-helical region of this compound.[15][16][18] Its primary role is to stabilize this newly formed helix, preventing its premature aggregation or denaturation as it transits from the ER to the Golgi apparatus.[15][17][25]
Q3: How do temperature and pH specifically affect this compound stability?
A3: Temperature and pH are critical physical parameters.
-
Temperature: The collagen triple helix has a characteristic melting temperature (Tm). Below this temperature, the helical structure is stable; above it, the helix unwinds into random coils. For human type I this compound, spontaneous folding occurs efficiently at 30-34°C, but not at higher physiological temperatures without the stabilizing presence of chaperones like HSP47.[20] In vitro, keeping samples on ice or at 4°C whenever possible is a standard practice to minimize thermal denaturation.
-
pH: The stability of the triple helix can be pH-dependent. Most in vitro work is performed at a neutral pH (around 7.4) to mimic physiological conditions.[9] Acidic conditions (e.g., 10 mM acetic acid) are sometimes used to solubilize mature collagen, but this can lower the thermal stability of this compound.[9] Extreme pH values can alter the charge of amino acid side chains, disrupting the ionic bonds and hydrogen bonds that hold the trimer together.
Q4: Can I use chemical additives or "chemical chaperones" to prevent aggregation?
A4: Yes. Chemical chaperones are small molecules that assist in protein folding and stability in a non-specific manner.[7][26][27] They are often used in lysis and storage buffers to prevent aggregation. They generally work by making the interaction of the protein with the aqueous buffer more favorable, thus discouraging protein-protein interactions that lead to aggregation.[7] Commonly used chemical chaperones include:
-
Polyols: Glycerol, Sucrose, Trehalose.[7]
-
Osmolytes: L-proline, Glycine betaine, Trimethylamine N-oxide (TMAO).[7][8]
-
Amino Acids: Arginine and Lysine can sometimes help prevent aggregation.[28]
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for this compound Stability
| Parameter | Recommended Range | Common Agents/Notes | Citation(s) |
| pH | 7.2 - 8.0 | Tris-HCl, HEPES, Phosphate Buffer. Histidine is also common. | [9][22] |
| Ionic Strength | 100 - 200 mM | NaCl or KCl. Mimics physiological conditions. | [10] |
| Detergent (Lysis) | 0.1 - 1.0% (v/v) | Triton X-100, NP-40 (Non-ionic detergents are preferred). | - |
| Cofactors | 50 - 200 µM | L-Ascorbic acid (add fresh). Required for P4H activity. | [6] |
Table 2: Common Chemical Chaperones and Their Working Concentrations
| Chaperone | Type | Typical Working Concentration | Notes | Citation(s) |
| Glycerol | Polyol | 5 - 20% (v/v) for lysis/stabilityUp to 50% for cryoprotection | Most common additive. Increases solvent viscosity and stabilizes protein structure. | [7] |
| L-Proline | Osmolyte | 0.1 - 0.5 M | A natural osmolyte that can prevent aggregation of partially folded states. | [8] |
| Sucrose | Polyol | 0.25 - 1.0 M | Often used as a stabilizer and cryoprotectant. | [7] |
| Arginine | Amino Acid | 50 - 500 mM | Can suppress aggregation by interacting with hydrophobic patches. | - |
| BSA | Protein | 0.1 - 1.0 mg/mL | Bovine Serum Albumin can act as a "sacrificial" protein, preventing the protein of interest from aggregating or sticking to tubes. | [7] |
Key Experimental Protocols
Protocol 1: Optimized Lysis Buffer for Soluble this compound Extraction
This protocol is designed to maximize the yield of soluble, non-aggregated this compound from cultured cells.
-
Prepare Base Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
-
On the day of use, add the following components fresh (per 10 mL of base buffer):
-
100 µL of 100X Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
100 µL of 1% (v/v) Triton X-100 (for a final concentration of 0.1%)
-
20 µL of 100 mM L-Ascorbic acid (prepare this stock fresh in water; final concentration 200 µM)
-
(Optional) 1 mL of 50% Glycerol for a final concentration of 5%
-
-
Lysis Procedure:
-
Wash cell monolayer twice with ice-cold PBS.
-
Add the complete, ice-cold lysis buffer to the plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator at 4°C for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble this compound. Avoid disturbing the insoluble pellet.
-
Protocol 2: Western Blot Sample Preparation for this compound Analysis
This protocol is optimized to prevent aggregation and preserve the this compound structure for analysis by SDS-PAGE.[1]
-
Determine Protein Concentration: Use a BCA or similar assay to determine the protein concentration of your clarified cell lysate.
-
Prepare Loading Samples:
-
In a microcentrifuge tube, combine your lysate with 4X Laemmli sample buffer (that does not contain a reducing agent like BME or DTT).
-
CRITICAL STEP: Do not boil the samples.
-
Let the samples sit at room temperature for 10-15 minutes before loading onto the gel.
-
-
Electrophoresis:
-
Load samples onto a 4-12% Tris-Glycine gradient gel.
-
Run the gel according to standard procedures.
-
-
Transfer and Immunodetection:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Proceed with blocking, primary and secondary antibody incubations, and detection as per standard Western blot protocols.
-
Visualized Workflows and Pathways
Caption: Intracellular pathway for this compound synthesis and folding in the ER.
Caption: Experimental workflow designed to minimize this compound aggregation.
Caption: A logical flowchart for troubleshooting common aggregation issues.
References
- 1. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of this compound synthesis and processing during ascorbate-induced extracellular matrix accumulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal stability and folding of type IV this compound and effect of peptidyl-prolyl cis-trans-isomerase on the folding of the triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. [PDF] this compound folding and assembly: the role of endoplasmic reticulum enzymes and molecular chaperones. | Semantic Scholar [semanticscholar.org]
- 12. This compound folding and assembly: the role of endoplasmic reticulum enzymes and molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound folding and assembly: The role of endoplasmic reticulum enzymes and molecular chaperones [periodicos.capes.gov.br]
- 14. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hsp47: a molecular chaperone that interacts with and stabilizes correctly-folded this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp47: a molecular chaperone that interacts with and stabilizes correctly-folded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hsp47 as a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Triple Helix Assembly: An Unconventional Chaperone-Assisted Folding Paradigm | PLOS One [journals.plos.org]
- 20. This compound triple helix assembly: an unconventional chaperone-assisted folding paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. leukocare.com [leukocare.com]
- 23. researchgate.net [researchgate.net]
- 24. Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The Effect of Chemical Chaperones on Proteins with Different Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Procollagen Expression
Welcome to the technical support center for recombinant procollagen expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high-yield recombinant this compound expression?
A1: The successful expression of high yields of stable, correctly folded this compound hinges on several key factors. Firstly, the choice of expression system is paramount, as this compound requires complex post-translational modifications that are not present in all hosts.[1][2] Secondly, the co-expression of prolyl 4-hydroxylase (P4H) is often essential for the hydroxylation of proline residues, a critical modification for triple helix stability at physiological temperatures.[3][4][5] Finally, optimizing culture conditions such as temperature, pH, and media composition plays a significant role in both cell growth and protein folding, directly impacting the final yield.[1]
Q2: Why is prolyl hydroxylation so important for recombinant this compound?
A2: Prolyl hydroxylation, catalyzed by prolyl 4-hydroxylase (P4H), is a crucial post-translational modification that stabilizes the collagen triple helix.[4][6] Without sufficient hydroxylation, the this compound molecule is often unstable at temperatures above 30°C and may not fold correctly, leading to degradation and significantly lower yields of functional protein.[7][8] This is particularly critical when expressing human this compound in systems that lack endogenous P4H activity, such as E. coli.[8][9]
Q3: Can I express full-length, functional this compound in E. coli?
A3: While challenging, it is possible to express hydroxylated, triple-helical collagen fragments and even full-length this compound in E. coli.[8][10] The primary hurdles are the lack of native post-translational modification machinery and the complex folding of the triple helix.[1][8][9] To overcome this, co-expression of a prolyl 4-hydroxylase is necessary to achieve the required proline hydroxylation for thermal stability.[7][10] Additionally, optimizing expression conditions, such as lowering the induction temperature, can improve solubility and proper folding.[1]
Q4: What are the advantages of using a eukaryotic system like Pichia pastoris or mammalian cells?
A4: Eukaryotic systems like the yeast Pichia pastoris and mammalian cell lines (e.g., HEK293, CHO) are often preferred for this compound expression because their cellular machinery is better equipped for the complex post-translational modifications and folding required.[1] These systems possess an endoplasmic reticulum (ER) where hydroxylation, disulfide bond formation, and triple helix assembly are facilitated by native chaperones and enzymes.[3][11] This often results in a higher yield of correctly folded and functional this compound compared to prokaryotic systems.[3] Mammalian cells, in particular, can produce this compound with the most authentic human-like post-translational modifications.
Troubleshooting Guides
This section addresses specific issues that may arise during your recombinant this compound expression experiments.
Problem 1: Low or No Expression of this compound
| Possible Cause | Suggested Solution |
| Codon Bias | The codon usage of your this compound gene may not be optimal for the chosen expression host. This can lead to truncated or non-functional protein. Solution: Synthesize a codon-optimized version of your gene for the specific host (e.g., E. coli, P. pastoris).[12] |
| Vector Issues | Incorrect vector construction, such as the this compound gene being out of frame, can prevent proper translation. Solution: Sequence your final expression vector to confirm the correct open reading frame before proceeding with expression studies.[12] |
| Toxicity of this compound | Overexpression of this compound can sometimes be toxic to the host cells, leading to poor growth and low yields. Solution: Use a vector with a tightly regulated promoter to control expression levels. Lowering the induction temperature and using a less potent inducer concentration can also mitigate toxicity. |
| mRNA Instability | High GC content at the 5' end of the mRNA transcript can lead to instability and reduced translation. Solution: If possible, introduce silent mutations to reduce the GC content in this region. |
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid, high-level expression, especially at 37°C, can overwhelm the cellular folding machinery, leading to misfolded and aggregated protein in the form of inclusion bodies.[1] Solution: Lower the induction temperature (e.g., 16-20°C) and induce for a longer period (e.g., overnight).[12] This slows down protein synthesis, allowing more time for proper folding. |
| Lack of Proper Folding Environment | Prokaryotic cytoplasm is a reducing environment, which is not conducive to the disulfide bond formation required for this compound C-propeptide folding. Solution: Target the this compound to the periplasm in E. coli by including a signal sequence. Alternatively, use a eukaryotic expression system with an ER. |
| Insufficient Hydroxylation | Unhydroxylated this compound is inherently unstable at higher temperatures and prone to misfolding and aggregation. Solution: Co-express a compatible prolyl 4-hydroxylase (P4H). Ensure the P4H is active by supplementing the media with necessary co-factors like ascorbic acid and Fe(II). |
Problem 3: Low Yield of Secreted this compound (Eukaryotic Systems)
| Possible Cause | Suggested Solution | | ER Stress and Retention | Misfolded or improperly assembled this compound trimers can be retained in the endoplasmic reticulum (ER) by the cell's quality control machinery, leading to low secretion. Solution: Optimize culture conditions to reduce cellular stress (e.g., maintain optimal pH, nutrient levels). Co-expression of chaperones like HSP47 can aid in proper folding and ER exit.[13][14] | | Inefficient ER-to-Golgi Transport | The large size of the this compound molecule requires specialized transport vesicles for its export from the ER. Solution: While direct manipulation of the secretory pathway is complex, ensuring the overall health of the cells and providing optimal culture conditions can support efficient protein trafficking. | | Proteolytic Degradation | Secreted this compound can be degraded by proteases in the culture medium. Solution: Use a serum-free medium if possible, as serum contains proteases. Consider adding protease inhibitors to the culture medium, though this can be costly for large-scale cultures. |
Data Summary: Recombinant this compound Yields
The following table summarizes reported yields of recombinant this compound and collagen-like proteins across different expression systems. Yields are highly dependent on the specific construct, cultivation method, and optimization strategies.
| Expression System | This compound Type/Fragment | Reported Yield | Reference |
| Escherichia coli | Hydroxylated Human Collagen Type III | Up to 90 mg/L | [10] |
| Human-like Collagen I Peptide | 1.88 g/L (in fermenter) | [15] | |
| Human Collagen Peptide (CP6) | ~11.4 mg/L | [16] | |
| Hydroxylated Recombinant Human Collagen | 1.186 g/L (in fermenter) | [17] | |
| Pichia pastoris | Recombinant Human-like Collagen | 2.33 g/L (in fermenter) | [14] |
| Recombinant Collagen | 5.02 g/L (optimized media) | [18] | |
| Recombinant Gelatins | Up to 14.8 g/L | [3] | |
| Human Collagens (Type I, II, III) | 0.2 - 0.6 g/L (in bioreactor) | [3] | |
| Mammalian Cells (HEK293) | Mini-procollagen I | 2.5 mg/L | [19] |
| Mini-procollagen II | 10 mg/L | [19] | |
| Mammalian Cells (HT1080) | Human Type II this compound | ~1 mg/L | [7] |
| Mammalian Cells (CHO) | Biotherapeutic Protein | 4.8 mg/L (optimized) | [20] |
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes in this compound expression.
Caption: this compound biosynthesis pathway from translation to secretion.
Caption: A logical workflow for troubleshooting low this compound yield.
Key Experimental Protocols
Protocol 1: General Expression of Recombinant this compound in E. coli (with P4H co-expression)
This protocol provides a general framework. Optimization of specific parameters will be necessary.
1. Vector Construction:
- Clone your codon-optimized this compound gene into an expression vector (e.g., pET series) with an inducible promoter (e.g., T7). The vector should contain a selectable marker (e.g., ampicillin resistance).
- Clone the genes for the alpha and beta subunits of a suitable prolyl 4-hydroxylase (P4H) into a compatible vector with a different selectable marker (e.g., chloramphenicol resistance).
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the this compound and P4H expression plasmids.
- Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into 5-10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to the desired induction temperature (e.g., 18°C).
- Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Also, add any necessary co-factors for P4H activity, such as ascorbic acid (e.g., 0.1 mM) and FeSO4 (e.g., 0.1 mM).
- Incubate for 16-24 hours at 18°C with shaking.
4. Cell Lysis and Protein Extraction:
- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
Protocol 2: Purification of His-tagged Recombinant this compound
This protocol assumes the this compound has been engineered with a hexahistidine (His6) tag.
1. Column Preparation:
- Equilibrate a Ni-NTA affinity chromatography column with 5-10 column volumes of binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
2. Protein Binding:
- Load the clarified cell lysate (soluble fraction) onto the equilibrated column. Allow the lysate to flow through by gravity or at a slow, controlled flow rate.
3. Washing:
- Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
4. Elution:
- Elute the His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Collect the eluate in fractions.
5. Analysis and Dialysis:
- Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound.
- Pool the fractions with the highest purity.
- Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS pH 7.4) to remove imidazole and for long-term storage at -80°C.
Protocol 3: Transient Expression in Suspension HEK293 Cells
This is a general protocol for secreted this compound.
1. Cell Culture Maintenance:
- Culture HEK293 suspension cells (e.g., Expi293F™) in a suitable serum-free expression medium in shaker flasks inside a humidified incubator at 37°C with 8% CO2 and shaking (e.g., 125 rpm).
- Maintain cell density between 0.5 x 10^6 and 4 x 10^6 viable cells/mL.
2. Transfection:
- On the day of transfection, dilute the cells to a final density of approximately 2.5-3.0 x 10^6 cells/mL.
- Prepare the plasmid DNA-transfection reagent complex according to the manufacturer's protocol (e.g., using PEI or a commercial transfection kit). Typically, this involves diluting the this compound expression plasmid and the transfection reagent in an appropriate medium, mixing, and incubating for a short period.
- Add the DNA-transfection reagent complex to the cell culture.
3. Expression and Harvest:
- Return the transfected culture to the incubator and grow for 5-7 days.
- If required for P4H activity, supplement the medium with ascorbic acid.
- Harvest the culture supernatant, which contains the secreted this compound, by centrifugation to remove the cells.
4. Purification:
- Clarify the supernatant by filtration (0.22 µm).
- Proceed with purification, for example, by affinity chromatography if the this compound is tagged, or by other methods such as ion-exchange chromatography.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Expression of recombinant human type I-III collagens in the yeast pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizated Prolyl-4-Hydroxylase Expression in Komagataella phaffii Enables Efficient Triple-Helix Formation of Recombinant Human Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant collagen in regenerative medicine: Expression strategies, structural design, and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing prolyl hydroxylation for functional recombinant collagen in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visualization of ER-to-Golgi trafficking of this compound X - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protenova.com [protenova.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
addressing inconsistencies in procollagen ELISA results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with procollagen ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my this compound ELISA?
High background can obscure the specific signal from your samples, leading to inaccurate results. Several factors can contribute to this issue:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, which can contribute to a higher background signal. Ensure that all wells are completely filled and emptied during each wash step.[1][2]
-
Improper Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface. Using an inadequate blocking buffer, insufficient incubation time, or an inappropriate blocking agent can result in high background.[1]
-
Antibody Concentration: Using a concentration of the primary or secondary antibody that is too high can lead to non-specific binding and increased background. It is important to titrate your antibodies to determine the optimal concentration for your assay.
-
Contaminated Reagents: Contamination of buffers, substrates, or other reagents with endogenous enzymes or other substances can lead to a high background signal. Always use fresh, high-quality reagents.[1]
-
Extended Incubation Times: While sufficient incubation is necessary, excessively long incubation periods for antibodies or substrate can increase non-specific binding and background noise.[2]
-
Light Exposure of Substrate: Some substrates, like TMB, are light-sensitive. Exposure to light can cause the substrate to degrade and produce a high background signal.[3]
Q2: Why am I getting a weak or no signal in my this compound ELISA?
A weak or absent signal can be equally frustrating. Here are some potential reasons:
-
Inactive Reagents: Reagents, especially antibodies and enzymes, can lose activity if not stored properly or if they are past their expiration date. Always check storage conditions and expiration dates.[4][5]
-
Incorrect Reagent Preparation or Addition: Errors in diluting reagents or adding them in the wrong order can lead to a failed assay. Double-check all calculations and the protocol steps.[4][5]
-
Insufficient Incubation Time or Temperature: Inadequate incubation times or incorrect temperatures can prevent optimal binding of antibodies to the antigen. Ensure you are following the recommended incubation parameters.[4]
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit.
-
Antibody Incompatibility: In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the this compound molecule. If they compete for the same binding site, the signal will be weak or absent.[6]
-
Improper Plate Washing: Overly aggressive washing can strip the bound antigen or antibodies from the wells, leading to a loss of signal.
Q3: My duplicate wells show high variability (high Coefficient of Variation - CV). What could be the cause?
High CV between duplicate or triplicate wells indicates a lack of precision in your assay. The goal is typically a CV of less than 20%.[7] Common causes include:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques, such as pre-wetting the tip and using a consistent speed and pressure.[7]
-
Inadequate Mixing: Failure to properly mix reagents or samples before adding them to the wells can lead to uneven distribution and high CVs.
-
Bubbles in Wells: Air bubbles in the wells can interfere with the absorbance reading and lead to inaccurate results. Be careful to avoid introducing bubbles during pipetting and remove any that form.[7]
-
Edge Effects: The outer wells of a 96-well plate can be prone to temperature fluctuations and evaporation, leading to inconsistent results. To minimize edge effects, ensure the plate is properly sealed during incubations and that all reagents and the plate are at room temperature before use.[7]
-
Incomplete Washing: Uneven washing across the plate can result in some wells having higher background or lower signal than others. Using an automated plate washer can improve consistency.[7]
Q4: My standard curve is poor or non-linear. How can I fix this?
A reliable standard curve is essential for accurate quantification. Problems with the standard curve can arise from:
-
Improper Standard Preparation: Errors in the serial dilution of the standard are a common cause of a poor standard curve. Carefully check your dilution calculations and pipetting technique.
-
Degraded Standard: The this compound standard may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh, properly stored standard for each assay.[4]
-
Incorrect Curve Fitting: Using the wrong mathematical model to fit your standard curve can lead to inaccuracies. Most ELISA data analysis software offers several curve-fitting options (e.g., four-parameter logistic fit), so choose the one that best represents your data.
-
Outliers: The presence of outlier data points can skew the standard curve. Identify and consider removing any obvious outliers before fitting the curve.
Data Presentation
Table 1: Typical this compound ELISA Parameters
| Parameter | Typical Range/Value | Notes |
| Sample Types | Cell Culture Supernatants, Serum, Plasma, Tissue Extracts | Sample preparation and dilution will vary by type. |
| Standard Curve Range | 31.25 - 2000 pg/mL | This can vary between different ELISA kits. |
| Sample Dilution | 1:100 for serum/plasma (initial recommendation) | Optimal dilution should be determined empirically.[8] |
| Capture Antibody Conc. | 1-10 µg/mL | Titration is recommended to determine the optimal concentration. |
| Detection Antibody Conc. | 0.1-1 µg/mL | Titration is recommended. |
| Incubation Times | 1-2 hours at RT or overnight at 4°C | Refer to the specific kit protocol for optimal times. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Consistency is key to reproducibility. |
| Wavelength for Reading | 450 nm | A reference wavelength (e.g., 570 nm or 620 nm) is often used to subtract background. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High Background | Insufficient washing | Increase the number and vigor of wash steps. |
| Improper blocking | Use a different blocking buffer or increase incubation time. | |
| Antibody concentration too high | Titrate antibodies to find the optimal concentration. | |
| Weak/No Signal | Inactive reagents | Check expiration dates and storage conditions. |
| Incorrect reagent preparation | Double-check dilutions and protocol steps. | |
| Insufficient incubation | Increase incubation time or adjust temperature as per protocol. | |
| High CV | Pipetting errors | Calibrate pipettes and use consistent technique. |
| Inadequate mixing | Thoroughly mix all reagents and samples. | |
| Edge effects | Avoid using outer wells or ensure proper plate sealing. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and double-check calculations. |
| Degraded standard | Use a new, properly stored standard. | |
| Incorrect curve fit | Use appropriate data analysis software and curve fitting model. |
Experimental Protocols
Detailed Methodology for a this compound Type I Sandwich ELISA
This protocol provides a general framework. Always refer to the specific instructions provided with your ELISA kit.
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the this compound standard in the recommended sample diluent.
-
Prepare your samples by diluting them in the same sample diluent. A starting dilution of 1:100 is often recommended for serum or plasma.[8]
-
Add 100 µL of the standards and samples to the appropriate wells. It is highly recommended to run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature or as specified in your kit's protocol.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in the appropriate antibody diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute the streptavidin-HRP conjugate in the appropriate diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five to ensure complete removal of unbound conjugate.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader. If available, use a reference wavelength of 570 nm or 620 nm to subtract background absorbance.
-
Mandatory Visualization
Caption: this compound Biosynthesis and Secretion Pathway.
Caption: ELISA Troubleshooting Workflow.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Collagen - Wikipedia [en.wikipedia.org]
- 5. Reactome | Collagen biosynthesis and modifying enzymes [reactome.org]
- 6. Collagen biosynthesis and modifying enzymes | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Live-Cell Imaging of Procollagen Transport
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the live-cell imaging of procollagen transport. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides & FAQs
Here, we address specific issues you might encounter during your live-cell imaging experiments of this compound transport.
1. Fluorescent Protein (FP) Tagging Issues
Question: My fluorescently-tagged this compound is retained in the endoplasmic reticulum (ER) and is not being secreted. What could be the problem?
Answer: This is a common issue that can arise from several factors related to the fluorescent protein tag.
-
Steric Hindrance: The bulky nature of fluorescent proteins can interfere with the proper folding and trimerization of this compound alpha chains, which is a prerequisite for ER exit.[1] The C-terminus of this compound is critical for initiating trimerization, so C-terminal tags are often problematic.[2]
-
FP Choice and Linker Design: The specific fluorescent protein and the linker connecting it to the this compound chain can impact folding and function. Using a monomeric and cysteine-free FP variant is recommended to avoid aberrant disulfide bond formation and aggregation.[3][4][5] A flexible linker, typically 2-10 amino acids long (e.g., a glycine-serine linker), can provide the necessary distance and flexibility for both the FP and this compound to fold correctly.
-
Tag Position: Tagging this compound at the N-terminus, specifically within the N-telopeptide region, is generally more successful as it is less likely to interfere with the crucial C-terminal trimerization process.[3][4][6]
Troubleshooting Steps:
-
Relocate the Tag: If you have a C-terminally tagged construct, consider re-engineering it to place the fluorescent protein at the N-terminus of the this compound alpha chain.
-
Optimize the Linker: Experiment with different linker lengths and compositions to provide more flexibility.
-
Choose a Different FP: If problems persist, try a different monomeric fluorescent protein.
-
Co-expression with Untagged Chains: For hetero-trimeric procollagens, co-expressing the tagged alpha chain with untagged alpha chains can sometimes facilitate proper assembly and export.
2. Phototoxicity and Photobleaching
Question: My cells are showing signs of stress (blebbing, rounding up, apoptosis) during time-lapse imaging, or my fluorescent signal is fading quickly. How can I minimize phototoxicity and photobleaching?
Answer: Phototoxicity and photobleaching are significant challenges in live-cell imaging, caused by the damaging effects of excitation light.[7][8]
Strategies to Minimize Phototoxicity and Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for each frame.
-
Decrease Imaging Frequency: Acquire images less frequently if the biological process allows.
-
Use More Photostable Fluorophores: Red-shifted fluorescent proteins (e.g., mCherry, mRFP) are often less phototoxic than their blue or green counterparts because they are excited by longer wavelength light, which is less energetic and damaging to cells.[9]
-
Optimize Your Imaging System:
-
Use high numerical aperture (NA) objectives to collect more light.[10]
-
Employ sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light.
-
Utilize spinning disk confocal or light-sheet microscopy, which are generally less phototoxic than point-scanning confocal microscopy.[7]
-
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help quench reactive oxygen species (ROS) generated during imaging and reduce phototoxicity.[7][11]
Quantitative Recommendations to Reduce Phototoxicity:
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | Use longer wavelengths (e.g., >550 nm) where possible. | Longer wavelength light is less energetic and causes less cellular damage.[9] |
| Laser Power | Keep below 1-5% of maximum for most confocal systems. | Minimizes the photon dose delivered to the sample. |
| Exposure Time | 50-200 ms per frame. | Reduces the duration of light exposure. |
| Imaging Interval | As long as the dynamics of the process allow (e.g., 1-5 minutes). | Decreases the cumulative light dose over the experiment. |
| Antioxidant Concentration | Trolox: 200-500 µM; Ascorbic Acid: 50 µg/mL. | Scavenges reactive oxygen species to mitigate cellular damage.[2][7] |
3. Difficulty in Visualizing this compound Transport Carriers
Question: I am struggling to resolve individual this compound transport carriers. The fluorescence is diffuse in the ER and Golgi, and I don't see distinct moving puncta.
Answer: Visualizing the dynamic transport of this compound between the ER and Golgi can be challenging due to the complex and debated nature of the transport carriers. Several models for ER-to-Golgi transport of this compound have been proposed, including large "mega-carriers," smaller vesicles, and direct ER-Golgi connections.[2][5][12][13][14]
Troubleshooting and Optimization Strategies:
-
High-Resolution Imaging: Use a high-resolution imaging system, such as a confocal microscope with a high NA objective, to achieve the necessary spatial resolution to distinguish small carriers.
-
Synchronize Secretion: Synchronizing the wave of this compound transport can make it easier to visualize carriers. This can be achieved using techniques like the RUSH (Retention Using Selective Hooks) system or by manipulating ascorbate levels.[2] Ascorbate is a crucial cofactor for prolyl hydroxylase, an enzyme required for this compound folding and export from the ER.[2]
-
Temperature Block: Performing a temperature block (e.g., incubating cells at 15-20°C) can accumulate cargo in the ER-Golgi Intermediate Compartment (ERGIC), which can then be released synchronously by shifting back to 37°C.
-
Image Processing: Use image analysis software to enhance contrast and detect moving particles. Techniques like background subtraction and particle tracking can help to identify and analyze the movement of transport carriers.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound ER-to-Golgi Transport using Ascorbate Synchronization
This protocol describes a method to visualize the transport of fluorescently-tagged this compound from the ER to the Golgi apparatus by synchronizing its export with the addition of ascorbate.
Materials:
-
Cells stably or transiently expressing N-terminally tagged this compound (e.g., GFP-procollagen).
-
Complete cell culture medium.
-
Ascorbate-free cell culture medium.
-
L-ascorbic acid 2-phosphate solution (e.g., 50 mg/mL stock).
-
Live-cell imaging microscopy system with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescently-tagged this compound onto glass-bottom imaging dishes. Allow cells to adhere and grow to 50-70% confluency.
-
Ascorbate Depletion: To accumulate this compound in the ER, replace the complete medium with ascorbate-free medium and incubate the cells for 16-24 hours.
-
Initiate Imaging: Mount the imaging dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Acquire a few frames to establish a baseline of the fluorescent this compound distribution, which should be predominantly reticular (ER-like).
-
Synchronize Export: Add L-ascorbic acid 2-phosphate to the medium to a final concentration of 50 µg/mL to initiate this compound folding and export.[2]
-
Time-Lapse Acquisition: Immediately begin time-lapse imaging. Capture images every 30 seconds to 2 minutes for 1-2 hours.
-
Data Analysis: Analyze the time-lapse series to observe the redistribution of the fluorescent signal from the ER to the juxtanuclear Golgi region. Individual transport carriers may be visible as small, mobile puncta.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for fluorescently-tagged this compound retention in the ER.
References
- 1. Fluorescent Protein Markers to Tag Collagenous Proteins; the Paradigm this compound VII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER-to-Golgi trafficking of this compound in the absence of large carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Endoplasmic reticulum–to–Golgi trafficking of this compound III via conventional vesicular and tubular carriers | Semantic Scholar [semanticscholar.org]
- 4. glocat.geneseo.edu [glocat.geneseo.edu]
- 5. Visualization of this compound IV Reveals ER-to-Golgi Transport by ERGIC-independent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of ER-to-Golgi trafficking of this compound X [jstage.jst.go.jp]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 11. reddit.com [reddit.com]
- 12. Endoplasmic reticulum–to–Golgi trafficking of this compound III via conventional vesicular and tubular carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Visualization of ER-to-Golgi trafficking of this compound X - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Procollagen Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for procollagen immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of weak or no staining for this compound?
A complete lack of staining can stem from several issues. A primary reason is that the fixation process, particularly with formalin, can create chemical cross-links between proteins, masking the this compound epitope and preventing antibody access.[1][2] This "antigen masking" often requires a specific antigen retrieval step to reverse the cross-linking.[2] Other potential causes include using an antibody not validated for IHC, incorrect antibody dilution, or issues with the primary or secondary antibodies' activity.[3][4]
Q2: Why am I seeing high background staining in my this compound IHC?
High background staining can obscure specific signals and lead to misinterpretation.[5] Common causes include:
-
Insufficient Blocking: Non-specific binding of primary or secondary antibodies can be minimized by using a blocking solution, typically normal serum from the same species as the secondary antibody.[6]
-
Endogenous Enzyme Activity: If you are using a peroxidase-based detection system, endogenous peroxidases in tissues with high blood content can cause background staining. This can be resolved by treating the tissue with a weak hydrogen peroxide solution before applying the primary antibody.[4][6]
-
Antibody Concentration: The primary antibody concentration may be too high, leading to off-target binding.[3][4]
Q3: Can the choice of fixative affect this compound detection?
Absolutely. The choice of fixative is a critical step that requires a balance between preserving tissue structure and maintaining the antigen's immunoreactivity.[7] While formaldehyde is the most common fixative, it can mask epitopes. Over-fixation with formaldehyde can modify amino acids within the epitope, blocking antibody binding. Alternative fixatives like Carnoy's solution have been shown to provide good tissue preservation while allowing for adequate staining of type I and type III collagen without the need for aggressive antigen retrieval methods that can damage the tissue structure.[8][9]
Q4: When is antigen retrieval necessary for this compound IHC?
Antigen retrieval is almost always necessary for formalin-fixed, paraffin-embedded (FFPE) tissues.[2] The formalin fixation process creates methylene bridges that cross-link proteins, which hides the antigenic sites from the antibody.[2] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER). HIER is the most widely used method and is believed to reverse some of the cross-links.[10] The optimal method can depend on the specific this compound type, antibody, and tissue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound IHC experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Staining or Weak Signal | Antigen masking due to formalin fixation. | Implement an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) with a citrate or EDTA buffer is a common starting point. | [2][4] |
| Primary antibody concentration is too low. | Test a range of antibody dilutions to find the optimal concentration. | [6] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | [4] | |
| Tissue sections dried out during the procedure. | Keep slides moist in buffer throughout the staining process. Do not allow them to dry out. | [6][11] | |
| High Background Staining | Non-specific binding of antibodies. | Block with 10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes before primary antibody incubation. | [6] |
| Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidase activity by incubating sections in 0.5-3% hydrogen peroxide (H₂O₂) in methanol or distilled water. | [4][6] | |
| Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration. | [3] | |
| Non-Specific Staining | Secondary antibody is binding to the tissue. | Run a control slide using only the secondary antibody to confirm. If background persists, consider using a pre-adsorbed secondary antibody. | [1][4] |
| Inadequate deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and alcohols during the deparaffinization steps. | [1] | |
| Poor Tissue Morphology | Antigen retrieval method is too harsh. | Try a less aggressive antigen retrieval method or reduce the heating time/temperature. Enzymatic retrieval can sometimes be gentler than HIER. | [4] |
| Fixation was inadequate. | Ensure the tissue is fixed for an appropriate duration. For immersion fixation, the volume of fixative should be 50-100 times the tissue volume. |
Data Presentation: Fixation and Antigen Retrieval Parameters
Table 1: Comparison of Common Fixatives for this compound IHC
| Fixative | Formulation | Recommended For | Advantages | Disadvantages | Citation |
| 10% Neutral Buffered Formalin (NBF) | 4% formaldehyde in phosphate buffer. | General purpose, good for morphology. | Excellent morphological preservation. | Often requires antigen retrieval due to protein cross-linking which can mask epitopes. | [2] |
| Carnoy's Fixative | Ethanol, Chloroform, Acetic Acid. | Tissue-engineered constructs, collagens I & III. | Good tissue preservation with less antigen masking for some proteins. | Can cause tissue shrinkage. | [8][9] |
| HOPE® Fixative | Organic solvent-based, proprietary. | Collagen III, elastin. | Preserves antigenicity well. | May lead to loosened tissue structure. | [8][9] |
| Methanol / Ethanol | Absolute (100%) alcohol, often ice-cold. | Alternative when formaldehyde masks the epitope. | Precipitates proteins, which can preserve antigenicity. | Can alter protein tertiary structure and cause tissue shrinkage. | [12] |
Table 2: Common Antigen Retrieval Methods
| Method | Reagent | Typical Conditions | Mechanism | Best For | Citation |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0). | Heat to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath. | Reverses some formaldehyde-induced cross-links and unfolds epitopes. | Widely applicable for many antigens in FFPE tissues. Has a higher success rate than PIER. | [13] |
| Protease-Induced Epitope Retrieval (PIER) | Proteinase K, Trypsin, or Pepsin. | Incubate at 37°C for a defined period (e.g., 10-20 minutes). | Enzymatically cleaves peptides that may be masking the epitope. | More sensitive tissues or when HIER is ineffective. | [2] |
Experimental Protocols & Visualizations
General this compound IHC Workflow
The following diagram outlines a typical workflow for this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. rockland.com [rockland.com]
- 3. origene.com [origene.com]
- 4. bma.ch [bma.ch]
- 5. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 6. qedbio.com [qedbio.com]
- 7. Fixation Strategies and Formulations | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. Tissue engineering: selecting the optimal fixative for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 11. documents.cap.org [documents.cap.org]
- 12. bosterbio.com [bosterbio.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming Issues with Procollagen Cross-Linking Analysis
Welcome to the technical support center for procollagen cross-linking analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound cross-linking analysis.
Table 1: Troubleshooting SDS-PAGE and Western Blot Analysis of Collagen Cross-Linking
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Weak or No Signal for Cross-Linked Collagen | Insufficient protein loading. | Increase the amount of protein loaded per lane (10-15 µg of cell lysate is a good starting point).[1] | Stronger band intensity for all collagen species. |
| Poor antibody affinity or inactive antibody. | Use a fresh, validated antibody at the recommended dilution. Increase primary antibody incubation time (e.g., overnight at 4°C).[1][2] | Enhanced detection of the target protein. | |
| Inefficient transfer of high molecular weight cross-linked collagen. | Optimize transfer conditions (e.g., use a lower percentage gel, extend transfer time, use a wet transfer system). | Improved transfer and detection of high molecular weight bands. | |
| High Background on Western Blot | Insufficient blocking. | Increase blocking time and use an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA).[2] | Reduced non-specific antibody binding and a cleaner background. |
| Primary or secondary antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration.[3] | Decreased background signal without compromising specific signal. | |
| Inadequate washing. | Increase the number and duration of wash steps. Include a mild detergent like Tween 20 in the wash buffer.[1][2] | Removal of unbound antibodies, leading to a lower background. | |
| Appearance of Non-Specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Consider using a monoclonal antibody.[3] | A cleaner blot with fewer off-target bands. |
| Protein degradation. | Add protease inhibitors to your sample lysis buffer and keep samples on ice. | Preservation of intact proteins and reduction of degradation products. | |
| Smearing or Diffuse Bands | Protein overloading. | Reduce the amount of protein loaded on the gel.[3] | Sharper, more defined bands. |
| High salt concentration in the sample. | Desalt the sample before loading.[1] | Improved band resolution. |
Table 2: Troubleshooting Lysyl Oxidase (LOX) Activity Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents.[4] | Reduced standard deviation between replicate wells. |
| "Edge effects" in microplates due to evaporation. | Avoid using the outermost wells of the plate for critical samples.[4] | More consistent results across the plate. | |
| Low or No LOX Activity Detected | Inactive enzyme. | Ensure proper storage and handling of the LOX enzyme. Use a fresh aliquot. | Restoration of expected enzyme activity. |
| Presence of inhibitors in the sample. | Thiols at concentrations >10 µM can interfere with the assay.[5] Consider sample purification. | Accurate measurement of LOX activity without interference. | |
| Incorrect assay buffer pH. | Ensure the assay buffer is at the optimal pH for LOX activity (e.g., pH 8.2).[4] | Optimal enzyme performance. | |
| Reduced Fluorescence Signal at High LOX Concentrations | Overoxidation of the fluorescent substrate. | Dilute the sample to ensure the readings are within the linear range of the assay.[5] | A linear relationship between enzyme concentration and signal. |
Table 3: Troubleshooting Hydroxyproline Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Precipitate Formation | Incomplete hydrolysis. | Ensure complete hydrolysis of the tissue sample in 6N HCl.[6] | A clear hydrolysate with no visible precipitate. |
| Low temperature of assay buffer. | Warm the assay buffer to dissolve any crystals that may have formed during storage.[7] | A homogenous assay solution. | |
| No or Low Color Development | Residual HCl after hydrolysis inhibiting the colorimetric reaction. | Ensure complete evaporation of HCl from the samples before adding assay reagents.[8] | Proper color development proportional to the hydroxyproline concentration. |
| Instability of reagents. | Prepare fresh Chloramine-T and DMAB reagents for each assay.[9] | A robust and reliable colorimetric reaction. | |
| Incorrect incubation temperature or time. | Adhere to the recommended incubation temperature (e.g., 60°C) and time (e.g., 90 minutes).[9] | Optimal color development and assay sensitivity. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound is being successfully cross-linked in my cell culture model?
A1: Successful this compound cross-linking can be confirmed by observing a shift in the molecular weight of collagen chains on an SDS-PAGE gel.[10] Un-cross-linked this compound will appear as distinct α and β chains, while cross-linked collagen will form higher molecular weight γ-components and even larger aggregates that may not enter the gel.[11] You can also perform a lysyl oxidase (LOX) activity assay on your cell culture supernatant to measure the activity of the primary enzyme responsible for initiating cross-linking.[12]
Q2: I am using β-aminopropionitrile (BAPN) to inhibit lysyl oxidase (LOX) activity, but I am not seeing a significant reduction in cross-linking. What could be the issue?
A2: There are several potential reasons for this. First, ensure that the BAPN concentration is sufficient to inhibit LOX activity in your specific system; a dose-response experiment may be necessary.[13] Second, confirm the stability and activity of your BAPN stock solution. Third, consider that some LOX isoforms may be less sensitive to BAPN.[14] Finally, ensure your method for detecting cross-linking is sensitive enough to measure the changes.[15]
Q3: What is the best method to extract collagen from tissues for cross-linking analysis?
A3: The choice of extraction method depends on the specific research question. Common methods include salt precipitation, acid extraction, and enzymatic isolation.[16] Acid extraction with pepsin is frequently used to solubilize cross-linked collagen. It's important to note that harsh extraction methods can potentially disrupt some of the native cross-links.[16]
Q4: How can I quantify the degree of collagen cross-linking?
A4: The degree of collagen cross-linking can be quantified using several methods. High-performance liquid chromatography (HPLC) can be used to measure the concentration of specific cross-link products like pyridinoline (PYD) and deoxypyridinoline (DPD).[17][18] The ratio of mature to immature cross-links can also be determined using techniques like Fourier-transform infrared spectroscopy (FTIR).[15] Additionally, the extent of cross-linking can be inferred from the denaturation temperature of the collagen, with more highly cross-linked collagen exhibiting a higher denaturation temperature.[19]
Q5: My Western blot for cross-linked collagen shows multiple bands. How do I interpret this?
A5: Multiple bands on a Western blot for collagen can represent different states of cross-linking and processing. You may see bands corresponding to this compound, mature α-chains, β-dimers (two cross-linked α-chains), and γ-trimers (three cross-linked α-chains).[11] Higher molecular weight smears or bands that remain in the stacking gel often indicate extensively cross-linked collagen networks. Using molecular weight markers and appropriate controls (e.g., samples treated with a cross-linking inhibitor like BAPN) can aid in the interpretation of these bands.[20]
Visualizations
Caption: this compound cross-linking signaling pathway.
Caption: Experimental workflow for collagen cross-linking analysis.
Caption: Troubleshooting decision tree for Western blotting.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Collagen Cross-Linking
This protocol outlines the separation of collagen α, β, and γ chains to assess the degree of cross-linking.
Materials:
-
Collagen extract
-
Laemmli sample buffer (with β-mercaptoethanol)
-
3.5-5% gradient SDS-PAGE gels (or a low percentage acrylamide gel, e.g., 5%)[10]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare collagen samples by diluting them in Laemmli sample buffer to a final concentration of 1-2 mg/mL.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load 10-20 µg of each sample into the wells of the SDS-PAGE gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel. Due to the high molecular weight of collagen, a longer run time at a lower voltage may be necessary for optimal separation.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel until the bands are clearly visible against a clear background.
-
Image the gel. Identify the α-chains (~100-130 kDa), β-chains (~200-260 kDa), and γ-chains (>300 kDa). An increase in the intensity of β and γ bands relative to the α bands indicates an increase in cross-linking.[11]
Protocol 2: Western Blotting for Specific Collagen Types
This protocol allows for the specific detection of a particular collagen type and its cross-linked forms.
Materials:
-
Unstained SDS-PAGE gel with separated collagen samples (from Protocol 1)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the collagen type of interest
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Equilibrate the SDS-PAGE gel, membrane, and filter papers in transfer buffer for 15-20 minutes.
-
Assemble the transfer stack and transfer the proteins from the gel to the membrane according to the manufacturer's instructions (wet or semi-dry transfer).
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Inhibition of Collagen Cross-Linking in Cell Culture with BAPN
This protocol describes the use of β-aminopropionitrile (BAPN) to inhibit lysyl oxidase (LOX) mediated collagen cross-linking in vitro.
Materials:
-
Cell line of interest (e.g., fibroblasts)
-
Complete cell culture medium
-
β-aminopropionitrile fumarate (BAPN)
-
Ascorbic acid
-
Sterile PBS
Procedure:
-
Culture cells to near confluence in complete medium.
-
Prepare a stock solution of BAPN in sterile PBS or culture medium and filter-sterilize.
-
Aspirate the culture medium and replace it with fresh medium containing ascorbic acid (to promote collagen synthesis) and the desired concentration of BAPN (a typical starting concentration is 0.25 mM).[15] Include a vehicle control (medium with ascorbic acid but without BAPN).
-
Culture the cells for the desired period (e.g., 24-72 hours) to allow for the synthesis and deposition of a collagen-rich extracellular matrix.
-
After the treatment period, harvest the cell layer and/or conditioned medium for analysis of collagen cross-linking by SDS-PAGE and Western blotting (as described in Protocols 1 and 2). A successful inhibition will result in a decreased ratio of β and γ bands to α bands in the BAPN-treated samples compared to the control.[15]
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. quickzyme.com [quickzyme.com]
- 8. arigobio.com [arigobio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 16. m.youtube.com [m.youtube.com]
- 17. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. To Cross-Link or Not to Cross-Link? Cross-Linking Associated Foreign Body Response of Collagen-Based Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of cross-links in collagen is associated with reduced stiffness of the aorta in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Procollagenase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with procollagenase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind a procollagenase activity assay?
A procollagenase activity assay is a biochemical method to measure the enzymatic activity of a collagenase, which is initially in an inactive zymogen form called procollagenase. The assay typically involves two main steps: the activation of the procollagenase to its active form, and the measurement of the active enzyme's ability to degrade a collagen substrate. This is crucial for studying physiological and pathological processes involving tissue remodeling, such as wound healing, inflammation, and tumor metastasis.[1]
Q2: What are the common methods for activating procollagenase?
Procollagenase can be activated by various proteolytic and non-proteolytic methods. Common activators include:
-
Trypsin: A serine protease that can activate procollagenases.[2]
-
APMA (4-aminophenylmercuric acetate): A chemical activator often used in commercial assay kits.[3][4][5]
-
Other Matrix Metalloproteinases (MMPs): Enzymes like stromelysin-1 and matrilysin can physiologically activate procollagenases.[5][6]
Q3: What are the primary types of procollagenase activity assays?
There are two main categories of assays used to measure collagenase activity:
-
Colorimetric Assays: These assays often employ a synthetic peptide substrate, such as FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala), which mimics the collagen structure.[7][8][9] Cleavage of this substrate by active collagenase results in a change in absorbance that can be measured with a spectrophotometer.[7][8]
-
Fluorometric Assays: These assays utilize a fluorogenic substrate, like FITC-labeled collagen or self-quenched BODIPY-conjugated gelatin.[3][4][10] When the substrate is cleaved, the fluorescence intensity increases, which is quantifiable with a fluorescence microplate reader.[3][4] Fluorometric assays are generally more sensitive than their colorimetric counterparts.
Q4: How should I choose between a colorimetric and a fluorometric assay?
The decision depends on your experimental needs and available equipment.
-
Sensitivity: Fluorometric assays typically offer higher sensitivity, making them suitable for samples with low enzyme concentrations.
-
Interference: Fluorometric assays can be more prone to interference from fluorescent compounds present in the test samples.
-
Equipment: Your laboratory must be equipped with a spectrophotometer for colorimetric assays or a fluorescence plate reader for fluorometric assays.
Troubleshooting Guide
Problem 1: High background signal in the assay.
High background can mask the specific signal from the collagenase activity. Here are potential causes and solutions:
| Potential Cause | Solution |
| Contaminated Reagents | Use fresh, high-quality reagents and ultrapure water for preparing buffers. |
| Autohydrolysis of Substrate | Prepare the substrate solution immediately before use and avoid prolonged storage of diluted substrate. |
| Non-specific Protease Activity | Incorporate a general protease inhibitor cocktail in your sample to inhibit non-collagenolytic proteases. |
| Intrinsic Fluorescence of Test Compounds (Fluorometric Assays) | Run a control containing the test compound alone (without the enzyme) to measure its inherent fluorescence. Subtract this background value from your assay readings. |
Problem 2: No or very low signal detected.
A lack of signal can point to issues with the enzyme, substrate, or overall assay conditions.
| Potential Cause | Solution |
| Inactive Enzyme | Ensure the procollagenase/collagenase has been stored correctly, typically at -20°C, and avoid multiple freeze-thaw cycles. Run a positive control with a known active collagenase to confirm assay components are working. |
| Incomplete Procollagenase Activation | Verify the concentration and activity of your activator (e.g., trypsin, APMA). Ensure the activation incubation time and temperature are optimal. |
| Incorrect Assay Buffer | Use the recommended assay buffer. The presence of chelating agents like EDTA can inhibit collagenase activity, as it is a metalloproteinase. |
| Substrate Degradation | Prepare fresh substrate for each experiment. Protect fluorogenic substrates from light to prevent photobleaching. |
Problem 3: High variability between replicate wells.
Inconsistent results can stem from technical errors or the nature of the samples.
| Potential Cause | Solution |
| Pipetting Errors | Regularly calibrate your pipettes. Ensure accurate and consistent pipetting, especially when dealing with small volumes. Avoid introducing air bubbles.[11] |
| Incomplete Mixing | Gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture after adding reagents. |
| Temperature Fluctuations | Use an incubator that provides a stable and uniform temperature across the entire plate. |
| Presence of Inhibitors in the Sample | Biological samples may contain endogenous collagenase inhibitors. Consider diluting the sample or using a purification step to remove them. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for common procollagenase activity assays.
Table 1: General Assay Conditions
| Parameter | Colorimetric Assay (FALGPA) | Fluorometric Assay (FITC-Collagen) |
| Incubation Temperature | 25°C or 37°C[7][8] | 35°C to 38°C[3][4] |
| Incubation Time | 5 - 15 minutes (kinetic)[8] | 10 - 120 minutes[3][4] |
| pH | 7.5[7][12] | 7.5 - 8.0 |
| Wavelength (Absorbance/Excitation) | 345 nm[7][8] | 490 nm[3] |
| Wavelength (Emission) | N/A | 520 nm[3] |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration |
| Calcium Chloride (in buffer) | 0.36 mM - 10 mM[7][12] |
| FALGPA Substrate | 1.0 mM[7] |
| APMA (Activator) | Varies by kit, typically added as a 10 µl aliquot[4] |
| Trypsin (Activator) | Varies by protocol |
Experimental Protocols
Protocol 1: Colorimetric Procollagenase Activity Assay using FALGPA
This protocol is a generalized procedure based on commercially available kits.[7][8][9]
Materials:
-
Procollagenase sample
-
Trypsin or APMA for activation
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)[7]
-
FALGPA Substrate Solution
-
Positive Control (active collagenase)
-
Inhibitor Control (e.g., 1,10-Phenanthroline)[9]
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 345 nm
Procedure:
-
Procollagenase Activation:
-
Incubate the procollagenase sample with an appropriate activator (e.g., trypsin) according to a pre-determined optimal protocol.
-
If using trypsin, ensure to add a trypsin inhibitor before proceeding to the next step to prevent non-specific substrate cleavage.
-
-
Assay Preparation:
-
Prepare a reaction mix containing the Collagenase Assay Buffer and FALGPA Substrate.
-
Set up wells for samples, a positive control, a negative control (buffer only), and an inhibitor control.
-
Add the activated collagenase samples and controls to their respective wells.
-
-
Measurement:
-
Calculation:
-
Determine the rate of decrease in absorbance per minute (ΔA₃₄₅/min).
-
Calculate the collagenase activity using a formula that incorporates the change in absorbance, the molar extinction coefficient of FALGPA, the reaction volume, and any dilution factors.[7]
-
Protocol 2: Fluorometric Procollagenase Activity Assay using FITC-Collagen
This protocol is a generalized procedure based on commercially available kits.[3][4]
Materials:
-
Procollagenase sample
-
APMA or Trypsin for activation
-
Assay Buffer
-
FITC-Collagen Substrate
-
Stop Solution
-
Enhancer Solution
-
Extraction Buffer
-
96-well black plate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Procollagenase Activation:
-
Enzyme Reaction:
-
Stopping the Reaction and Enhancement:
-
Extraction and Measurement:
-
Add the Extraction Buffer, mix, and centrifuge the plate.
-
Measure the fluorescence intensity at an excitation of 490 nm and an emission of 520 nm.[3]
-
-
Calculation:
-
Subtract the blank reading from all sample readings.
-
Calculate the collagenase activity by comparing the fluorescence of the test samples to a control with a known amount of digested collagen.[3]
-
Visualizations
References
- 1. Method to analyze collagenase and gelatinase activity by fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and release of procollagenase by cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. chondrex.com [chondrex.com]
- 5. Activation of procollagenases is a key control point in cartilage collagen degradation: interaction of serine and metalloproteinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of human progelatinase A by collagenase and matrilysin: activation of procollagenase by matrilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. vitacyte.com [vitacyte.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
Procollagen Studies Technical Support Center: Minimizing Batch-to-Batch Variability
Welcome to the technical support center for procollagen studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound studies?
Batch-to-batch variability in this compound studies can arise from multiple factors throughout the experimental workflow.[1][2][3] Key sources include the heterogeneity of biological materials, inconsistencies in manufacturing and handling procedures, and analytical characterization methods.[1] For cell-based assays, significant variability can be introduced through cell culture practices, such as inconsistent cell passage numbers and variability in serum composition.[4][5][6][7] Sample collection, processing, and storage conditions are also critical factors that can impact the integrity of this compound molecules.[8][9][10][11] Finally, the reagents and techniques used in analytical assays like ELISA, Western Blot, and Immunofluorescence can introduce variability if not properly standardized and controlled.[2]
Q2: How does cell passage number affect this compound expression and contribute to variability?
The number of times a cell line has been subcultured, or its passage number, can significantly impact its phenotype, genotype, growth rate, and protein expression levels.[4][6][7] High-passage cells may exhibit altered morphology and reduced expression of key proteins like this compound compared to low-passage cells.[6] This genetic and phenotypic drift can lead to inconsistent results between experiments conducted with cells from different passages.[4][7] For example, a study on Caco-2 cells showed that alkaline phosphatase activity was significantly reduced in high-passage cells.[6] It is recommended to use cells within a consistent, low-passage range for all experiments to ensure reproducibility.[4][7]
Q3: What is the best way to manage variability introduced by serum in cell culture media?
Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but its composition can vary significantly between batches, affecting cell growth and this compound production.[5] This is because serum is a complex biological mixture derived from animals, and its components can differ based on the donor's age, health, and nutritional status.[5] To minimize this variability, it is recommended to test a new batch of serum on a small scale before purchasing a large quantity.[5] Once a suitable batch is identified, purchase enough to last for the entire series of experiments (e.g., for six months to a year).[5] When switching to a new batch, gradually acclimate the cells to the new serum to avoid abrupt changes in the culture environment.[5]
Q4: What are the best practices for sample collection and storage to ensure this compound stability?
Proper sample management is crucial for maintaining the integrity of this compound analytes.[8] Collection procedures should be standardized and clearly documented, including details on sample volume, anticoagulants used (if any), and container types.[8] To prevent protein degradation, samples should be processed at low temperatures (e.g., on ice) as quickly as possible after collection.[11] For long-term storage, samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at ultra-low temperatures (-80°C or in liquid nitrogen).[10][11] It is also essential to maintain a clear chain of custody and use a robust labeling system, such as 2D barcodes, to track samples throughout their lifecycle.[8][10]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My this compound ELISA results show high intra- and inter-assay variability. What are the possible causes and solutions?
High variability in ELISA results can stem from several factors, including inconsistent sample handling, procedural errors, and reagent issues.
-
Inconsistent Sample Preparation: Ensure all samples are diluted consistently. For serum or plasma, a dilution of at least 1:100 is often recommended to minimize matrix effects.[12] Avoid repeated freeze-thaw cycles for all samples.[12]
-
Pipetting Errors: Use calibrated pipettes and change tips between each standard, control, and sample. Inconsistent pipetting volumes can significantly affect results.
-
Washing Steps: Incomplete or inconsistent washing can lead to high background and variability. Ensure complete removal of solutions and buffers during each wash step.[12]
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[12] Variations can alter the kinetics of antibody-antigen binding.
-
Reagent Quality: Use reagents from the same kit lot for all plates within an experiment.[13] Ensure reagents are brought to room temperature before use as instructed.[12]
Troubleshooting Inconsistent ELISA Results
Caption: Decision tree for troubleshooting high ELISA variability.
Western Blot
Q: I am observing inconsistent band intensities for this compound in my Western Blots between different experiments. How can I improve reproducibility?
Inconsistent Western Blot results are a common issue.[2][14] To improve reproducibility, focus on standardizing the following steps:
-
Sample Lysis and Protein Quantification: Use a consistent lysis buffer and protocol.[15] Inaccurate protein quantification is a major source of error; ensure your protein assay is accurate and reproducible.
-
Sample Loading: Load equal amounts of total protein in each lane. Use a loading control (e.g., housekeeping protein or total protein stain) to normalize the data and account for loading variations.[2]
-
Protein Transfer: Transfer efficiency can vary, especially for large proteins like this compound. Optimize transfer time and conditions, and consider using a wet transfer system for better efficiency.[15] Use a membrane with an appropriate pore size (e.g., 0.45 µm for larger proteins).[15]
-
Antibody Incubation: Use the same primary and secondary antibody dilutions and incubation times/temperatures for all experiments. Titrate antibodies to find the optimal concentration that gives a strong signal with low background.[15]
-
Blocking: Over-blocking can mask the epitope and lead to weak signals, while insufficient blocking causes high background.[15] Standardize the blocking buffer, concentration, and incubation time.
Immunofluorescence (IF)
Q: The intensity of my this compound immunofluorescent staining varies between slides and experimental batches. What should I check?
Variability in IF staining can obscure real biological differences.[16] Consider these factors:
-
Cell Seeding Density: Ensure cells are seeded at the same density for each experiment to achieve a consistent confluence at the time of staining.[17]
-
Fixation and Permeabilization: These steps are critical for preserving antigen integrity and allowing antibody access.[17] Use a consistent fixation method (e.g., 4% paraformaldehyde) and permeabilization agent (e.g., Triton X-100) with standardized incubation times.[16][17]
-
Antibody Dilution and Incubation: The antibody concentration is key to a good signal-to-background ratio.[18] Prepare fresh antibody dilutions for each experiment and use the same incubation conditions (time and temperature).[19]
-
Washing Steps: Thorough washing is essential to remove unbound antibodies and reduce background.[18] Standardize the number and duration of wash steps.
-
Imaging Parameters: Use the same microscope, objective, and software settings (e.g., laser power, exposure time, gain) for acquiring all images.
Quantitative Data Summary
Table 1: Impact of Cell Passage Number on this compound Type I Secretion
This table illustrates the potential effect of cell passage number on this compound production, emphasizing the need for consistent passage use.
| Cell Line | Passage Number | This compound I (ng/mL) | Standard Deviation |
| HSF | 5 | 150.2 | 12.5 |
| HSF | 15 | 145.8 | 11.9 |
| HSF | 25 | 95.6 | 18.3 |
| HSF | 35 | 50.1 | 15.2 |
Data are hypothetical but based on principles described in the literature.[4][7][20]
Table 2: this compound I ELISA Kit Precision Data
This table shows typical intra- and inter-assay precision for a commercially available this compound ELISA kit, highlighting the baseline variability of the assay itself.
| Sample | Mean Conc. (pg/mL) | Intra-Assay CV% | Inter-Assay CV% |
| 1 | 1,500 | < 8% | < 10% |
| 2 | 6,000 | < 8% | < 10% |
| 3 | 12,000 | < 8% | < 10% |
Data adapted from typical ELISA kit performance specifications.[21][22]
Experimental Protocols & Workflows
A standardized workflow is the most effective strategy for minimizing batch-to-batch variability.[23][24]
Standardized this compound Analysis Workflow
Caption: A standardized workflow for this compound analysis.
Protocol 1: Standardized Cell Culture for this compound Studies
-
Cell Thawing and Banking: Upon receiving a new cell line, thaw and expand it for only a few passages. Create a master cell bank (low passage, e.g., P3) and a working cell bank (e.g., P5).[7]
-
Passaging: For all experiments in a study, use cells thawed from the working cell bank and maintain them within a narrow passage window (e.g., passages 5-10).[7]
-
Media and Serum: Use a single, pre-tested lot of Fetal Bovine Serum (FBS) for the entire duration of the study.[5] Prepare a large batch of complete media to ensure consistency.
-
Seeding: Use a hemocytometer or automated cell counter to ensure accurate cell counts for seeding at a consistent density.
Protocol 2: Enzymatic Digestion for this compound Extraction from Tissues
The efficiency of enzymatic digestion can be influenced by factors like enzyme concentration, solid-liquid ratio, and extraction time.[25][26]
-
Tissue Preparation: Mince the tissue into small pieces (e.g., 1-2 mm³) and wash with cold PBS to remove blood.[11]
-
Enzyme Solution: Prepare a fresh solution of pepsin in 0.5 M acetic acid. The optimal enzyme concentration should be determined empirically but often ranges from 1-2.5%.[25]
-
Digestion: Add the enzyme solution to the tissue at a standardized solid-to-liquid ratio (e.g., 1:10 w/v).[25] Incubate at 4°C with gentle agitation for a fixed duration (e.g., 24-48 hours).
-
This compound Isolation: Centrifuge the digestate to remove undigested tissue. Precipitate the this compound from the supernatant by adding NaCl to a final concentration of 0.9 M.
-
Purification: Collect the precipitate by centrifugation, redissolve in cold acetic acid, and dialyze against 0.1 M acetic acid.
Factors Influencing this compound Study Outcomes
Caption: Key factors contributing to variability in results.
References
- 1. youtube.com [youtube.com]
- 2. licorbio.com [licorbio.com]
- 3. Defining The Root Cause Of Batch-To-Batch Variability [cellandgene.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 6. korambiotech.com [korambiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Best Practices [dtr-labs.com]
- 10. biocompare.com [biocompare.com]
- 11. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 12. abcam.com [abcam.com]
- 13. biomatik.com [biomatik.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 18. biocompare.com [biocompare.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-techne.com [bio-techne.com]
- 22. cusabio.com [cusabio.com]
- 23. zaether.com [zaether.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Optimization of enzyme-assisted extraction and characterization of collagen from Chinese sturgeon (Acipenser sturio Linnaeus) skin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Improving the Sustainability of Processing By-Products: Extraction and Recent Biological Activities of Collagen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Procollagen Isoforms in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distribution, function, and characteristics of major procollagen isoforms across various tissues. The information is supported by experimental data and methodologies to aid in research and drug development targeting the extracellular matrix.
This compound Isoform Distribution and Function: A Comparative Overview
Procollagens are the precursors to collagens, the most abundant proteins in mammals, providing structural integrity to tissues.[1] Different tissues exhibit distinct profiles of this compound isoforms, reflecting their unique functional requirements. The fibrillar collagens, primarily types I, II, and III, are the most prevalent and play crucial structural roles.[2]
Type I this compound , a heterotrimer composed of two pro-α1(I) chains and one pro-α2(I) chain, is the most abundant and widespread collagen, forming the principal structural component of bone, skin, tendons, and ligaments.[2][3] Type II this compound , a homotrimer of three pro-α1(II) chains, is the cornerstone of cartilaginous tissues, providing resistance to compressive forces. Type III this compound , a homotrimer of pro-α1(III) chains, is often found alongside type I collagen and is crucial for the integrity of extensible tissues such as skin, blood vessels, and internal organs.[3][4]
The relative abundance of these isoforms varies significantly between tissues, influencing their mechanical properties. For instance, the high tensile strength of tendons is attributed to the predominance of type I collagen, while the elasticity of blood vessels is supported by a higher proportion of type III collagen.[3]
Quantitative Data on this compound Isoform Abundance
The following table summarizes the relative abundance of the major fibrillar this compound isoforms in various tissues, synthesized from multiple experimental studies. It is important to note that these values can vary depending on age, developmental stage, and pathological conditions.
| Tissue | This compound Type I (COL1A1/COL1A2) | This compound Type II (COL2A1) | This compound Type III (COL3A1) | Key Functional Role |
| Skin | High | Negligible | Moderate | Provides tensile strength and elasticity. The ratio of Type I to Type III collagen is a key determinant of skin's mechanical properties.[5] |
| Bone | Very High | Negligible | Low | Forms the organic matrix, providing tensile strength and a scaffold for mineralization. |
| Tendon | Very High | Negligible | Low | Confers high tensile strength to withstand mechanical loads.[3] |
| Cartilage | Low (primarily in fibrocartilage) | Very High | Negligible | Resists compressive forces in articular and hyaline cartilage. |
| Blood Vessels | Moderate | Negligible | High | Provides elasticity and structural integrity to vessel walls.[3][4] |
| Lung | Moderate | Negligible | Moderate | Contributes to the structural framework of the lung parenchyma and airways.[6] |
| Kidney | Moderate | Negligible | Moderate | Forms part of the interstitial matrix, providing structural support to renal tubules and glomeruli.[6] |
| Liver | Low (in healthy tissue) | Negligible | Low (in healthy tissue) | Provides a scaffold for hepatocytes; expression of Type I and III increases significantly in fibrosis. |
Experimental Protocols for this compound Analysis
Accurate quantification and characterization of this compound isoforms are crucial for understanding tissue biology and disease. The following are detailed methodologies for key experiments.
Western Blotting for this compound Type I Analysis
This method allows for the semi-quantitative detection of this compound protein levels in tissue lysates.
a. Sample Preparation:
-
Excise tissue and immediately snap-freeze in liquid nitrogen to prevent protein degradation.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer. Do not boil the samples , as this can cause this compound to aggregate.
-
Load samples onto a 6% SDS-PAGE gel to resolve the high molecular weight this compound chains.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the pro-α1(I) or pro-α2(I) chain of this compound overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Real-Time PCR (qPCR) for Quantifying this compound mRNA
This technique is used to measure the gene expression levels of different this compound isoforms.
a. RNA Extraction and cDNA Synthesis:
-
Homogenize fresh or frozen tissue in a lysis buffer (e.g., TRIzol) to isolate total RNA.
-
Purify the RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
b. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the this compound gene of interest (e.g., COL1A1, COL2A1, COL3A1), and a SYBR Green or TaqMan-based qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Hydroxyproline Assay for Total Collagen Quantification
This colorimetric assay measures the total amount of collagen in a tissue sample by quantifying the amount of the amino acid hydroxyproline, which is nearly exclusive to collagen.
a. Sample Hydrolysis:
-
Weigh 10-20 mg of wet tissue and place it in a pressure-resistant, sealed tube.
-
Add 100 µL of 10 M NaOH and hydrolyze the tissue at 120°C for 1 hour.
-
Neutralize the hydrolysate with 100 µL of 10 M HCl.
b. Colorimetric Reaction:
-
Add a chloramine-T solution to each sample to oxidize the hydroxyproline.
-
Incubate at room temperature for 5-10 minutes.
-
Add a p-dimethylaminobenzaldehyde (DMAB) solution and incubate at 60°C for 45-60 minutes to develop the color.
-
Cool the samples and measure the absorbance at 550-560 nm.
-
Calculate the collagen content based on a standard curve generated with known concentrations of hydroxyproline or a collagen standard.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway in this compound Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of this compound gene expression and subsequent collagen synthesis.
Caption: TGF-β signaling cascade leading to this compound gene transcription.
Experimental Workflow for Comparative this compound Analysis
The following diagram illustrates a typical workflow for a comparative study of this compound isoforms in different tissue samples.
Caption: Workflow for comparative analysis of this compound isoforms.
References
- 1. The Fibrillar Collagen Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. Regulation of Collagen I and Collagen III in Tissue Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type III collagen (COL3A1): Gene and protein structure, tissue distribution, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of collagen and collagen I/III ratio in pathological conditions: insights into molecular mechanisms and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Role of ADAMTS2 in Procollagen Maturation: A Comparative Guide
This guide provides a comprehensive overview for validating the function of ADAMTS2 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 2), a critical enzyme in the maturation of fibrillar collagens. We objectively compare its role and substrate specificity with other key enzymes in the procollagen processing pathway and provide detailed experimental protocols and data to support functional validation studies. This document is intended for researchers, scientists, and drug development professionals working on extracellular matrix biology and related pathologies.
Introduction to this compound Maturation
The biosynthesis of fibrillar collagens, the most abundant structural proteins in the extracellular matrix (ECM), is a complex process involving numerous post-translational modifications.[1] Precursor molecules, known as procollagens, are synthesized and secreted into the extracellular space.[2] For this compound to assemble into functional, high-tensile-strength collagen fibrils, terminal non-helical domains called N- and C-propeptides must be proteolytically removed.[2][3] This crucial maturation step is catalyzed by specific metalloproteinases. ADAMTS2, also known as this compound I N-proteinase (PC I-NP), is the principal enzyme responsible for cleaving the N-propeptide from several types of fibrillar procollagens.[4][5]
Deficiency in ADAMTS2 activity, caused by mutations in the ADAMTS2 gene, leads to the rare genetic disorder Ehlers-Danlos syndrome, dermatosparaxis type (dEDS).[4][6] This condition is characterized by extremely fragile skin and disorganized collagen fibrils, highlighting the enzyme's critical role in connective tissue integrity.[4][6]
The this compound Maturation Pathway
The conversion of this compound to mature collagen is a pivotal step for ECM assembly. The process is initiated by the cleavage of C-terminal propeptides, followed by the removal of the N-terminal propeptides. This sequential processing allows for the spontaneous self-assembly of collagen molecules into a characteristic quarter-staggered fibrillar array.
Caption: this compound maturation pathway from synthesis to fibril assembly.
Key Enzymes in this compound Processing: A Comparison
While ADAMTS2 is the primary N-proteinase for major fibrillar collagens, other enzymes contribute to this compound maturation, sometimes with overlapping or distinct specificities. Understanding these alternatives is crucial for interpreting experimental results. The main classes include other ADAMTS family members, meprins, and the this compound C-proteinases.
| Enzyme/Family | Primary Function | Key Substrates | Tissue Distribution/Notes |
| ADAMTS2 | This compound N-Proteinase | This compound Type I, II, III, V[5][7][8] | Skin, bone, tendon, aorta[9]. Main enzyme for type I collagen maturation. |
| ADAMTS3 | This compound N-Proteinase | This compound Type II[2][8] | Primarily expressed in cartilage[9]. |
| ADAMTS14 | This compound N-Proteinase | This compound Type I[8] | Often co-expressed with ADAMTS2 at lower levels[9]. |
| Meprins (α & β) | This compound N- & C-Proteinase | This compound Type I, III[10][11][12] | Unique ability to cleave both N- and C-propeptides. Meprin β is more efficient than BMP-1 at cleaving the C-propeptide of this compound III[10][12]. |
| BMP-1/Tolloid-like | This compound C-Proteinase | This compound Type I, II, III[2] | Critical for initiating fibril assembly by removing the C-propeptide[2]. Also processes other ECM proteins like lysyl oxidase[3]. |
Experimental Validation of ADAMTS2 Function
Validating the role of ADAMTS2 involves a multi-step approach, from genetic models to biochemical and imaging analyses. The following workflow outlines the key experimental stages.
References
- 1. A molecular ensemble in the rER for this compound maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Biological Functions of Extracellular Collagen Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound N-proteinase and this compound C-proteinase. Two unusual metalloproteinases that are essential for this compound processing probably have important roles in development and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAMTS2 - Wikipedia [en.wikipedia.org]
- 5. ADAMTS2: More than a this compound N-proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Domains and maturation processes that regulate the activity of ADAMTS-2, a metalloproteinase cleaving the aminopropeptide of fibrillar procollagens types I-III and V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ADAMTS metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. pnas.org [pnas.org]
- 11. Metalloproteases meprin α and meprin β are C- and N-procollagen proteinases important for collagen assembly and tensile strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Procollagen Biomarkers for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of fibrogenesis is critical in the study and treatment of fibrotic diseases. Procollagen propeptides, released during collagen synthesis, are valuable circulating biomarkers for monitoring disease activity and therapeutic response. This guide provides a comparative overview of key this compound biomarkers—PRO-C3, PIIINP, and PINP—across different patient cohorts, supported by performance data and experimental methodologies.
Comparative Performance of this compound Biomarkers
The following table summarizes the diagnostic and prognostic performance of PRO-C3, PIIINP, and PINP in various fibrotic conditions. The data is compiled from multiple cross-validation studies in distinct patient cohorts.
| Biomarker | Disease Cohort | N | Parameter | Value | Reference(s) |
| PRO-C3 | Idiopathic Pulmonary Fibrosis (IPF) | 145 | Prognostic for disease progression (vs. stable) | p < 0.001 | [1][2] |
| 145 | Prognostic for mortality (univariate HR) | 1.49 | [1] | ||
| Non-alcoholic Fatty Liver Disease (NAFLD) - advanced fibrosis | Diagnostic (AUROC) | 0.79 | [3] | ||
| Diagnostic (summary sensitivity) | 72% | [3] | |||
| Diagnostic (summary specificity) | 73% | [3] | |||
| Chronic Hepatitis B (CHB) - significant fibrosis (≥F2) | 96 | Diagnostic (AUROC) | 0.452 | [4] | |
| Alcohol-related Liver Disease (ALD) - advanced fibrosis | Diagnostic (AUROC) | 0.85 | [5] | ||
| Diagnostic (sensitivity at 15.6 ng/ml) | 81% | [5] | |||
| Diagnostic (specificity at 15.6 ng/ml) | 73% | [5] | |||
| PIIINP | Chronic Hepatitis B (CHB) - significant fibrosis (≥F2) | 96 | Diagnostic (AUROC) | 0.778 | [4] |
| Alcoholic Liver Disease - cirrhosis | 104 | Diagnostic (sensitivity) | 94% | [6][7] | |
| 104 | Diagnostic (specificity) | 81% | [6][7] | ||
| Non-alcoholic Fatty Liver Disease (NAFLD) - significant fibrosis | Diagnostic (AUROC) | 0.81 | [8][9] | ||
| PINP | Idiopathic Pulmonary Fibrosis (IPF) | 145 | Prognostic for mortality (HR) | 0.76 (ns) | [2][10] |
AUROC: Area Under the Receiver Operating Characteristic Curve; HR: Hazard Ratio; ns: not significant.
Experimental Protocols
Accurate and reproducible biomarker measurements are paramount. Below are the methodologies for the key this compound biomarker assays.
PRO-C3 (N-terminal propeptide of type III this compound) ELISA
The PRO-C3 assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure the formation of type III collagen by detecting a neo-epitope generated during the N-terminal cleavage of this compound type III.[11]
-
Assay Principle : This assay utilizes a monoclonal antibody that is highly specific for the N-protease mediated cleavage site of the this compound III N-terminal propeptide.[11] The format is a competitive immunoassay, where PRO-C3 in the sample competes with a labeled PRO-C3 antigen for binding to a limited number of antibody sites.
-
Sample Types : The assay is validated for use with serum and plasma.[11][12]
-
General Procedure :
-
Samples and standards are added to microplate wells that have been pre-coated with streptavidin.[13]
-
A solution containing a known quantity of biotinylated PRO-C3 peptide and a specific monoclonal antibody is added to the wells.
-
During incubation (typically overnight), the antibody binds to either the PRO-C3 present in the sample or the biotinylated PRO-C3.[13]
-
Unbound reagents are removed by washing.
-
Horseradish peroxidase (HRP)-conjugated streptavidin is added, which binds to the captured biotinylated PRO-C3.
-
Following a subsequent wash step, a substrate solution is introduced, which develops a color in proportion to the amount of HRP present.
-
The reaction is terminated, and the optical density is measured. The intensity of the signal is inversely proportional to the concentration of PRO-C3 in the sample.
-
-
Commercially Available Kits : Research Use Only (RUO) kits for PRO-C3 are available from suppliers such as Nordic Bioscience and Genorise.[12][13]
PINP (N-terminal propeptide of type I this compound) and PIIINP (N-terminal propeptide of type III this compound) Assays
Assays for PINP and PIIINP are available in various formats, including ELISA and radioimmunoassay (RIA). While specific protocols vary by manufacturer, the underlying principles are similar. It is essential to adhere to the manufacturer's instructions provided with the specific kit being used. Generally, these assays involve the binding of the target propeptide in the sample to a specific antibody, followed by detection with a labeled secondary antibody or competitor.
Visualizing the Pathway: Collagen Synthesis and Biomarker Release
The following diagram illustrates the key steps in the biosynthesis of fibrillar collagens (Type I and III) and the points at which the this compound propeptides are cleaved and released into circulation, becoming measurable biomarkers.
References
- 1. Biomarkers of collagen synthesis predict progression in the PROFILE idiopathic pulmonary fibrosis cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nordicbioscience.com [nordicbioscience.com]
- 3. Systematic Review with Meta-Analysis: Diagnostic Accuracy of Pro-C3 for Hepatic Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of serum fibrosis biomarkers for diagnosing significant liver fibrosis in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRO‐C3 and ADAPT algorithm accurately identify patients with advanced fibrosis due to alcohol‐related liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of serum this compound III peptide concentrations and PGA index for assessment of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The neo-epitope specific PRO-C3 ELISA measures true formation of type III collagen associated with liver and muscle parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nori Human Pro-C3 ELISA Kit [genorise.com]
- 13. nordicbioscience.com [nordicbioscience.com]
comparative study of procollagen processing in different species
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of collagen, the most abundant protein in the animal kingdom, is a complex and highly regulated process. A critical step in this pathway is the conversion of its soluble precursor, procollagen, into mature collagen molecules that can self-assemble into functional fibrils. This process, known as this compound processing, involves the enzymatic removal of N- and C-terminal propeptides by specific metalloproteinases. Understanding the nuances of this compound processing across different species is crucial for basic research, evolutionary biology, and the development of therapeutics for connective tissue disorders. This guide provides a comparative overview of this compound processing, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Quantitative Comparison of this compound Processing Enzymes
The efficiency of this compound processing is largely determined by the kinetic parameters of the involved enzymes: this compound N-proteinases (members of the ADAMTS family) and this compound C-proteinases (BMP-1/tolloid-like proteinases). While comprehensive kinetic data across a wide range of species is still an active area of research, the following tables summarize available quantitative data for key enzymes in selected species.
| Species | This compound Type | K_m_ (μM) | Relative V_max_ | Reference |
| Gallus gallus (Chick) | Type I | 0.2 | 1.0 | [1] |
| Homo sapiens (Human) | Type I | 0.2 | 0.2 | [1] |
| Gallus gallus (Chick) | Type II | 0.2 | 14.0 | [1] |
Table 1: Kinetic Constants for this compound N-Proteinase Cleavage. This table illustrates the Michaelis-Menten constant (K_m_) and relative maximum velocity (V_max_) of this compound N-proteinase for different this compound substrates. While the enzyme's affinity for the substrates is similar across these species and collagen types, the catalytic efficiency varies significantly.[1]
| Condition | K_m_ (nM) | V_max_ (pmol/hr) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹ x 10⁻⁶) | Reference |
| BMP-1 alone | 110.8 ± 21.3 | 0.38 ± 0.03 | 0.045 | 0.41 | [2] |
| BMP-1 + PCPE-1 | 42.6 ± 7.2 | 2.18 ± 0.12 | 0.260 | 6.10 | [2] |
Table 2: Kinetic Constants for Chick this compound I C-Proteinase (BMP-1) Activity. This table shows the kinetic parameters for the cleavage of the C-propeptide from chick embryo tendon this compound type I by Bone Morphogenetic Protein 1 (BMP-1) in the absence and presence of this compound C-Proteinase Enhancer 1 (PCPE-1). The presence of PCPE-1 significantly increases the catalytic efficiency of BMP-1.[2]
Post-Translational Modifications: A Species-Specific Signature
This compound molecules undergo extensive post-translational modifications (PTMs) within the endoplasmic reticulum, including hydroxylation of proline and lysine residues and glycosylation of hydroxylysine. These modifications are crucial for the stability of the collagen triple helix and for the subsequent steps in fibril assembly. The extent and pattern of these modifications can vary between species.
| Species | Collagen Chain | Proline Residue | % 3-Hydroxylation | Reference |
| Gallus gallus (Chicken) | α1(I) | P707 | 10 | [3][4] |
| Gallus gallus (Chicken) | α1(II) | P707 | 18 | [3][4] |
| Gallus gallus (Chicken) | α2(I) | P707 | 95 | [3][4] |
| Gallus gallus (Chicken) | α2(V) | P707 | 40 | [3][4] |
| Xenopus laevis (Frog) | α1(I) | P707 | 12 | [3][4] |
| Homo sapiens (Human) | α1(I) | P707 | 0 | [3] |
| Homo sapiens (Human) | α2(I) | P707 | 80 | [3] |
Table 3: Comparative Analysis of Prolyl 3-Hydroxylation at the A3 Site (P707) in Fibrillar Collagens. This table highlights the species- and chain-specific differences in the percentage of 3-hydroxylation at the P707 residue, indicating evolutionary divergence in post-translational modification patterns.[3][4]
| Species | Collagen Chain | Total Glycosylated Hydroxylysine Sites Mapped | Conserved Glycosylated Sites with Human | Reference |
| Mus musculus (Mouse) | α1(IV) | 39 | 21 | [1] |
| Homo sapiens (Human) | α1(IV) | 35 | 21 | [1] |
Table 4: Glycosylation Sites in Collagen IV α1 Chain. This table shows the number of mapped glycosylated hydroxylysine residues in the α1 chain of type IV collagen in mouse and human, as determined by mass spectrometry. A significant number of these sites are conserved between the two species.[1]
Experimental Protocols
In Vitro this compound Cleavage Assay
This protocol describes a method to analyze the cleavage of this compound by specific proteinases in vitro. The products are then typically analyzed by SDS-PAGE.
Materials:
-
Purified this compound substrate (e.g., from cultured fibroblasts)
-
Purified this compound N-proteinase (e.g., recombinant ADAMTS-2) or C-proteinase (e.g., recombinant BMP-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or silver stain
-
Optional: Radiolabeled this compound and autoradiography equipment for higher sensitivity.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified this compound substrate with the assay buffer. The final concentration of this compound should be within the range of the enzyme's K_m_ if known (e.g., 0.2-1.0 µM).
-
Enzyme Addition: Initiate the reaction by adding the purified proteinase to the reaction mixture. The enzyme concentration should be optimized to achieve a linear rate of cleavage over the desired time course.
-
Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (typically 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stopping the Reaction: Terminate the reaction at each time point by adding an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heating at 95-100°C for 5 minutes.
-
SDS-PAGE Analysis: Load the samples onto an appropriate percentage SDS-PAGE gel. The gel percentage will depend on the size of the this compound and its cleavage products. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The appearance of smaller bands corresponding to the mature collagen chains and the disappearance of the this compound bands indicate successful cleavage.
-
Quantification (Optional): The intensity of the bands can be quantified using densitometry software to determine the rate of cleavage. If radiolabeled this compound is used, the gel can be dried and exposed to X-ray film for autoradiography.
SDS-PAGE Protocol for this compound Analysis
This protocol provides a general guideline for separating this compound and its cleavage products by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Separating and stacking gel buffers (Tris-HCl with SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
SDS-PAGE running buffer (Tris-Glycine with SDS)
-
Protein samples in SDS-PAGE sample buffer
-
Protein molecular weight standards
-
Vertical electrophoresis apparatus
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution with the desired acrylamide concentration (e.g., 6-8% for this compound). Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After the separating gel has polymerized, remove the overlay and pour the stacking gel solution (typically 4-5% acrylamide). Insert the comb and allow it to polymerize.
-
-
Sample Preparation:
-
Mix protein samples with an equal volume of 2x SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Carefully remove the comb and load the prepared samples and molecular weight standards into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least one hour.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
ELISA for this compound C-Proteinase Enhancer (PCPE) Activity
This protocol outlines a method to quantify the activity of PCPE by measuring its binding to this compound C-propeptides.
Materials:
-
96-well microtiter plates
-
Purified this compound C-propeptide
-
Purified PCPE-1
-
Primary antibody against PCPE-1
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified this compound C-propeptide (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
PCPE Incubation: Wash the wells again and then add different concentrations of purified PCPE-1 to the wells. Incubate for 1-2 hours at room temperature to allow binding.
-
Primary Antibody Incubation: Wash the wells and add the primary antibody against PCPE-1 to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the TMB substrate solution. Incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction by adding the stop solution, which will turn the color to yellow. Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound PCPE-1, providing a measure of its activity.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound processing.
References
- 1. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data comparing the kinetics of this compound type I processing by bone morphogenetic protein 1 (BMP-1) with and without this compound C-proteinase enhancer 1 (PCPE-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Insights on the evolution of prolyl 3-hydroxylation sites from comparative analysis of chicken and Xenopus fibrillar collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Drug Efficacy on Procollagen Accumulation
For researchers and scientists in drug development, accurately quantifying the effect of a novel compound on procollagen accumulation is a critical step. Whether the goal is to develop anti-fibrotic therapies by reducing collagen deposition or to promote tissue repair and combat skin aging by increasing it, the choice of methodology is paramount. This guide provides an objective comparison of key experimental techniques used to measure this compound and collagen, complete with supporting data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The synthesis of collagen is a complex process, with this compound being the soluble precursor to mature, insoluble collagen fibers that form the bulk of the extracellular matrix (ECM).[1][2] The accumulation of these fibers is a hallmark of fibrosis in various organs, making the regulation of this compound synthesis a promising therapeutic target.[1] Conversely, stimulating collagen production is a key strategy in regenerative medicine and dermatology.[3][4]
Key Signaling Pathways in this compound Synthesis
A drug's effect on this compound accumulation is often mediated through specific signaling pathways. The Transforming Growth Factor-beta (TGF-β)/Smad pathway is one of the most potent stimulators of collagen production.[3] Understanding these pathways is crucial for elucidating a drug's mechanism of action.
References
- 1. Validation of new therapeutic targets to prevent collagen accumulation in cardiac fibrosis: the this compound C-proteinase enhancers | ANR [anr.fr]
- 2. diapharma.com [diapharma.com]
- 3. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
A Comparative Guide to the Structure of Mutant vs. Wild-Type Procollagen for Researchers and Drug Development Professionals
An in-depth analysis of the structural and functional consequences of procollagen mutations, supported by experimental data and detailed methodologies.
Mutations in the genes encoding this compound chains can lead to a variety of debilitating connective tissue disorders, most notably Osteogenesis Imperfecta (OI), also known as brittle bone disease. Understanding the structural differences between wild-type and mutant this compound is crucial for developing effective therapeutic strategies. This guide provides a comprehensive comparison, presenting quantitative data, detailed experimental protocols, and visualizations of the affected molecular pathways.
This compound Structure: Wild-Type vs. Mutant
This compound is the precursor to collagen, the most abundant protein in the extracellular matrix. It is a heterotrimeric molecule composed of two pro-α1(I) chains and one pro-α2(I) chain, which fold into a characteristic triple helix. This triple helical structure is flanked by globular N- and C-terminal propeptides.[1]
Mutations can disrupt this intricate structure at multiple levels:
-
Glycine Substitutions: The most common mutations involve the substitution of a glycine residue within the repeating Gly-X-Y sequence of the triple helix.[2][3] Glycine's small size is essential for the tight packing of the three chains. Its replacement by a bulkier amino acid disrupts the triple helix, leading to a less stable, kinked molecule.[4]
-
Propeptide Mutations: Mutations in the C-terminal propeptide can impair the initiation of chain association and folding, leading to the accumulation of unfolded or misfolded this compound within the cell.[1]
-
Splice Site Mutations: These mutations can lead to the deletion of entire exons, resulting in shortened pro-alpha chains and consequently, unstable this compound molecules.
These structural alterations have profound consequences on the biochemical and biophysical properties of this compound.
Quantitative Comparison of Biophysical Properties
Mutations in this compound lead to quantifiable changes in its biophysical properties. These changes are critical indicators of the severity of the resulting phenotype.
Thermal Stability
The thermal stability of the this compound triple helix is a key measure of its structural integrity. Mutations, particularly glycine substitutions, significantly reduce the melting temperature (Tm) of the molecule.
| This compound Type | Mutation | Melting Temperature (Tm) (°C) | Reference |
| Wild-Type Human Type I | - | 40 | [5] |
| Mutant Human Type I (OI) | Not specified | 40 | [5] |
| Mutant Human Type I (Lethal OI) | Cysteine for Glycine-α1-691 | 38.5 (for molecules with two mutant chains) | [6] |
| Mutant Human Type I (Lethal OI) | Cysteine for Glycine-α1-691 | 40.0-40.5 (for molecules with one mutant chain) | [6] |
Note: The melting temperature can be influenced by the specific mutation and the experimental conditions.
Secretion Efficiency
Misfolded mutant this compound is often retained within the endoplasmic reticulum (ER) for degradation, leading to reduced secretion. Pulse-chase experiments are used to quantify the rate of this compound secretion. While specific percentages are highly variable depending on the mutation and cell type, studies consistently show a significant delay in the secretion of mutant this compound compared to the wild-type. For instance, in some OI patient fibroblasts, the secretion of type I this compound is significantly lower than in normal cells.[7]
Fibril Assembly
The structural defects in mutant this compound molecules that are secreted can interfere with the highly ordered process of collagen fibril formation. Transmission electron microscopy (TEM) reveals alterations in fibril morphology and diameter.
| Condition | Mean Fibril Diameter (nm) | Reference |
| Normal Control | 73 | [8] |
| Osteogenesis Imperfecta Type I | 57 | [8] |
| Osteogenesis Imperfecta Type II | 45 | [8] |
| Osteogenesis Imperfecta Type III | 67 | [8] |
| Osteogenesis Imperfecta Type IV | 64 | [8] |
Note: Fibril diameter can vary depending on the tissue and the specific mutation.
The Unfolded Protein Response (UPR) in this compound-Related Disorders
The accumulation of misfolded mutant this compound in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones to aid in protein folding and, if the stress is prolonged, initiating apoptosis.[9]
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate comparison of wild-type and mutant this compound.
Circular Dichroism (CD) Spectroscopy for Thermal Stability
CD spectroscopy is used to monitor the secondary structure of this compound as a function of temperature to determine its thermal stability.
Protocol:
-
Sample Preparation: Purify this compound from cell culture media. Dialyze the sample into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the protein concentration accurately. A typical concentration for CD is 0.1 mg/ml.[10]
-
Instrument Setup: Use a spectropolarimeter equipped with a Peltier temperature controller. Set the wavelength to monitor the triple helix, typically around 220-225 nm.[11][12]
-
Data Acquisition:
-
Data Analysis: Plot the ellipticity as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal transition from the folded to the unfolded state.[12][15]
References
- 1. Mutations That Alter the Carboxy-Terminal-Propeptide Cleavage Site of the Chains of Type I this compound Are Associated With a Unique Osteogenesis Imperfecta Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability and folding of the collagen triple helix and the effects of mutations in osteogenesis imperfecta on the triple helix of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence specific thermal stability of the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A morphometric analysis of osteoid collagen fibril diameter in osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of type I and type III procollagens from normal human fibroblasts and from a patient with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen transport and related pathways in Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secreted collagen ratios in normal human and osteogenesis imperfecta skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen misfolding mutations: The contribution of the unfolded protein response to the molecular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 12. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steady-State and Pulse-Chase Analyses of Fibrillar Collagen | Springer Nature Experiments [experiments.springernature.com]
- 14. oif.org [oif.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting and Validating Antibodies for Specific Procollagen Detection
For researchers and drug development professionals investigating fibrosis and other connective tissue disorders, the accurate detection of procollagen is paramount. The choice of a primary antibody is a critical first step that dictates the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key validation methods for a new, hypothetical anti-procollagen antibody, "Clone X," against other commercially available alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in making an informed decision.
Comparison of Commercially Available this compound Antibodies
The selection of an appropriate antibody depends on the specific application, the target this compound type, and the species being studied. Below is a summary of our new "Clone X" antibody compared to other representative commercially available options.
| Feature | Clone X (New Antibody) | Antibody A (Competitor 1) | Antibody B (Competitor 2) | Antibody C (Competitor 3) |
| Target | This compound Type I, N-terminal propeptide (PINP) | This compound Type I, C-terminal propeptide (PICP) | This compound Type III, N-terminal propeptide (PIIINP) | This compound Type I, alpha 1 chain |
| Clonality | Monoclonal (Rabbit) | Polyclonal (Rabbit) | Monoclonal (Mouse) | Polyclonal (Goat) |
| Validated Applications | Western Blot (WB), ELISA, Immunohistochemistry (IHC), Immunocytochemistry (ICC) | WB, ELISA | ELISA, IHC | WB, Immunoprecipitation (IP) |
| Species Reactivity | Human, Mouse, Rat | Human, Bovine | Human, Porcine | Human, Mouse |
| Host Species | Rabbit | Rabbit | Mouse | Goat |
| Conjugate | Unconjugated | Unconjugated | Unconjugated | Unconjugated |
| Reported Cross-Reactivity | Minimal with other collagen types | Potential cross-reactivity with mature collagen I | High specificity for PIIINP | May recognize mature collagen I |
| Vendor Validation | Knockout (KO) cell line validation, peptide competition assay | Western blot on relevant tissue lysates | IHC on fibrotic tissue sections | IP from cell culture supernatant |
Key Validation Experiments for this compound Antibody Specificity
Rigorous validation is essential to ensure an antibody specifically detects the intended this compound target without off-target binding.[1][2] The following experiments are critical for characterizing a new anti-procollagen antibody.
Western Blotting (WB)
Western blotting is a fundamental technique to confirm that the antibody recognizes a protein of the correct molecular weight.[3][4][5] For this compound, which undergoes processing, distinct bands corresponding to the full-length this compound and its processed forms should be identifiable.
Experimental Data Summary:
| Cell Lysate/Tissue | Expected Molecular Weight (this compound Type I) | Clone X Result | Antibody A Result | Antibody C Result |
| Wild-Type Fibroblasts | ~150 kDa | Strong band at ~150 kDa | Strong band at ~150 kDa | Band at ~150 kDa and ~130 kDa (mature) |
| COL1A1 Knockout Fibroblasts | No band | No band detected | No band detected | Faint band at ~130 kDa |
| Fibrotic Lung Tissue | Increased band intensity at ~150 kDa | Markedly increased intensity | Increased intensity | Increased intensity at both bands |
Immunohistochemistry (IHC)
IHC provides crucial information about the subcellular localization and tissue distribution of the target this compound.[6] Specific staining should be observed in the endoplasmic reticulum (ER) of collagen-producing cells (e.g., fibroblasts) and in the extracellular matrix.
Experimental Data Summary:
| Tissue Section | Clone X Staining Pattern | Antibody B Staining Pattern |
| Healthy Skin | Specific cytoplasmic staining in dermal fibroblasts. | Faint, diffuse staining in the dermis. |
| Fibrotic Liver | Intense staining in and around activated fibroblasts in fibrotic septa. | Strong staining in areas of active fibrosis. |
| Negative Control (No Primary Ab) | No staining observed. | No staining observed. |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method ideal for measuring the concentration of this compound peptides in biological fluids like serum or cell culture supernatant.[7] A sandwich ELISA format is often preferred for its high sensitivity and specificity.[8]
Experimental Data Summary:
| Sample | Clone X (PINP) Concentration | Antibody B (PIIINP) Concentration |
| Healthy Control Serum | 20-80 ng/mL | 3-7 ng/mL |
| Serum from Fibrotic Disease Patients | 150-400 ng/mL | 15-50 ng/mL |
| Cell Culture Supernatant (Fibroblasts) | High signal, dose-dependent | Low to moderate signal |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.[9]
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-procollagen antibody (e.g., Clone X at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-procollagen antibody (e.g., Clone X at 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.
-
Detection: Develop the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Sandwich ELISA Protocol
-
Coating: Coat a 96-well plate with a capture antibody specific for a different epitope of the this compound peptide (1-10 µg/mL) overnight at 4°C.[8]
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate three times with PBST.
-
Detection Antibody: Add the biotinylated detection antibody (e.g., Clone X) and incubate for 2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Reading: Read the absorbance at 450 nm.
Visualizing Key Processes
To better understand the context of this compound detection and antibody validation, the following diagrams illustrate the relevant biological pathway and a recommended experimental workflow.
Caption: this compound biosynthesis and secretion pathway.
Caption: General workflow for antibody validation.
References
- 1. The Importance of Antibody Validation [visikol.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 7. Anti-Procollagen I C-Peptide Antibodies | Invitrogen [thermofisher.com]
- 8. Tips for Collagen Antibodies | Rockland [rockland.com]
- 9. biocompare.com [biocompare.com]
A Comparative Guide to Procollagen Interactome Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of current proteomic methodologies for studying the procollagen interactome. It is designed to assist researchers in selecting the most appropriate experimental approach for their specific research questions, from identifying novel interacting partners to quantifying changes in these interactions under different physiological or pathological conditions. Detailed experimental protocols, comparative data, and visual workflows are presented to support your research and development endeavors.
Comparative Analysis of Methodologies
The study of the this compound interactome, the network of proteins that associate with this compound during its synthesis, folding, and secretion, is crucial for understanding both normal tissue homeostasis and the progression of fibrotic diseases. Several mass spectrometry (MS)-based proteomic techniques are available to elucidate these complex interactions. The choice of method depends on the specific research goals, such as the desire to capture stable or transient interactions, and the experimental system.
| Methodology | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS) | Uses an antibody to pull down a protein of interest (bait) and its binding partners (prey) from a cell lysate. The entire complex is then analyzed by mass spectrometry.[1] | Identifies physiologically relevant interactions within a cellular context. Can be used to study endogenous proteins without the need for tagging. | May miss weak or transient interactions that are lost during the washing steps.[2] Antibody quality and specificity are critical. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A broader term that includes Co-IP, AP-MS often utilizes an epitope tag fused to the bait protein for purification.[3][4] | High specificity and efficiency of purification due to the use of high-affinity tags and corresponding antibodies.[3] Allows for the study of proteins for which good antibodies are not available.[5] | Overexpression of the tagged protein may lead to non-physiological interactions. The tag itself could interfere with protein function or interactions. |
| Proximity-Dependent Biotinylation (BioID) | A promiscuous biotin ligase (BirA) is fused to a protein of interest. In the presence of biotin, BirA biotinylates nearby proteins, which are then captured and identified by mass spectrometry.[6][7][8] | Captures transient and weak interactions in a native cellular environment.[6][7] Can be applied to insoluble proteins.[7] | Provides proximity information rather than direct physical interaction. The labeling radius of ~10-20 nm can lead to the identification of proteins that are near the bait but not directly interacting.[9] |
| Quantitative Proteomics (SILAC, iTRAQ, TMT) | These methods use isotopic labeling to enable the relative quantification of proteins between different samples. They can be combined with Co-IP, AP-MS, or BioID to compare interactomes under different conditions.[10][11] | Allows for the quantitative comparison of protein-protein interactions, revealing dynamic changes in the interactome.[12] Reduces experimental variability by allowing for the mixing of samples at an early stage. | Can be expensive and requires specialized expertise in data analysis.[13] Metabolic labeling (SILAC) is not suitable for all cell types or organisms. |
The this compound Type I Interactome
Studies utilizing these proteomic approaches have begun to map the complex network of proteins that interact with this compound type I. A selection of reproducibly identified interactors from a study using an IP/MS-based approach is presented below.[14]
| Protein Name | Gene Name | Function |
| This compound-lysine,2-oxoglutarate-5-dioxygenase 1 | PLOD1 | Lysyl hydroxylation |
| Cartilage-associated protein | CRTAP | Prolyl 3-hydroxylation complex component |
| Protein disulfide isomerase A6 | PDIA6 | Disulfide bond formation |
| Serpin H1 (HSP47) | SERPINH1 | Chaperone, binds to triple-helical this compound |
| Peptidyl-prolyl cis-trans isomerase FKBP9 | FKBP9 | Peptidyl-prolyl isomerization |
| Protein disulfide isomerase A4 | PDIA4 | Disulfide bond formation |
| Galectin-3-binding protein | LGALS3BP | Unknown role in collagen biosynthesis |
| Peroxiredoxin 4 | PRDX4 | Oxidoreductase activity |
Experimental Protocols
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This protocol describes the general steps for isolating and identifying this compound interacting proteins from cell lysates.
1. Cell Culture and Lysis:
-
Culture cells that endogenously express the this compound of interest. For example, primary patient fibroblasts can be stimulated to produce collagen-I by treatment with ascorbate.[5]
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the this compound of interest.
-
Add protein A/G agarose beads to capture the antibody-protein complex.[15]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE, followed by in-gel tryptic digestion.[1]
-
Alternatively, perform in-solution digestion of the eluted proteins.
4. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[1]
-
Identify the proteins using a database search algorithm like Mascot.[14]
-
Use computational tools and interactome databases to analyze the identified proteins and distinguish true interactors from background contaminants.[15]
Proximity-Dependent Biotinylation (BioID)
This protocol outlines the key steps for identifying proximate proteins to a this compound of interest in living cells.
1. Generation of a BioID Fusion Protein:
-
Genetically fuse a promiscuous biotin ligase (e.g., BirA*) to the this compound of interest.[9]
-
Generate a stable cell line expressing the BioID fusion protein.
2. Proximity Biotinylation in Live Cells:
-
Culture the cells expressing the BioID fusion protein.
-
Supplement the culture medium with biotin to induce biotinylation of proximal proteins.[6]
3. Protein Capture and Mass Spectrometry Analysis:
-
Lyse the cells under denaturing conditions.
-
Capture the biotinylated proteins using streptavidin-coated beads.[9]
-
Perform stringent washes to remove non-biotinylated proteins.
-
Elute the captured proteins and digest them into peptides.
-
Analyze the peptides by LC-MS/MS and identify the proteins via database searching.[9]
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the complex processes involved in this compound interactome research, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to collagen production.
General workflow for proteomic analysis of the this compound interactome.
Simplified pathway of this compound synthesis and secretion.
The Role of the this compound Interactome in Fibrosis
In fibrotic diseases, the excessive deposition of collagen disrupts normal tissue architecture and function. Myofibroblasts are key cellular mediators of fibrosis, and they exhibit increased expression of this compound mRNA.[16] The proteins that interact with this compound play critical roles in this pathological process. For instance, transforming growth factor-β1 (TGF-β1) is a major driver of fibrosis and stimulates the production of not only this compound I but also essential chaperones like heat shock protein 47 (HSP47) and enzymes such as prolyl 4-hydroxylase (P4H), which are necessary for proper this compound folding and stability.[17] Furthermore, extracellular proteins such as this compound C-endopeptidase enhancer (PCOLCE) can significantly increase the efficiency of this compound processing, a critical step in the formation of insoluble collagen fibrils.[18] Understanding the dynamic changes in the this compound interactome in fibrotic conditions can therefore reveal novel therapeutic targets to modulate collagen deposition.[18] For example, targeting the interaction between this compound and key chaperones or processing enzymes could represent a viable anti-fibrotic strategy.[19]
References
- 1. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of BioID in Protein Interaction Studies - Creative Proteomics [creative-proteomics.com]
- 9. Proximity-dependent Biotin Identification (BioID) Service - Profacgen [profacgen.com]
- 10. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping and Exploring the Collagen-I Proteostasis Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myofibroblasts and their role in lung collagen gene expression during pulmonary fibrosis. A combined immunohistochemical and in situ hybridization study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profibrotic behavior of fibroblasts derived from patients that develop posttraumatic shoulder stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Mechanisms of Tissue Fibrosis. 2. Contributory pathways leading to myocardial fibrosis: moving beyond collagen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
Confirming Off-Target Effects of Procollagen Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of procollagen synthesis is a promising therapeutic strategy for fibrotic diseases and cancer. However, the clinical translation of this compound synthesis inhibitors is often hampered by off-target effects, leading to unforeseen toxicity and reduced efficacy. This guide provides a comparative overview of common this compound synthesis inhibitors, their known off-target effects, and detailed experimental protocols to confirm these interactions.
Comparison of this compound Synthesis Inhibitors and Their Off-Target Effects
Several small molecules have been identified as inhibitors of this compound synthesis, primarily targeting prolyl 4-hydroxylases (P4Hs), key enzymes in collagen maturation. However, their selectivity is often not absolute. The following table summarizes the on-target potency and known off-target effects of two widely studied P4H inhibitors.
| Inhibitor | Primary Target | On-Target IC50 | Key Off-Targets | Off-Target Effects & IC50/EC50 | References |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl 4-Hydroxylases (P4Hs) | Micromolar range (assay dependent) | Iron-dependent enzymes, NF-κB pathway, bacterial efflux pumps | Iron chelation, leading to cellular iron deficiency; Inhibition of NF-κB signaling; Potentiation of antibiotics in bacteria. | [1][2][3] |
| 2,2'-Bipyridine Dicarboxylates | Prolyl 4-Hydroxylases (P4Hs) | Nanomolar to micromolar range | Iron, various kinases (e.g., AKT, BRAF) | High affinity for free iron, potentially disrupting iron homeostasis; Anticancer effects via induction of apoptosis. | [1][4] |
Experimental Protocols for Confirming Off-Target Effects
A multi-pronged approach employing both biochemical and cell-based assays is crucial for the robust identification and validation of off-target effects.
Biochemical Assays for Direct Target Interaction
a) Kinome Profiling: To assess the selectivity of inhibitors against a broad range of kinases, a common off-target class.
Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing a purified kinase, a generic substrate (e.g., myelin basic protein), and [γ-³²P]ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the this compound synthesis inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate or ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Target Engagement and Phenotypic Effects
a) Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to its target protein within intact cells.
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells (e.g., human dermal fibroblasts) with the inhibitor at the desired concentration. Include a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., P4HA1).
-
Detection and Analysis: Use a secondary antibody and a suitable detection method to visualize the protein bands. Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[5][6]
b) Affinity Purification-Mass Spectrometry (AP-MS): To identify the full spectrum of protein interactors of the inhibitor in an unbiased manner.
Protocol: Kinobeads Pulldown Assay
-
Bead Preparation: Use commercially available Kinobeads, which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, or custom-synthesize beads with the immobilized this compound synthesis inhibitor.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Incubation: Incubate the cell lysate with the beads to allow for the binding of kinases and other potential targets.
-
Competition: In parallel, incubate the lysate with the beads in the presence of an excess of the free inhibitor as a competitor.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that show a significant reduction in binding in the presence of the free inhibitor are considered potential off-targets.
Signaling Pathways and Experimental Workflows
This compound Synthesis and Inhibition
TGF-β Signaling Pathway in Collagen Production
Experimental Workflow for Off-Target Identification
By employing a systematic and multi-faceted approach to off-target profiling, researchers can gain a deeper understanding of the pharmacological actions of this compound synthesis inhibitors. This knowledge is paramount for the development of more selective and safer therapeutics for a range of debilitating diseases.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Procollagen: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. While procollagen is not classified as a hazardous substance, adhering to established laboratory waste management protocols is essential for maintaining best practices.[1][2][3] This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.
Operational Plan: this compound Waste Disposal
This section outlines the procedural guidance for the disposal of both liquid and solid this compound waste, including contaminated labware.
1. Personal Protective Equipment (PPE): Before handling any laboratory waste, ensure appropriate PPE is worn. This includes:
2. Waste Segregation and Collection:
-
Liquid this compound Waste (Solutions, Buffers):
-
Initial Collection: Collect all liquid waste containing this compound in a designated, sturdy, leak-proof container.[5] The original container may be used if it is in good condition and can be securely closed.[5]
-
Labeling: Clearly label the waste container with "Aqueous Waste" and list the primary components, including "this compound." If other chemicals are present, list them as well.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sinks and drains to prevent accidental release.[5]
-
-
Solid this compound Waste (Gels, Contaminated Labware):
-
Non-Sharp Solid Waste:
-
Collect items such as contaminated gloves, pipette tips, and tubes in a clear plastic bag lining a designated waste pail.[5]
-
Do not use biohazard or black plastic bags for chemical waste.[5]
-
When the bag is three-quarters full, seal it with a zip tie or tape.[5]
-
Attach a completed chemical waste label to the bag.[5]
-
-
Chemically Contaminated Sharps:
-
Dispose of items like needles and blades in a puncture-proof sharps container that is clearly labeled for chemically contaminated sharps.[5]
-
-
3. Disposal Procedures:
-
Liquid Waste:
-
pH Neutralization (if applicable): For aqueous solutions, check the pH. If the solution is acidic or basic due to other components, it may require neutralization to a pH between 5 and 9 before disposal, in accordance with local regulations.[6] However, if the waste contains heavy metals or oxidizing acids, it must be managed by a certified waste management service.[6]
-
Sewer Disposal Considerations: Some non-hazardous, water-soluble materials may be eligible for sewer disposal, depending on institutional and local guidelines.[6] It is crucial to confirm that no other components in the solution are prohibited from drain disposal.[6] When in doubt, treat the waste as chemical waste.
-
Waste Pickup: When the liquid waste container is three-quarters full, or after 150 days for laboratory chemical waste, arrange for pickup by your institution's hazardous waste management unit.[5]
-
-
Solid Waste:
-
Container Sealing and Labeling: Ensure all bags and containers are properly sealed and labeled with a complete chemical waste tag.
-
Waste Pickup: Place the sealed containers in the designated laboratory waste pickup area for collection by the appropriate waste management service.
-
4. Empty Container Disposal:
-
Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water).[5][7]
-
Rinsate Collection: The first rinsate should be collected as chemical waste.[7] Subsequent rinses may be permissible for drain disposal, pending local regulations.[7]
-
Label Defacing: Completely remove or deface the original labels on the empty container.[5]
-
Final Disposal: Dispose of the rinsed and dried container in the appropriate recycling or trash receptacle as advised by your institution.[5]
Quantitative Data for Laboratory Waste Management
The following table provides general quantitative parameters often referenced in laboratory waste disposal guidelines. Note that this compound itself is not typically a regulated substance with specific concentration limits for disposal.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | 5.0 - 9.0 | [6] |
| Regulated Liquid Waste Concentration (Cadmium) | > 6 mg/L | [5] |
| Regulated Liquid Waste Concentration (Chromium) | > 25 mg/L | [5] |
| Regulated Liquid Waste Concentration (Lead) | > 3 mg/L | [5] |
Experimental Protocols and Workflows
This compound Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and safety data sheets for any additional chemicals used in your protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. chempoint.com [chempoint.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling PROCOLLAGEN
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of procollagen in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment when handling this compound and associated reagents. While this compound itself is not classified as a hazardous substance, the chemicals used in its reconstitution and experimental procedures may pose risks.
Recommended PPE
A risk assessment should be conducted prior to any experiment, but the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Body Protection | Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from splashes and contamination. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Prevents direct skin contact with this compound solutions and reagents. Nitrile is recommended for its chemical resistance and to avoid latex allergies.[1][2] |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from splashes or aerosols. |
| Face Protection | Face Shield | To be worn over safety glasses | Recommended during procedures with a high risk of splashing, such as large volume transfers or vortexing. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling lyophilized this compound to avoid inhalation of powder. |
Quantitative Data for Nitrile Glove Selection
The selection of appropriate gloves is critical, especially when working with chemicals for this compound reconstitution, such as acetic acid. The following table provides data on the breakthrough times for common nitrile glove thicknesses when exposed to various chemicals. Thicker gloves generally offer longer protection.[1][2]
| Chemical | Glove Thickness (mil) | Breakthrough Time (minutes) | Permeation Rate | Degradation |
| Acetic Acid (Glacial) | 5 | 79 | Not Rated | Good |
| Acetic Acid (10%) | 4-6 | > 120 | Not Rated | Excellent |
| Acetone | 5 | 12 | High | Poor |
| Ethanol | 4-6 | < 1 | High | Poor |
| Hydrochloric Acid (10%) | 5 | > 15 | Low | Excellent |
Note: Breakthrough times are an indicator of the time it takes for a chemical to be detected on the inside of the glove and can be affected by temperature, concentration, and frequency of contact.[1][3] Gloves should be changed immediately upon any known or suspected contact with chemicals.
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the general steps for reconstituting lyophilized this compound. Always refer to the manufacturer's specific instructions for the product you are using.
Materials:
-
Lyophilized this compound vial
-
Sterile, cold 0.01 M Hydrochloric Acid (HCl) or other recommended buffer
-
Sterile pipette tips
-
Ice bucket
-
Gentle rotator or rocker
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to 2-8°C.
-
Centrifuge: Briefly centrifuge the vial at a low speed to ensure all lyophilized material is at the bottom.
-
Reconstitute: Aseptically add the recommended volume of cold reconstitution buffer to the vial. To avoid foaming and denaturation, gently pipette the buffer down the side of the vial.
-
Dissolve: Gently swirl the vial or place it on a gentle rotator at 2-8°C until the this compound is completely dissolved. This may take several hours to overnight. Avoid vigorous shaking or vortexing.
-
Aliquot and Store: Once fully dissolved, aliquot the this compound solution into sterile, single-use polypropylene tubes. Store immediately at the recommended temperature, typically -20°C or -80°C, to avoid repeated freeze-thaw cycles.
This compound Coating of Cell Culture Plates
This protocol provides a method for coating cell culture plates with this compound to enhance cell attachment and growth.
Materials:
-
Reconstituted this compound solution
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile cell culture plates
-
Sterile pipette tips
Procedure:
-
Dilute this compound: Dilute the reconstituted this compound solution to the desired working concentration (e.g., 50 µg/mL) with sterile, cold cell culture grade water or PBS.[4][5] Keep the solution on ice.
-
Coat Plates: Add the diluted this compound solution to the culture plates, ensuring the entire surface is covered. The required volume will vary depending on the plate size (e.g., 2 mL for a 35 mm dish).
-
Incubate: Incubate the plates at room temperature for 1-2 hours or at 37°C for 1 hour in a sterile environment.[4][6]
-
Aspirate: Carefully aspirate the excess this compound solution from the plates.
-
Dry (Optional): The plates can be allowed to air dry in a sterile hood.
-
Rinse: Gently rinse the coated surface with sterile PBS or cell culture medium to remove any residual acid or unbound this compound.
-
Use or Store: The coated plates can be used immediately or stored at 2-8°C for a short period.
Signaling Pathway and Experimental Workflow Diagrams
This compound Biosynthesis and Secretion Pathway
The following diagram illustrates the key steps in the synthesis and secretion of this compound, a complex process that begins in the endoplasmic reticulum and culminates in the formation of collagen fibrils in the extracellular matrix.[7][8][9][10][11]
Caption: A diagram of the this compound biosynthesis and secretion pathway.
TGF-β Signaling Pathway in this compound Production
Transforming Growth Factor-beta (TGF-β) is a key regulator of this compound synthesis. This diagram outlines the signaling cascade initiated by TGF-β binding to its receptor, leading to the transcription of this compound genes.[12][13][14][15][16]
Caption: The TGF-β signaling pathway leading to this compound gene transcription.
Operational and Disposal Plans
Handling and Storage Plan
-
Receiving: Upon receipt, inspect the package for any damage. Store lyophilized this compound at the temperature recommended by the manufacturer, typically -20°C or -80°C.
-
Reconstitution: Follow the sterile reconstitution protocol outlined above. Work in a laminar flow hood to maintain sterility.
-
Storage of Reconstituted this compound: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can denature the protein. For short-term storage (days), 2-8°C may be acceptable, but refer to the product datasheet for specific stability information.[17][18][19][20][21][22]
Disposal Plan
All materials that have come into contact with this compound, especially if used in cell culture or with other biological reagents, should be considered biohazardous waste.
-
Solid Waste:
-
Sharps: Needles, syringes, and other sharps should be disposed of in a designated sharps container.
-
Non-Sharps: Pipette tips, tubes, gloves, and other contaminated lab supplies should be collected in a biohazard bag.
-
-
Liquid Waste:
-
Liquid waste containing this compound and other biological materials should be decontaminated before disposal. This can typically be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.
-
Decontaminated liquid waste can then be disposed of down the sanitary sewer, followed by copious amounts of water.
-
-
Disposal Containers: All biohazard waste containers must be clearly labeled with the universal biohazard symbol.
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of biohazardous waste.[23][24][25][26][27] This may involve autoclaving solid waste before it is removed by a certified waste management company.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. sgnitrilegloves.com [sgnitrilegloves.com]
- 3. MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast [us.pipglobal.com]
- 4. Collagen Coating for Tissue Culture [protocols.io]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. neuvitro.com [neuvitro.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 16. TGF-β1 diminishes collagen production during long-term cyclic stretching of engineered connective tissue: Implication of decreased ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal stability of type I and type III procollagens from normal human fibroblasts and from a patient with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Thermal stability and folding of type IV this compound and effect of peptidyl-prolyl cis-trans-isomerase on the folding of the triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. npra.gov.my [npra.gov.my]
- 21. extranet.who.int [extranet.who.int]
- 22. This compound Triple Helix Assembly: An Unconventional Chaperone-Assisted Folding Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 24. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 25. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 26. essex.ac.uk [essex.ac.uk]
- 27. anentawaste.com [anentawaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
